molecular formula C5H6ClN3OS B1594742 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 21521-87-9

2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B1594742
CAS No.: 21521-87-9
M. Wt: 191.64 g/mol
InChI Key: YDRMIMUGNZLYMQ-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C5H6ClN3OS and its molecular weight is 191.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3OS/c1-3-8-9-5(11-3)7-4(10)2-6/h2H2,1H3,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRMIMUGNZLYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40300495
Record name 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40300495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21521-87-9
Record name 21521-87-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137229
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40300495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, characterization, and potential applications, grounded in established scientific principles and supported by relevant literature.

Introduction

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of an N-chloroacetamide moiety can further enhance the pharmacological profile of these molecules, often acting as a reactive handle for covalent modification of biological targets or as a pharmacophore contributing to binding affinity. This compound belongs to this promising class of compounds. This guide will delve into its fundamental properties, synthesis, and safe handling, providing a solid foundation for its exploration in research and development.

Physicochemical Properties

PropertyValue (Estimated for 5-methyl derivative)Experimental Data for Analogs
Molecular Formula C₅H₆ClN₃OSC₆H₈ClN₃OS (5-ethyl derivative)
Molecular Weight 191.64 g/mol 205.67 g/mol (5-ethyl derivative)
Appearance Expected to be a crystalline solidYellow needle-like crystals reported for a similar derivative[1]
Melting Point Estimated in the range of 150-250 °C240 °C (for a related 2,5-dihydro-1,3,4-thiadiazol-2-yl acetamide)[1]
Solubility Likely soluble in polar organic solvents like DMF and DMSODMF is a common solvent for synthesis[2]
CAS Number Not assigned21521-90-4 (5-ethyl derivative)

Molecular Structure

The structure of this compound is characterized by a central 1,3,4-thiadiazole ring, substituted at the 5-position with a methyl group and at the 2-position with a chloroacetamide group.

Caption: Chemical structure of this compound.

Synthesis

The synthesis of this compound can be achieved through a straightforward and well-established synthetic route. The primary method involves the acylation of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride.[3] This reaction is typically carried out in a suitable organic solvent, often in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-amino-5-methyl-1,3,4-thiadiazole

  • Chloroacetyl chloride

  • Anhydrous Dimethylformamide (DMF) or a suitable alternative solvent

  • Pyridine or triethylamine (as a base)

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-methyl-1,3,4-thiadiazole (1 equivalent) in anhydrous DMF.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add chloroacetyl chloride (1.1 equivalents) to the stirred solution.

  • Add a base such as pyridine or triethylamine (1.2 equivalents) dropwise to the reaction mixture to scavenge the HCl formed.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 2-amino-5-methyl-1,3,4-thiadiazole 2-amino-5-methyl-1,3,4-thiadiazole Reaction Acylation 2-amino-5-methyl-1,3,4-thiadiazole->Reaction + Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride Solvent DMF Base Pyridine or TEA Temperature 0°C to RT Precipitation Pour into ice water Filtration Filtration Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Pure Product Pure Product Recrystallization->Pure Product 2-Chloro-N-(5-methyl-1,3,4- thiadiazol-2-yl)acetamide Crude Product Crude Product Reaction->Crude Product in DMF, with base Crude Product->Precipitation

Caption: General workflow for the synthesis of this compound.

Spectral Characterization

The structural elucidation of this compound would rely on standard spectroscopic techniques. Based on the analysis of similar structures, the following spectral characteristics are anticipated:

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amide group (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1680-1720 cm⁻¹), C-Cl stretching (around 600-800 cm⁻¹), and vibrations associated with the thiadiazole ring.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would likely exhibit a singlet for the methyl protons (around 2.5-2.8 ppm), a singlet for the methylene protons of the chloroacetamide group (around 4.2-4.5 ppm), and a broad singlet for the amide proton (which may be solvent-dependent).

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbon, the methylene carbon, the carbonyl carbon of the acetamide, and the two carbons of the thiadiazole ring.[5]

Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by the chloroacetamide moiety. The presence of the electron-withdrawing carbonyl group makes the methylene carbon susceptible to nucleophilic substitution. This reactivity can be exploited for the synthesis of more complex derivatives by reacting it with various nucleophiles such as amines, thiols, and alcohols.

The 1,3,4-thiadiazole core is a well-known pharmacophore, and its derivatives have been investigated for a range of therapeutic applications. Based on the activities of related compounds, this compound could be a valuable intermediate or a candidate for screening in the following areas:

  • Anticancer Agents: Many thiadiazole derivatives have shown potent anticancer activity.

  • Antimicrobial Agents: The thiadiazole nucleus is present in several antimicrobial drugs.

  • Enzyme Inhibitors: The reactive chloroacetamide group can act as a covalent inhibitor of specific enzymes.

Safety and Handling

As with any chloroacetamide derivative, this compound should be handled with care. Chloroacetamides are generally considered toxic and can be irritants to the skin, eyes, and respiratory tract.

General Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a heterocyclic compound with significant potential for further investigation in the field of medicinal chemistry. Its straightforward synthesis and the known biological importance of the 1,3,4-thiadiazole scaffold make it an attractive building block for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its properties and handling, which should aid researchers in its safe and effective utilization in their scientific endeavors.

References

An In-Depth Technical Guide to 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 21521-87-9

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known to impart a wide range of biological activities. This document will delve into the chemical identity, physicochemical properties, and synthesis of the title compound. Furthermore, it will explore the established and potential biological activities of this class of molecules, with a focus on their applications in antimicrobial and anticancer research. Detailed experimental protocols for its synthesis and characterization are provided, drawing upon established methodologies for analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding of this promising chemical entity.

Introduction and Significance

The 1,3,4-thiadiazole ring system is a cornerstone in the design of novel therapeutic agents, demonstrating a broad spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The title compound, this compound, incorporates this privileged scaffold. The presence of a chloroacetamide group provides a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. The methyl substitution on the thiadiazole ring can influence the compound's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile. This guide aims to consolidate the available information on this compound and provide a framework for its further investigation and application in drug discovery programs.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from its structure and data for analogous compounds. Commercial suppliers confirm its molecular formula and weight.[1][2]

PropertyValueSource
CAS Number 21521-87-9[1][2]
Molecular Formula C₅H₆ClN₃OS[1][2]
Molecular Weight 191.64 g/mol [1]
Appearance Expected to be a solidInferred
Solubility Likely soluble in polar organic solvents like DMSO and DMFInferred
Melting Point Not specified in available literature-
Boiling Point Not specified in available literature-

Note: Some physical properties are inferred based on the general characteristics of similar small organic molecules and should be confirmed experimentally.

Synthesis and Mechanism

The synthesis of this compound typically proceeds via the acylation of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction where the exocyclic amino group of the thiadiazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general synthetic scheme for analogous compounds involves dissolving the 2-amino-1,3,4-thiadiazole precursor in a suitable solvent, followed by the addition of chloroacetyl chloride.[3]

Reaction Mechanism:

G cluster_product Product R1 2-amino-5-methyl-1,3,4-thiadiazole P This compound R1->P Acylation R2 Chloroacetyl Chloride R2->P

Caption: General synthetic pathway for the formation of the target compound.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of similar 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide derivatives and can be optimized for the specific synthesis of the title compound.[4]

Protocol 1: Conventional Synthesis

  • Dissolution: Dissolve 2-amino-5-methyl-1,3,4-thiadiazole (1 equivalent) in a suitable dry solvent (e.g., acetone, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Base Addition: Add a non-nucleophilic base, such as anhydrous sodium acetate (1 equivalent), to the solution.[3]

  • Acylation: Cool the mixture in an ice bath and add chloroacetyl chloride (1 equivalent) dropwise with continuous stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for a specified time (typically several hours) or until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Filter the solid precipitate, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.

  • Mixture Preparation: In a microwave-safe vessel, combine 2-amino-5-methyl-1,3,4-thiadiazole (1 equivalent) and chloroacetyl chloride (1 equivalent) in a minimal amount of a high-boiling polar solvent such as N,N-dimethylformamide (DMF).

  • Irradiation: Subject the mixture to microwave irradiation at a controlled temperature and time (e.g., 100-120 °C for 10-30 minutes).

  • Monitoring: Monitor the reaction progress by TLC.

  • Isolation: After completion, cool the reaction vessel and isolate the product by precipitation with water, followed by filtration and washing.

  • Purification: Recrystallize the crude product from an appropriate solvent.

Analytical Characterization

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR - A singlet for the methyl protons (CH₃) - A singlet for the methylene protons of the chloroacetamide group (CH₂Cl) - A broad singlet for the amide proton (NH)
¹³C NMR - A signal for the methyl carbon (CH₃) - A signal for the methylene carbon (CH₂Cl) - A signal for the carbonyl carbon (C=O) - Signals for the two distinct carbons of the thiadiazole ring
Mass Spectrometry (MS) - A molecular ion peak [M]⁺ corresponding to the molecular weight (191.64) with a characteristic isotopic pattern for the presence of chlorine ([M+2]⁺).
Infrared (IR) Spectroscopy - A characteristic N-H stretching vibration - A strong C=O stretching vibration for the amide carbonyl - C-N stretching vibrations - C-Cl stretching vibration

Biological Activity and Potential Applications

The 1,3,4-thiadiazole scaffold is a key component in numerous biologically active compounds. The chloroacetamide moiety also contributes to the pharmacological profile, often acting as an alkylating agent that can form covalent bonds with biological macromolecules.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-amido-1,3,4-thiadiazole derivatives. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, derivatives of N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide have been investigated as potential anticancer agents, showing cytotoxicity against various cancer cell lines.[3] The chloroacetamide group can enhance this activity by forming covalent adducts with target proteins.

G A This compound B Cancer Cell A->B C Target Proteins (e.g., Kinases, Tubulin) A->C Binding B->C D Covalent Adduct Formation C->D E Inhibition of Protein Function D->E F Apoptosis/Cell Cycle Arrest E->F G Anticancer Effect F->G

Caption: Postulated mechanism of anticancer activity.

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial agents. The presence of the chloroacetamide group in the title compound suggests potential for covalent inhibition of essential microbial enzymes, such as those involved in cell wall synthesis or metabolic pathways. This covalent interaction can lead to irreversible enzyme inactivation and potent antimicrobial effects.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in the development of novel therapeutic agents. Its synthesis is straightforward, and the presence of a reactive chloroacetamide group allows for diverse chemical modifications. While specific biological data for this exact compound is limited in the public domain, the well-documented anticancer and antimicrobial activities of the broader 1,3,4-thiadiazole class of compounds strongly suggest its promise for further investigation. This technical guide provides a solid foundation for researchers to explore the synthesis, characterization, and biological evaluation of this intriguing molecule.

References

"2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" molecular structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Properties of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and potential applications of this compound. The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities. This document synthesizes information from analogous compounds to present a detailed overview of the target molecule, offering insights for researchers engaged in drug discovery and development. While specific experimental data for the title compound is limited, this guide extrapolates from closely related structures to provide a robust predictive analysis.

Introduction: The Significance of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a bioisostere of the thiazole moiety and is present in numerous commercially available drugs, including the diuretic acetazolamide and the antimicrobial sulfamethazole.[1][2] The unique electronic properties of the thiadiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it a privileged structure in medicinal chemistry. Derivatives of 1,3,4-thiadiazole have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1]

The subject of this guide, this compound, incorporates three key pharmacophoric features: the 1,3,4-thiadiazole ring, a reactive chloroacetamide group, and a methyl substituent. The chloroacetamide moiety is a known alkylating agent, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, a mechanism often exploited in the design of enzyme inhibitors. The methyl group at the 5-position of the thiadiazole ring can influence the molecule's lipophilicity and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic properties.

Molecular Structure and Physicochemical Properties

While a dedicated PubChem entry for this compound is not available, its fundamental properties can be calculated and inferred from closely related analogs.

PropertyValueSource
Molecular Formula C₅H₆ClN₃OSCalculated
Molecular Weight 191.64 g/mol Calculated
IUPAC Name This compound-
CAS Number Not available-

The molecular structure consists of a central 1,3,4-thiadiazole ring, which is planar and aromatic. The 2-position of the ring is substituted with an acetamide linker, which in turn bears a terminal chlorine atom. The 5-position of the ring is functionalized with a methyl group.

Spectroscopic Characteristics (Predicted)

Based on data from analogous compounds such as 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide and 2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide, the following spectroscopic features are anticipated:[3][4][5]

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl protons (CH₃) around δ 2.5-2.8 ppm, a singlet for the methylene protons of the chloroacetyl group (CH₂Cl) around δ 4.0-4.5 ppm, and a broad singlet for the amide proton (NH) at a downfield chemical shift (δ > 10 ppm).

  • ¹³C NMR: Characteristic signals would include the methyl carbon, the methylene carbon of the chloroacetyl group, the carbonyl carbon of the amide, and the two distinct carbons of the thiadiazole ring.

  • IR Spectroscopy: Key vibrational bands are expected for the N-H stretch of the amide (around 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1680-1720 cm⁻¹), and C=N stretching of the thiadiazole ring (around 1600 cm⁻¹).[6]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of chlorine (M+ and M+2 peaks in an approximate 3:1 ratio).

Synthesis of this compound

The synthesis of the title compound follows a well-established pathway for this class of molecules, involving the acylation of a 2-amino-5-substituted-1,3,4-thiadiazole with chloroacetyl chloride.[6]

Synthetic Pathway

Synthesis_Pathway reactant1 2-Amino-5-methyl-1,3,4-thiadiazole product This compound reactant1->product Acylation reactant2 Chloroacetyl chloride reactant2->product Experimental_Workflow start Start dissolve Dissolve 2-amino-5-methyl- 1,3,4-thiadiazole start->dissolve add_reagent Add Chloroacetyl Chloride dissolve->add_reagent react React (Conventional or Microwave) add_reagent->react workup Precipitate in Water react->workup purify Filter, Wash, and Recrystallize workup->purify end End Product purify->end

References

Spectral Characterization of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the compound 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the correlation between molecular structure and spectral output, this guide serves as a practical reference for the characterization of this and structurally related heterocyclic compounds. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by data from analogous structures.

Introduction: The Significance of Spectral Analysis

In the realm of medicinal chemistry and materials science, the unequivocal identification and structural confirmation of a synthesized compound are paramount. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a molecule's architecture. This compound, a member of the versatile 1,3,4-thiadiazole class of heterocyclic compounds, presents a unique combination of functional groups whose spectral signatures offer a wealth of structural information. This guide will systematically deconstruct the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound, providing a robust framework for its characterization.

The choice of these spectroscopic methods is deliberate. NMR spectroscopy maps the carbon-hydrogen framework, revealing the electronic environment of each nucleus. IR spectroscopy probes the vibrational modes of functional groups, confirming their presence. Mass spectrometry provides the molecular weight and offers insights into the molecule's fragmentation pattern, further corroborating its structure.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule. The analysis is divided into proton (¹H) and carbon-13 (¹³C) NMR.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra for a compound like this compound would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it must dissolve the compound without contributing interfering signals in the spectral regions of interest. DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and for its exchangeable proton signal from residual water, which can be used for calibration.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • The spectral width should encompass the expected chemical shift range (typically 0-12 ppm).

    • Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This is a less sensitive nucleus, requiring a greater number of scans.

    • A spectral width of 0-200 ppm is standard for most organic molecules.

¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the different proton environments in the molecule.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale for Assignment
~11.5 - 12.5Singlet (broad)1HNH (Amide)The amide proton is acidic and its chemical shift is highly dependent on solvent and concentration. It is often broad due to quadrupole broadening and exchange. It is expected to be significantly downfield due to the deshielding effect of the adjacent carbonyl group and the aromatic thiadiazole ring.
~4.3 - 4.5Singlet2HCH₂ClThe methylene protons are adjacent to an electronegative chlorine atom and a carbonyl group, both of which are strongly deshielding, resulting in a downfield shift.[1][2][3]
~2.7 - 2.8Singlet3HCH₃The methyl protons are attached to the thiadiazole ring and are expected to resonate in the typical range for a methyl group on an aromatic-like heterocyclic system.
¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom.

Predicted Chemical Shift (δ, ppm) Assignment Rationale for Assignment
~165 - 168C=O (Amide)The carbonyl carbon of an amide typically appears in this downfield region.
~160 - 164C5 (Thiadiazole)Carbons in the 1,3,4-thiadiazole ring are deshielded and appear at low field. The carbon bearing the methyl group is expected in this range.
~158 - 162C2 (Thiadiazole)The carbon atom attached to the amide nitrogen is also in a deshielded environment within the heterocyclic ring.
~42 - 45CH₂ClThe carbon of the chloromethyl group is shifted downfield due to the direct attachment of the electronegative chlorine atom.
~15 - 17CH₃The methyl carbon signal is expected in the typical upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The spectrum can be obtained using either a Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR).

    • KBr Pellet: A small amount of the solid sample is finely ground with dry KBr powder and pressed into a thin, transparent disk.

    • ATR: A small amount of the solid sample is placed directly onto the ATR crystal. This method is often preferred for its simplicity and speed.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum will display characteristic absorption bands for the amide and thiadiazole functionalities.

Wavenumber (cm⁻¹) Vibration Assignment Rationale for Assignment
~3200 - 3300N-H StretchAmide N-HThis band is characteristic of a secondary amide and is often broadened due to hydrogen bonding in the solid state.
~1680 - 1700C=O StretchAmide I bandThis is a strong, sharp absorption characteristic of the carbonyl group in a secondary amide. Its position can be influenced by the electronic nature of the substituents.[4][5]
~1520 - 1550N-H Bend & C-N StretchAmide II bandThis band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations and is characteristic of secondary amides.[4][5]
~1600 - 1620C=N StretchThiadiazole ringThe carbon-nitrogen double bond stretching within the heterocyclic ring gives rise to this absorption.
~1350 - 1400C-N StretchThiadiazole ringStretching vibrations of the carbon-nitrogen single bonds within the ring contribute to this region.
~750 - 800C-Cl StretchChloroalkyl groupThe stretching vibration of the carbon-chlorine bond is expected in this fingerprint region.
~650 - 700C-S StretchThiadiazole ringThe carbon-sulfur bond vibration in the thiadiazole ring typically appears in this lower frequency region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

    • EI: This is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern which is useful for structural elucidation.

    • ESI: This is a soft ionization technique that typically results in a prominent protonated molecular ion peak ([M+H]⁺), which is useful for confirming the molecular weight.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions.

  • Data Acquisition: The mass spectrum is recorded, plotting the relative abundance of ions versus their mass-to-charge (m/z) ratio.

Mass Spectral Data and Interpretation

The mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions. The presence of chlorine will be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third that of the molecular ion peak.

Molecular Formula: C₅H₆ClN₃OS Molecular Weight: 191.64 g/mol

m/z Value Proposed Fragment Fragmentation Pathway
191/193[C₅H₆ClN₃OS]⁺ (M⁺)Molecular Ion
114[C₃H₄N₃S]⁺Loss of the chloroacetyl group (•COCH₂Cl) from the molecular ion.
77[CH₂ClCO]⁺Cleavage of the amide C-N bond.
99[C₃H₃N₂S]⁺Loss of a methyl radical from the thiadiazole ring of a fragment.

digraph "Fragmentation_Pathway" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10, color="#EA4335"];

M [label="[M]⁺˙\nm/z 191/193", fillcolor="#F1F3F4", style=filled]; F1 [label="[C₃H₄N₃S]⁺\nm/z 114", fillcolor="#F1F3F4", style=filled]; F2 [label="[CH₂ClCO]⁺\nm/z 77", fillcolor="#F1F3F4", style=filled];

M -> F1 [label="- •COCH₂Cl"]; M -> F2 [label="Amide C-N cleavage"]; }

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectral analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust and self-validating framework for its structural confirmation. The predicted data, based on established spectroscopic principles and comparison with analogous structures, offers a detailed fingerprint of the molecule. The characteristic signals in each spectrum—the amide and heterocyclic protons in ¹H NMR, the distinct carbon environments in ¹³C NMR, the vibrational signatures of the amide and thiadiazole moieties in IR, and the specific fragmentation pattern in MS—collectively allow for an unambiguous identification of the compound. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.

References

"2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a valuable heterocyclic compound often utilized as a key intermediate in the development of novel pharmaceutical and agrochemical agents. The synthesis is strategically divided into two primary stages: the formation of the 2-amino-5-methyl-1,3,4-thiadiazole core, followed by its chloroacetylation. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols for both conventional and microwave-assisted methodologies, and explains the rationale behind critical process parameters. The guide is intended for researchers, chemists, and drug development professionals, offering actionable insights grounded in authoritative scientific literature to ensure reproducibility and high-yield outcomes.

Introduction: The Significance of the Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The target molecule, this compound, serves as a crucial building block. The chloroacetamide moiety is a versatile electrophilic handle, readily undergoing nucleophilic substitution to allow for the introduction of diverse functional groups and the construction of extensive compound libraries for screening and lead optimization.[4][5][6] Understanding its synthesis is therefore fundamental for programs targeting this chemical space.

Strategic Synthesis Design: A Retrosynthetic Approach

A logical retrosynthetic analysis of the target molecule reveals a straightforward two-part strategy. The primary disconnection occurs at the amide bond, identifying 2-amino-5-methyl-1,3,4-thiadiazole as the key heterocyclic precursor and a chloroacetylating agent as the second component. The thiadiazole ring itself can be disconnected to reveal its fundamental building blocks: a one-carbon unit derived from a carboxylic acid (acetic acid) and a thiosemicarbazide backbone.

G Target This compound Precursor_A 2-Amino-5-methyl-1,3,4-thiadiazole Target->Precursor_A Amide Disconnection Precursor_B Chloroacetyl Chloride Target->Precursor_B Amide Disconnection Starting_Material_A Thiosemicarbazide Precursor_A->Starting_Material_A Thiadiazole Ring Formation Starting_Material_B Acetic Acid Precursor_A->Starting_Material_B Thiadiazole Ring Formation

Caption: Retrosynthetic analysis of the target compound.

The Synthesis Pathway: From Raw Materials to Final Product

The overall synthesis is a robust two-step process. First, the core thiadiazole heterocycle is constructed via cyclocondensation. Second, the amino group of this intermediate is acylated to yield the final product.

G cluster_0 Step 1: Thiadiazole Ring Formation cluster_1 Step 2: Chloroacetylation Thiosemicarbazide Thiosemicarbazide Reagent_1 PCl₅ or Polyphosphoric Acid Thiosemicarbazide->Reagent_1 Acetic_Acid Acetic_Acid Acetic_Acid->Reagent_1 Chloroacetyl_Chloride Chloroacetyl_Chloride Final_Product 2-Chloro-N-(5-methyl- 1,3,4-thiadiazol-2-yl)acetamide Chloroacetyl_Chloride->Final_Product Acylation Intermediate 2-Amino-5-methyl- 1,3,4-thiadiazole Intermediate->Chloroacetyl_Chloride Reagent_1->Intermediate Cyclocondensation

Caption: Overall two-step synthesis workflow.

Step 1: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole

This foundational step involves the acid-catalyzed cyclization of thiosemicarbazide with acetic acid. The reaction proceeds via the formation of an intermediate acylthiosemicarbazide, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic thiadiazole ring.

Causality Behind Experimental Choices:

  • Reagents: Thiosemicarbazide provides the N-C-S-N backbone, while acetic acid serves as both the source of the C5-methyl group and the carbonyl carbon for the cyclization.

  • Catalyst/Dehydrating Agent: Strong dehydrating agents are required to drive the final, and often rate-limiting, dehydration step. Polyphosphoric acid (PPA) or phosphorus halides like phosphorus pentachloride (PCl₅) are highly effective.[7][8] PCl₅ can be used in a solid-phase grinding method, which offers mild reaction conditions and simplified work-up.[7]

  • Work-up: The reaction mixture is highly acidic. Neutralization with a base, such as sodium carbonate or ammonium hydroxide, is crucial to precipitate the free amine product, which is often insoluble in water.[7][8]

Detailed Experimental Protocol (Solid-Phase Method) [7]

  • Preparation: In a dry mortar, add thiosemicarbazide (1.0 mol equivalent), acetic acid (1.1 mol equivalent), and phosphorus pentachloride (1.1 mol equivalent).

  • Reaction: Grind the components evenly at room temperature. The reaction is typically rapid and can be monitored for the disappearance of starting material by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After allowing the mixture to stand for 30-60 minutes, carefully transfer the crude product to a beaker. Under cooling in an ice bath, slowly add a 5% aqueous sodium carbonate solution until the pH of the mixture reaches 8.

  • Isolation: Filter the resulting white solid precipitate. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Purification: Dry the crude solid. Recrystallize from a suitable solvent system, such as a mixture of N,N-dimethylformamide (DMF) and water, to yield pure 2-amino-5-methyl-1,3,4-thiadiazole.[7] A yield of over 90% can be expected.[7]

Step 2: Synthesis of this compound

This step is a nucleophilic acyl substitution where the exocyclic amino group of the thiadiazole attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.

Causality Behind Experimental Choices:

  • Reagent: Chloroacetyl chloride is the ideal reagent due to its high reactivity, ensuring the reaction proceeds efficiently.

  • Base: The reaction generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base, such as triethylamine or anhydrous sodium acetate, is essential to act as an acid scavenger.[4][6]

  • Solvent: A dry, aprotic solvent like tetrahydrofuran (THF), acetone, or DMF is used to prevent reaction with the highly reactive chloroacetyl chloride.[4][6][9]

  • Temperature: The reaction is highly exothermic. Initial addition of chloroacetyl chloride is performed at low temperatures (0 °C) to control the reaction rate and minimize side-product formation.[4]

Detailed Experimental Protocol (Conventional Method) [4]

  • Preparation: To a solution of 2-amino-5-methyl-1,3,4-thiadiazole (1.0 mol equivalent) and triethylamine (1.2 mol equivalent) in dry THF (50 mL), cool the mixture to 0 °C in an ice bath with stirring.

  • Reagent Addition: Add chloroacetyl chloride (1.1 mol equivalent) dropwise to the cooled solution, ensuring the temperature remains low.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's completion by TLC.

  • Work-up: Remove the solvent under reduced pressure. Wash the resulting residue with water to remove triethylamine hydrochloride.

  • Purification: Filter the solid product, dry it, and recrystallize from ethanol to obtain pure this compound.[4]

Alternative Protocol (Microwave-Assisted Method) [9] Microwave irradiation offers a significant enhancement, drastically reducing reaction times and often improving yields.[9][10]

  • Preparation: Dissolve 2-amino-5-methyl-1,3,4-thiadiazole (1.0 mol equivalent) in a minimum quantity of DMF. Add an equimolar concentration of chloroacetyl chloride.

  • Reaction: Subject the mixture to microwave irradiation (e.g., 30-35 minutes).

  • Isolation: After confirmation of reaction completion by TLC, pour the mixture into ice water to precipitate the product.

  • Purification: Filter the solid, wash with water, and dry. The product can be further purified by washing with ether.[9]

Data Summary and Validation

Quantitative data from comparative studies highlights the efficiency of microwave-assisted synthesis.

MethodSolventReaction TimeYield (%)Reference
ConventionalEthanol22-24 hours~60-70%[9]
MicrowaveDMF30-35 minutes>90%[9]

Process Validation and Characterization:

  • Reaction Monitoring: Progress for both steps should be monitored using TLC with a suitable eluent system, such as Chloroform:Methanol (95:5 v/v), to observe the disappearance of the starting material and the appearance of the product spot.[9]

  • Structural Confirmation: The identity and purity of the final product should be confirmed using standard analytical techniques.

    • FTIR: Expect characteristic peaks for N-H stretching (~3280 cm⁻¹), C=O stretching of the amide (~1705 cm⁻¹), and C-Cl stretching.[4]

    • ¹H-NMR: Expect signals corresponding to the methyl group on the thiadiazole ring, the methylene protons of the chloroacetyl group, and the amide N-H proton.[4]

    • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product (C₅H₆ClN₃OS, MW: 191.64 g/mol ).

Safety and Reagent Handling

  • Chloroacetyl Chloride: Is highly corrosive, toxic, and a lachrymator. It reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Phosphorus Halides (PCl₅): Are corrosive and react with moisture to produce HCl. Handle with care in a dry environment.

  • Solvents: THF and other organic solvents are flammable. Ensure all heating is done using appropriate equipment (heating mantles, oil baths) and that no ignition sources are present.

Conclusion

The synthesis of this compound is a well-established and efficient two-step process. The initial cyclocondensation to form the 2-amino-5-methyl-1,3,4-thiadiazole core is a robust reaction achievable through several methods, with solid-phase grinding offering a mild and high-yielding option. The subsequent chloroacetylation is a standard nucleophilic acyl substitution. For this second step, microwave-assisted synthesis presents a superior alternative to conventional heating, offering a dramatic reduction in reaction time and an increase in product yield. By understanding the rationale behind reagent selection and reaction conditions, researchers can reliably and safely produce this valuable intermediate for further synthetic applications.

References

An In-depth Technical Guide on the Potential Biological Activities of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Novel Thiadiazole Derivative

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile.[1][2][3] As a bioisostere of pyrimidine and oxadiazole, this five-membered heterocyclic ring is a key structural motif in a plethora of bioactive compounds.[1][4] Its inherent properties, including the ability to cross cellular membranes, enable derivatives to effectively engage with a wide array of biological targets, leading to a broad spectrum of activities such as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][5][6] This guide provides a forward-looking technical exploration of a specific, yet under-investigated derivative: 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide . We will delve into its synthetic rationale, hypothesize its potential biological activities based on the rich pharmacology of its parent scaffold, and propose robust experimental frameworks for its comprehensive evaluation.

Rationale and Synthetic Strategy

The synthesis of 2-substituted-amino-5-methyl-1,3,4-thiadiazole derivatives is a well-established process in organic chemistry. The target compound, this compound, can be efficiently synthesized from the commercially available 5-methyl-1,3,4-thiadiazol-2-amine. The reaction involves the acylation of the amino group with chloroacetyl chloride. This straightforward, single-step synthesis makes the compound readily accessible for biological screening.

A plausible synthetic route is outlined below:

Synthesis_Workflow reagent1 5-methyl-1,3,4-thiadiazol-2-amine reaction Acylation (e.g., in dry acetone with NaOAc) reagent1->reaction reagent2 Chloroacetyl chloride reagent2->reaction product 2-Chloro-N-(5-methyl-1,3,4- thiadiazol-2-yl)acetamide reaction->product

Caption: Proposed synthetic workflow for this compound.

Hypothesized Biological Activities and Mechanistic Insights

The structural features of this compound—namely the 1,3,4-thiadiazole core and the reactive chloroacetamide side chain—suggest a high probability of significant biological activity. We will now explore the most promising therapeutic avenues.

Anticancer Potential

Derivatives of 1,3,4-thiadiazole have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a multitude of human cancer cell lines.[1][7][8] Their mechanisms of action are diverse, ranging from the inhibition of key signaling kinases to the induction of apoptosis.[6][7]

  • Kinase Inhibition: Many 1,3,4-thiadiazole derivatives are known to inhibit protein kinases, such as tyrosine kinases, which are crucial for cell signaling pathways that regulate cell proliferation and survival.[7]

  • Induction of Apoptosis: These compounds can interfere with various cellular processes and signaling pathways involved in cancer progression, ultimately leading to programmed cell death (apoptosis).[7][9] Studies have shown that they can modulate the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2.[10]

  • Enzyme Inhibition: The molecular targets of 1,3,4-thiadiazoles include enzymes like carbonic anhydrase and topoisomerase II, which are often dysregulated in cancer.[4][5]

Anticancer_Screening_Workflow start Start: Compound Synthesized step1 In vitro Cytotoxicity Assay (MTT) (e.g., MCF-7, PC3, HepG2 cell lines) start->step1 step2 Determine IC50 Values step1->step2 step3 Mechanism of Action Studies (for potent compounds) step2->step3 step4 Apoptosis Assay (Flow Cytometry) (Annexin V/PI staining) step3->step4 step5 Cell Cycle Analysis (Propidium Iodide staining) step3->step5 step6 Kinase Inhibition Assay step3->step6 end End: Identify Lead Candidate step4->end step5->end step6->end

Caption: A streamlined workflow for the evaluation of anticancer potential.

Antimicrobial and Antifungal Activity

The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial agents.[2][11] The presence of the sulfur and nitrogen atoms in the ring is believed to contribute to their antimicrobial properties.[6] Furthermore, chloro-N-phenylacetamide derivatives have demonstrated notable antifungal activity.[12][13]

  • Inhibition of Cell Wall Synthesis: The compound may interfere with the synthesis of essential components of the microbial cell wall, leading to cell lysis.

  • Disruption of Cell Membrane: The lipophilic nature of the thiadiazole ring could facilitate its insertion into the microbial cell membrane, disrupting its integrity and function.[14]

  • Enzyme Inhibition: It may inhibit essential microbial enzymes involved in metabolic pathways or DNA replication.

Antimicrobial_Screening_Workflow start Start: Compound Available step1 Primary Screening: Agar Well Diffusion (Gram-positive, Gram-negative bacteria, and Fungi) start->step1 step2 Quantitative Analysis: Determine Minimum Inhibitory Concentration (MIC) step1->step2 step3 Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) step2->step3 step4 Biofilm Inhibition Assay step3->step4 end End: Characterize Antimicrobial Profile step4->end

Caption: Workflow for assessing antimicrobial and antifungal efficacy.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against various cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with fresh medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of expected data from the proposed experiments, providing a framework for data organization and interpretation.

Biological ActivityAssayTargetExpected IC50 / MIC (µM)Reference DrugExpected Reference IC50 / MIC (µM)
Anticancer MTTMCF-710 - 50Doxorubicin1 - 5
MTTPC315 - 60Doxorubicin2 - 10
Antibacterial MICS. aureus32 - 128Ciprofloxacin0.5 - 2
MICE. coli64 - 256Ciprofloxacin1 - 4
Antifungal MICC. albicans16 - 64Fluconazole4 - 16

Conclusion and Future Directions

This compound represents a promising, yet unexplored, molecule with significant potential for therapeutic applications. Based on the well-documented and diverse biological activities of the 1,3,4-thiadiazole scaffold, it is highly probable that this compound will exhibit noteworthy anticancer and antimicrobial properties. The experimental workflows and protocols detailed in this guide provide a comprehensive roadmap for the systematic evaluation of its biological profile.

Future research should focus on a thorough investigation of its mechanism of action, in vivo efficacy in animal models, and structure-activity relationship (SAR) studies to optimize its potency and selectivity. The findings from these studies will be instrumental in determining the translational potential of this compound as a novel therapeutic agent.

References

An In-Depth Technical Guide to 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities. This five-membered heterocycle serves as a versatile pharmacophore, with derivatives exhibiting a wide spectrum of therapeutic potential, including antimicrobial, anticonvulsant, anti-inflammatory, and notably, anticancer properties[1]. The electron-donating and hydrogen-bonding capabilities of the thiadiazole nucleus allow for potent interactions with various biological targets. This guide focuses on a specific, synthetically accessible derivative, 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide , a molecule that stands as a key intermediate for the development of more complex and potentially more potent therapeutic agents. Its discovery is less a singular event and more a logical progression in the exploration of the chemical space around the 2-amino-5-methyl-1,3,4-thiadiazole core. The introduction of the chloroacetyl group provides a reactive handle for further molecular elaboration, making it a valuable building block in drug discovery programs.

Synthetic Pathways: From Precursor to Product

The synthesis of this compound is primarily achieved through the chloroacetylation of 2-amino-5-methyl-1,3,4-thiadiazole. This reaction is robust and can be performed under various conditions, with both conventional heating and microwave irradiation proving effective. The choice of methodology often depends on the desired reaction time and energy efficiency.

Core Synthetic Reaction

The fundamental transformation involves the nucleophilic attack of the exocyclic amino group of 2-amino-5-methyl-1,3,4-thiadiazole on the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically employed to quench the HCl byproduct generated during the reaction.

cluster_reactants Reactants cluster_product Product 2-amino-5-methyl-1,3,4-thiadiazole 2-amino-5-methyl-1,3,4-thiadiazole Reaction Reaction 2-amino-5-methyl-1,3,4-thiadiazole->Reaction Nucleophile Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Reaction Electrophile This compound This compound Reaction->this compound Chloroacetylation

Caption: General Synthetic Scheme

Experimental Protocols

This method employs standard laboratory equipment and relies on thermal heating to drive the reaction to completion.

Protocol:

  • To a solution of 2-amino-5-methyl-1,3,4-thiadiazole (0.017 mol) in a suitable solvent such as tetrahydrofuran (THF) (50 mL), add triethylamine (0.020 mol) as a base.

  • Cool the mixture to 0 °C in an ice bath.

  • Add chloroacetyl chloride (0.019 mol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir for an additional hour at 0 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Wash the resulting residue with water to remove triethylamine hydrochloride.

  • Dry the solid and recrystallize from ethanol to yield the pure product.

Microwave irradiation offers a significant acceleration of the reaction rate, leading to shorter reaction times and often improved yields.

Protocol:

  • Dissolve 2-amino-5-methyl-1,3,4-thiadiazole (0.0495 moles) in a minimal amount of a high-boiling polar solvent such as N,N-dimethylformamide (DMF).

  • Add an equimolar concentration of chloroacetyl chloride (0.0495 moles) to the solution.

  • Subject the mixture to microwave irradiation for 30-35 minutes.

  • Monitor the reaction's progress by TLC at regular intervals.

  • After completion, decant the solvent and transfer the solid crystals to a filter paper.

  • Allow the crystals to dry completely.

cluster_conventional Conventional Method cluster_microwave Microwave-Assisted Method A Dissolve Reactants in THF B Cool to 0°C A->B C Add Chloroacetyl Chloride B->C D Stir for 1 hour C->D E Work-up and Recrystallization D->E F Dissolve Reactants in DMF G Microwave Irradiation (30-35 min) F->G H Work-up and Drying G->H

References

Technical Guide: A Framework for the Preliminary Biological Screening of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Scientific Rationale

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "pharmacophore of choice" due to its versatile biological activities.[1] Derivatives of this five-membered heterocycle have demonstrated a vast spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The mesoionic nature of the thiadiazole ring allows for enhanced membrane permeability, making it an attractive core for drug design.[4][5]

This guide focuses on 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide , a derivative that combines the privileged 1,3,4-thiadiazole nucleus with a reactive chloroacetamide side chain. The presence of the chloroacetyl group, a known electrophile, introduces the potential for covalent interactions with nucleophilic residues (such as cysteine) in biological targets, a mechanism employed by numerous targeted therapies. Our objective is to establish a logical, tiered screening cascade to efficiently profile this compound, identifying its primary biological effects and establishing a foundation for further, more specialized investigation. This document is structured not as a rigid protocol, but as a strategic workflow, explaining the causality behind each experimental decision.

Part 1: Compound Synthesis and Characterization

A prerequisite for any biological screening is the synthesis and purification of the target compound. The most direct route to this compound involves the acylation of a commercially available precursor.

Synthetic Pathway Overview: The synthesis is typically achieved by reacting 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride.[6] The reaction is an electrophilic attack on the primary amine by the acyl chloride. Anhydrous conditions and a non-nucleophilic base or acid scavenger are often employed to drive the reaction to completion and neutralize the HCl byproduct.

Synthesis_Workflow cluster_reaction Acylation Reaction cluster_process Post-Reaction Processing reagent1 2-Amino-5-methyl- 1,3,4-thiadiazole product 2-Chloro-N-(5-methyl- 1,3,4-thiadiazol-2-yl)acetamide reagent1->product Acylation reagent2 Chloroacetyl Chloride reagent2->product purification Purification (e.g., Recrystallization) product->purification Crude Product characterization Characterization (NMR, IR, MS) purification->characterization Pure Compound

Caption: High-level workflow for synthesis and validation.

Part 2: The Tiered Screening Cascade

A successful preliminary screen should be designed as a funnel, starting with broad, foundational assays and progressing to more specific, hypothesis-driven investigations.[7] This approach maximizes efficiency, conserves resources, and allows for early, data-driven decisions on whether to advance or halt a compound's development.

Screening_Cascade start Test Compound: This compound tier1 Tier 1: Foundational Screening start->tier1 cytotoxicity Cytotoxicity Assay (XTT) tier1->cytotoxicity antimicrobial Antimicrobial Assay (Broth Microdilution) tier1->antimicrobial decision1 Analyze Tier 1 Data (IC50 & MIC values) cytotoxicity->decision1 antimicrobial->decision1 tier2 Tier 2: Hypothesis-Driven Assays decision1->tier2 apoptosis Mechanism of Action (e.g., Apoptosis Assay) tier2->apoptosis If cytotoxic bactericidal Bactericidal/Bacteriostatic (MBC, Time-Kill) tier2->bactericidal If antimicrobial other Other Screens (e.g., Anti-inflammatory) tier2->other Based on literature

Caption: A logical tiered approach for preliminary compound screening.

Tier 1: Foundational Assays

The initial tier aims to answer two fundamental questions: Is the compound toxic to mammalian cells, and does it possess antimicrobial activity? These assays provide a broad overview of the compound's biological footprint and establish the concentration ranges for subsequent testing.

Causality: Before assessing any specific therapeutic activity, it is crucial to understand a compound's inherent toxicity.[8] This establishes a therapeutic window and identifies potential liabilities early on. We select a cancer cell line (e.g., MCF-7, breast adenocarcinoma) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney) to simultaneously assess for general cytotoxicity and potential cancer cell selectivity.

Methodology: The XTT Assay The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a robust colorimetric method for determining cell viability.[9] Metabolically active cells reduce the water-soluble XTT tetrazolium salt to a colored formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells. This method is chosen over the older MTT assay because the formazan product is water-soluble, eliminating a solubilization step and reducing experimental variability.[9]

Experimental Protocol: XTT Cytotoxicity Assay

  • Cell Seeding:

    • Culture MCF-7 and HEK293 cells to ~80% confluency in appropriate media.

    • Trypsinize, count, and seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in sterile DMSO.

    • Perform serial dilutions in culture medium to create 2X working concentrations (e.g., from 200 µM down to ~0.1 µM).

    • Remove media from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).

  • Incubation:

    • Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • XTT Reagent Addition:

    • Thaw the XTT labeling reagent and electron-coupling reagent. Immediately before use, prepare the XTT labeling mixture according to the manufacturer's instructions (typically a 50:1 ratio of XTT reagent to coupling reagent).[10]

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO₂.

  • Data Acquisition:

    • Gently shake the plate to ensure a homogenous distribution of the formazan color.

    • Measure the absorbance at 450-500 nm using a microplate reader, with a reference wavelength of ~650 nm.

  • Data Analysis:

    • Subtract the reference absorbance from the test absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Results

Cell LineCompound IC₅₀ (µM)Selectivity Index (SI)
MCF-7 (Cancer)25.53.2
HEK293 (Non-cancerous)81.6-
SI = IC₅₀ (Non-cancerous) / IC₅₀ (Cancerous)

Causality: The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in many antimicrobial agents.[1] Therefore, a primary screen for antibacterial activity is a logical and necessary step. The broth microdilution method is selected as it provides a quantitative result—the Minimum Inhibitory Concentration (MIC)—which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12][13] This is superior to qualitative methods like disk diffusion for early drug discovery.[11]

Methodology: Broth Microdilution This method involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[13][14] The assay is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocol: Broth Microdilution for MIC Determination

  • Compound and Plate Preparation:

    • Prepare a 2X top concentration of the test compound in an appropriate broth (e.g., Mueller-Hinton Broth).

    • Dispense 100 µL of sterile broth into all wells of a 96-well round-bottom plate.

    • Add 100 µL of the 2X top concentration compound to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10.[15]

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (broth only).

  • Inoculum Preparation:

    • Select representative bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

    • Prepare a bacterial suspension from an 18-24 hour culture on an agar plate, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12]

  • Inoculation and Incubation:

    • Inoculate each well (columns 1-11) with the standardized bacterial suspension. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 16-20 hours.[13]

  • Data Acquisition and Interpretation:

    • Visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[14] A microplate reader can also be used to measure absorbance at 600 nm.

    • Optionally, a growth indicator like Resazurin can be added to aid in visual determination.[11]

Data Presentation: Hypothetical Antimicrobial Results

Bacterial StrainCompound MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)16
Escherichia coli (ATCC 25922)64

Part 3: Tier 2 - Advancing the Investigation

The results from Tier 1 guide the subsequent experiments. If the compound shows promising activity in either foundational assay, Tier 2 aims to elaborate on these findings.

  • If Significant and Selective Cytotoxicity is Observed: The next logical step is to investigate the mechanism of cell death. Assays for apoptosis (e.g., Annexin V/PI staining followed by flow cytometry) and cell cycle analysis can reveal if the compound is inducing programmed cell death or arresting the cell cycle at a specific phase.[5]

  • If Potent Antimicrobial Activity is Found: The immediate follow-up is to determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). This is achieved by sub-culturing from the clear wells of the MIC plate onto antibiotic-free agar to determine the Minimum Bactericidal Concentration (MBC). Additionally, a time-kill test can provide insight into the concentration- or time-dependent nature of the antimicrobial effect.[12]

  • In Silico Target Exploration: Parallel to wet-lab experiments, computational methods can be employed. Given the structure, in silico screening against known targets for thiadiazole derivatives, such as various kinases, topoisomerase, or VEGFR-2, could generate testable hypotheses for the compound's mechanism of action.[5][16]

Conclusion and Forward Outlook

This guide outlines a systematic and resource-efficient strategy for the preliminary screening of this compound. By employing a tiered approach that begins with broad cytotoxicity and antimicrobial assays, researchers can quickly ascertain the primary biological activity profile of the compound. The data generated from this initial cascade—IC₅₀ and MIC values—are critical decision-making points. They not only quantify the compound's potency but also guide the subsequent, more focused mechanistic studies necessary for progression in the drug discovery pipeline.[7][17] The ultimate goal of this preliminary screen is to build a robust data package that either validates the compound for further development or justifies its deprioritization, ensuring that research efforts are focused on the most promising candidates.

References

An In-Depth Technical Guide to 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide as a Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring system is a cornerstone in medicinal and agricultural chemistry, renowned for its diverse pharmacological properties. This five-membered heterocycle, containing two nitrogen atoms and a sulfur atom, is a bioisostere of the naturally occurring pyrimidine ring, which allows it to interact with a wide array of biological targets. Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of activities, including antimicrobial, antifungal, antiviral, anticancer, and herbicidal effects. The stability of the thiadiazole ring and its capacity to engage in various non-covalent interactions make it a privileged scaffold in the design of novel bioactive molecules.

This guide focuses on a specific derivative, 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide , a research chemical with significant potential for further investigation. We will delve into its synthesis, physicochemical properties, and explore its putative biological activities based on the well-established pharmacology of the 1,3,4-thiadiazole class. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in leveraging the potential of this promising molecule.

Chemical Properties and Synthesis

Physicochemical Properties

PropertyValueSource
Molecular FormulaC5H6ClN3OSPubChem
Molecular Weight191.64 g/mol PubChem
AppearanceExpected to be a solidGeneral knowledge
SolubilityLikely soluble in organic solvents like DMF and DMSOGeneral knowledge

Synthesis of this compound

The synthesis of the title compound is a two-step process, beginning with the formation of the core 1,3,4-thiadiazole ring, followed by N-acylation.

Step 1: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole (Precursor)

The precursor, 2-amino-5-methyl-1,3,4-thiadiazole, is a crucial intermediate. Several methods for its synthesis have been reported, with the cyclization of thiosemicarbazide with an appropriate carboxylic acid or its derivative being the most common approach.

  • Conventional Method: This widely used method involves the reaction of thiosemicarbazide with acetic acid in the presence of a strong dehydrating agent like concentrated sulfuric acid or polyphosphoric acid. The acid catalyzes the cyclization and dehydration to form the thiadiazole ring. While effective, this method often requires harsh conditions and careful workup to neutralize the strong acid.

  • Solid-Phase Synthesis: A more recent and environmentally friendly approach involves the solid-phase grinding of thiosemicarbazide, acetic acid, and a catalyst like phosphorus pentachloride at room temperature. This method is reported to be high-yielding (over 90%), with a simple workup procedure.[1]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction time and improve yields for the synthesis of 2-amino-1,3,4-thiadiazole derivatives.

Experimental Protocol: Solid-Phase Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole [1]

  • In a dry mortar, add thiosemicarbazide (1 molar equivalent), acetic acid (1-1.2 molar equivalents), and phosphorus pentachloride (1-1.2 molar equivalents).

  • Grind the mixture evenly at room temperature for 10-15 minutes.

  • Allow the reaction mixture to stand for 30 minutes to obtain the crude product.

  • Transfer the crude product to a beaker and add a 5% aqueous solution of sodium carbonate until the pH of the mixture reaches 8.

  • Filter the resulting white solid and wash it with water.

  • Dry the solid and recrystallize from a mixture of N,N-dimethylformamide (DMF) and water (1:2 v/v) to obtain pure 2-amino-5-methyl-1,3,4-thiadiazole.

Step 2: Chloroacetylation of 2-Amino-5-methyl-1,3,4-thiadiazole

The final step is the N-acylation of the 2-amino group with chloroacetyl chloride. This is a standard acylation reaction that can be performed under various conditions.

  • Conventional Reflux: The reaction can be carried out by refluxing 2-amino-5-methyl-1,3,4-thiadiazole with an equimolar amount of chloroacetyl chloride in a suitable solvent like ethanol or DMF. The reaction progress is typically monitored by thin-layer chromatography (TLC).[2]

  • Microwave-Assisted Reaction: As with the precursor synthesis, microwave irradiation can drastically reduce the reaction time for the chloroacetylation step from hours to minutes, often with improved yields.[2]

  • Base-Catalyzed Reaction at Low Temperature: To avoid potential side reactions and decomposition, the chloroacetylation can be performed at low temperatures (0-5 °C) in a solvent like DMF with a base such as triethylamine to scavenge the HCl byproduct.[3]

Experimental Protocol: Microwave-Assisted Synthesis of this compound [2]

  • Dissolve 2-amino-5-methyl-1,3,4-thiadiazole (1 molar equivalent) in a minimum amount of DMF.

  • Add an equimolar amount of chloroacetyl chloride, also dissolved in DMF.

  • Subject the mixture to microwave irradiation for 30-35 minutes.

  • Monitor the reaction progress by TLC (e.g., using a chloroform:methanol 95:5 v/v solvent system).

  • After completion, allow the mixture to cool and collect the precipitated solid by filtration.

  • Wash the solid with a small amount of cold solvent and dry to obtain the final product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Chloroacetylation Thiosemicarbazide Thiosemicarbazide Precursor 2-Amino-5-methyl- 1,3,4-thiadiazole Thiosemicarbazide->Precursor Cyclization/ Dehydration AceticAcid Acetic Acid AceticAcid->Precursor Cyclization/ Dehydration Catalyst Catalyst (e.g., PCl5) Catalyst->Precursor Cyclization/ Dehydration FinalProduct 2-Chloro-N-(5-methyl-1,3,4- thiadiazol-2-yl)acetamide Precursor->FinalProduct N-Acylation ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->FinalProduct

Caption: Synthetic pathway for this compound.

Potential Biological Activities and Mechanisms of Action

While specific biological data for "this compound" is not extensively reported in publicly available literature, the vast body of research on analogous 1,3,4-thiadiazole derivatives provides a strong foundation for predicting its potential activities and mechanisms of action.

Anticancer Activity

The 1,3,4-thiadiazole scaffold is a prominent feature in many compounds with potent anticancer activity. The proposed mechanisms are often multifaceted and target key pathways in cancer progression.

  • Kinase Inhibition: Many 1,3,4-thiadiazole derivatives have been identified as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation. These include tyrosine kinases like Abl and epidermal growth factor receptor (EGFR), which are often dysregulated in cancers.[4] Inhibition of these kinases can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.[4][5]

  • Induction of Apoptosis: A common mechanism of action for anticancer 1,3,4-thiadiazoles is the induction of programmed cell death, or apoptosis. This can be triggered through various pathways, including the activation of caspase enzymes (caspase-3, -8, and -9), which are the executioners of apoptosis.[1][6][7]

  • Enzyme Inhibition: Other enzymatic targets for 1,3,4-thiadiazole derivatives include histone deacetylases (HDACs) and DNA polymerases.[5] Inhibition of HDACs can lead to changes in gene expression that promote cell cycle arrest and apoptosis, while inhibition of DNA polymerases directly interferes with DNA replication in rapidly dividing cancer cells.[5]

Hypothesized Anticancer Signaling Pathway

Anticancer_Pathway cluster_targets Potential Molecular Targets cluster_effects Cellular Effects Thiadiazole 2-Chloro-N-(5-methyl-1,3,4- thiadiazol-2-yl)acetamide Kinase Protein Kinases (e.g., Abl, EGFR) Thiadiazole->Kinase Inhibition HDAC Histone Deacetylases Thiadiazole->HDAC Inhibition DNAPoly DNA Polymerase Thiadiazole->DNAPoly Inhibition CellCycleArrest Cell Cycle Arrest Kinase->CellCycleArrest Apoptosis Apoptosis Induction (Caspase Activation) Kinase->Apoptosis HDAC->CellCycleArrest HDAC->Apoptosis DNA_Damage Inhibition of DNA Replication DNAPoly->DNA_Damage

Caption: Putative anticancer mechanisms of this compound.

Antifungal Activity

The chloroacetamide moiety, in conjunction with a heterocyclic ring, is a known pharmacophore for antifungal activity. The likely mechanism of action for antifungal 1,3,4-thiadiazoles involves the disruption of essential fungal cellular processes.

  • Inhibition of Ergosterol Biosynthesis: A primary target for many antifungal agents is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately, cell death. Azole antifungals, for example, inhibit the enzyme lanosterol 14α-demethylase, a key step in this pathway.[8][9][10] It is plausible that 1,3,4-thiadiazole derivatives could also interfere with this or other enzymes in the ergosterol synthesis cascade.[2]

  • Other Potential Mechanisms: Some studies on 2-chloro-N-phenylacetamide suggest that it may also exert its antifungal effect by binding directly to ergosterol in the fungal plasma membrane or by inhibiting DNA synthesis.[11][12][13]

Ergosterol Biosynthesis Inhibition Pathway

Antifungal_Pathway Thiadiazole 2-Chloro-N-(5-methyl-1,3,4- thiadiazol-2-yl)acetamide Erg11p Lanosterol 14α-demethylase (Erg11p) Thiadiazole->Erg11p Inhibition Lanosterol Lanosterol Lanosterol->Erg11p Substrate Ergosterol Ergosterol Erg11p->Ergosterol Product CellMembrane Fungal Cell Membrane (Disrupted) Ergosterol->CellMembrane Component of

Caption: Hypothesized antifungal mechanism via inhibition of ergosterol biosynthesis.

Herbicidal Activity

Certain 1,3,4-thiadiazole derivatives, particularly thiadiazolyl ureas, have been developed as commercial herbicides.[14][15] Their mode of action is typically through the disruption of photosynthesis.

  • Inhibition of Photosystem II (PSII): These herbicides act by binding to the D1 protein in the photosystem II complex located in the thylakoid membranes of chloroplasts. This binding blocks the electron transport chain, specifically the transfer of electrons from QA to QB.[3] The inhibition of electron flow halts the production of ATP and NADPH, which are essential for carbon fixation and plant growth. The blockage also leads to the formation of reactive oxygen species, causing rapid cellular damage and plant death.[3]

Photosystem II Inhibition Workflow

Herbicidal_Workflow Thiadiazole 2-Chloro-N-(5-methyl-1,3,4- thiadiazol-2-yl)acetamide PSII Photosystem II (PSII) D1 Protein Thiadiazole->PSII Binding and Inhibition ElectronTransport Electron Transport Chain PSII->ElectronTransport Blocked ATP_NADPH ATP & NADPH Production ElectronTransport->ATP_NADPH Halted Photosynthesis Photosynthesis (Carbon Fixation) ATP_NADPH->Photosynthesis Inhibited PlantDeath Plant Death Photosynthesis->PlantDeath

Caption: Proposed herbicidal mechanism through the inhibition of Photosystem II.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for the initial screening of "this compound" for its potential biological activities. These should be adapted and optimized based on specific experimental goals and available resources.

Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol assesses the ability of the compound to inhibit the proliferation of cancer cells.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of the compound against fungal strains.

  • Fungal Culture: Grow the desired fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on a suitable agar medium.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in a sterile saline solution, adjusting the turbidity to a 0.5 McFarland standard.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Protocol 3: Herbicidal Activity Screening (Seed Germination and Seedling Growth)

This protocol provides a preliminary assessment of the compound's herbicidal effects.

  • Test Species: Select seeds of a model dicot (e.g., cress, Brassica campestris) and a model monocot (e.g., ryegrass, Lolium perenne).

  • Compound Application: Prepare solutions of the test compound in a suitable solvent (e.g., acetone or ethanol) at various concentrations.

  • Petri Dish Assay: Place a filter paper in a Petri dish and moisten it with a known volume of the test solution. Place a specific number of seeds on the filter paper. Seal the Petri dishes and incubate them in a growth chamber with controlled light and temperature.

  • Data Collection: After a set period (e.g., 7-14 days), measure the percentage of seed germination, root length, and shoot length.

  • Analysis: Compare the measurements of the treated groups with a solvent-only control to determine the inhibitory effects of the compound.

Conclusion and Future Directions

"this compound" represents a promising research chemical with a high potential for diverse biological activities, stemming from its 1,3,4-thiadiazole core and reactive chloroacetamide moiety. Based on the extensive research on analogous compounds, it is a strong candidate for investigation as an anticancer, antifungal, or herbicidal agent.

Future research should focus on the following areas:

  • Comprehensive Biological Screening: A systematic evaluation of the compound's activity against a broad panel of cancer cell lines, fungal pathogens, and plant species is warranted to identify its most potent application.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound is crucial for understanding its mode of action and for potential lead optimization.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues with modifications to the methyl group on the thiadiazole ring and the chloroacetamide side chain will provide valuable insights into the structural requirements for optimal activity.

  • In Vivo Efficacy and Toxicity Studies: Promising in vitro results should be followed by in vivo studies in appropriate animal or plant models to assess efficacy and potential toxicity.

This technical guide provides a solid foundation for initiating research on "this compound". The versatility of the 1,3,4-thiadiazole scaffold suggests that this compound could be a valuable tool for discovering new therapeutic agents and agrochemicals.

References

Methodological & Application

Synthesis of "2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" from 2-amino-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Introduction

This compound is a valuable chemical intermediate, frequently utilized in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The 1,3,4-thiadiazole core is a prominent scaffold in a variety of biologically active compounds, exhibiting properties ranging from antimicrobial and anticancer to anti-inflammatory activities.[1][2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of this key intermediate via the acylation of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride. The guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations for experimental choices, robust characterization methods, and critical safety protocols.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The exocyclic amino group of the 2-amino-5-methyl-1,3,4-thiadiazole acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine or anhydrous sodium acetate, is incorporated to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[4][5]

Overall Reaction: 2-amino-5-methyl-1,3,4-thiadiazole + Chloroacetyl chloride → this compound + HCl

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the carbonyl carbon of chloroacetyl chloride.

  • Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Deprotonation: The added base removes the proton from the newly formed amide nitrogen, yielding the final product and the hydrochloride salt of the base.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for synthesis, purification, and characterization to ensure the identity and purity of the final compound.

Materials and Equipment
Reagents & Solvents Equipment
2-amino-5-methyl-1,3,4-thiadiazoleMagnetic stirrer with heating plate
Chloroacetyl chlorideTwo-neck round-bottom flask (100 mL)
Triethylamine (TEA) or Anhydrous Sodium AcetateDropping funnel
Tetrahydrofuran (THF), Acetone, or Dichloromethane (DCM) (anhydrous)Condenser and drying tube (CaCl2)
Ethanol (for recrystallization)Ice bath
Deionized WaterBuchner funnel and filter flask
Diethyl Ether (for washing)pH paper or pH meter
TLC plates (Silica gel 60 F254)Rotary evaporator
Melting point apparatus
Standard laboratory glassware

Synthesis Workflow Diagram

SynthesisWorkflow Figure 1: Overall Synthesis Workflow reagents 1. Combine 2-amino-5-methyl- 1,3,4-thiadiazole and base in THF cool 2. Cool reaction mixture to 0 °C reagents->cool Setup in fume hood addition 3. Add Chloroacetyl Chloride dropwise over 30 min cool->addition Maintain temperature react 4. Stir at 0 °C for 1 hr, then at room temp for 2-4 hrs addition->react Monitor via TLC workup 5. Quench by pouring into ice-cold water react->workup Precipitation filter 6. Filter crude solid using Buchner funnel workup->filter Isolate solid purify 7. Recrystallize from hot ethanol filter->purify Enhance purity dry 8. Dry product under vacuum purify->dry Remove solvent analyze 9. Characterize final product (MP, FTIR, NMR, MS) dry->analyze Confirm identity

Caption: Figure 1: Overall Synthesis Workflow

Step-by-Step Procedure

1. Reaction Setup:

  • In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-amino-5-methyl-1,3,4-thiadiazole (e.g., 5.75 g, 0.05 mol).

  • Add anhydrous tetrahydrofuran (THF, 40 mL) to dissolve the starting material.

  • Add triethylamine (TEA) (e.g., 7.0 mL, 0.05 mol) to the flask.[5] The TEA acts as an acid scavenger. Anhydrous sodium acetate can also be used as an alternative base.[4]

  • Place the flask in an ice bath and stir the mixture for 15 minutes until the temperature equilibrates to 0-5 °C.

2. Acylation Reaction:

  • Dissolve chloroacetyl chloride (e.g., 4.0 mL, 0.05 mol) in anhydrous THF (10 mL) in the dropping funnel.

  • Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 10 °C. The reaction is exothermic, and slow addition is crucial to prevent side reactions.

  • After the addition is complete, continue stirring the mixture at 0 °C for one hour.[5]

  • Remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Chloroform:Methanol (95:5 v/v).[6][7]

3. Work-up and Isolation:

  • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water with stirring. This will precipitate the crude product and dissolve the triethylamine hydrochloride salt.[4]

  • Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid cake with copious amounts of cold deionized water to remove any remaining salts, followed by a wash with cold diethyl ether to facilitate drying.[6]

4. Purification by Recrystallization:

  • Transfer the crude solid to a beaker. Add a minimal amount of hot ethanol and heat the mixture gently until the solid completely dissolves.[5]

  • Allow the solution to cool slowly to room temperature. Needle-like crystals of the product should form.[8][9] For improved yield, the flask can be placed in an ice bath after reaching room temperature.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 40-50 °C to a constant weight.

Characterization and Expected Results

Property Expected Result
Appearance White to off-white crystalline solid
Yield 75-85% (typical)
Melting Point Approx. 155-157 °C[5] (Varies with purity)
FTIR (ATR, cm⁻¹) ~3280 (N-H stretch), ~1705 (C=O, Amide I), ~1550 (N-H bend, Amide II), ~750 (C-Cl stretch)
¹H NMR (DMSO-d₆) δ ~12.5 (s, 1H, NH), δ ~4.5 (s, 2H, CH₂Cl), δ ~2.7 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆) δ ~165 (C=O), δ ~162 (C5-thiadiazole), δ ~158 (C2-thiadiazole), δ ~43 (CH₂Cl), δ ~15 (CH₃)
Mass Spec (ESI-MS) m/z: [M+H]⁺ expected for C₅H₆ClN₃OS

Note: Spectroscopic values are approximate and should be confirmed by analysis of the synthesized compound.[5][10]

Safety Precautions

This synthesis involves hazardous materials and must be conducted with appropriate safety measures.

  • Chloroacetyl Chloride: This reagent is highly corrosive, toxic, and reacts violently with water.[11][12] It is a lachrymator and can cause severe burns upon contact.[13][14]

    • Handling: Always handle chloroacetyl chloride in a certified chemical fume hood.[12]

    • PPE: Wear chemical-resistant gloves (inspect before use), tightly fitting safety goggles, a face shield, and a lab coat.[11]

    • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and dispose of as hazardous waste. Do not use water.[13]

    • Fire: Use dry chemical, CO₂, or foam extinguishers. Do not use water, as it will react to produce toxic hydrogen chloride gas.[14]

  • Triethylamine (TEA): Flammable liquid and vapor. Corrosive and causes skin and eye burns. Harmful if swallowed or inhaled.

  • Solvents (THF, Ethanol): Highly flammable. Work away from ignition sources.

Always consult the Safety Data Sheet (SDS) for all chemicals before starting the experiment.[11][12][15] An emergency shower and eyewash station should be readily accessible.[14]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or No Product Yield Incomplete reaction.Extend reaction time. Confirm starting material consumption with TLC.
Moisture in reagents/glassware.Use anhydrous solvents and oven-dried glassware. Chloroacetyl chloride is highly sensitive to water.
Incorrect stoichiometry.Accurately weigh/measure all reagents.
Oily or Gummy Product Impurities present.Ensure thorough washing of the crude product. Repeat recrystallization with a different solvent system if necessary.
Incomplete drying.Dry the product under vacuum for a longer period.
Reaction turns dark Reaction temperature too high.Maintain strict temperature control (0-5 °C) during the addition of chloroacetyl chloride.
Difficulty in Crystallization Solution is too dilute or too concentrated.If too dilute, evaporate some solvent. If too concentrated, add a small amount of hot solvent.
Supersaturated solution.Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.

References

Microwave-assisted synthesis of "2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Rapid Synthesis of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Utilizing Microwave-Assisted Organic Synthesis (MAOS)

Introduction: Accelerating Heterocyclic Synthesis with Microwave Energy

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Specifically, this compound serves as a crucial synthetic intermediate. The chloroacetamide moiety is a versatile functional handle, readily undergoing nucleophilic substitution, which allows for the facile introduction of diverse functionalities and the construction of complex molecular libraries for drug discovery.[3][4]

Traditionally, the synthesis of such amides via acylation is conducted under conventional heating, often requiring prolonged reaction times, high temperatures, and significant solvent volumes, leading to potential side product formation and increased energy consumption.[5][6] Microwave-Assisted Organic Synthesis (MAOS) presents a transformative alternative, leveraging the ability of microwave irradiation to directly and efficiently heat polar reaction mixtures.[7][8][9] This technique leads to dramatic accelerations in reaction rates, often reducing synthesis times from many hours to mere minutes.[10][11] The result is typically higher product yields, enhanced purity, and a process that aligns with the principles of green chemistry by minimizing energy use and waste.[9][10]

This guide provides a comprehensive protocol for the synthesis of this compound using a dedicated microwave reactor, explains the underlying chemical principles, and offers a comparative analysis against conventional methods.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism.[3] The lone pair of electrons on the exocyclic nitrogen atom of 2-amino-5-methyl-1,3,4-thiadiazole acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and forming the stable amide product. This reaction generates hydrochloric acid (HCl) as a byproduct. While some protocols proceed without an explicit base, the inclusion of an acid scavenger can be beneficial to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[3][12]

Caption: Mechanism of N-chloroacetylation.

Experimental Protocol

This protocol is designed for execution in a dedicated laboratory microwave reactor. Domestic microwave ovens should not be used for chemical synthesis due to safety risks and lack of precise process control.[8]

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
2-Amino-5-methyl-1,3,4-thiadiazole115.16108-33-8Starting material. Can be synthesized or purchased.
Chloroacetyl Chloride112.9479-04-9Highly corrosive and lachrymatory. Handle in a fume hood.
N,N-Dimethylformamide (DMF)73.0968-12-2Anhydrous grade. Polar aprotic solvent, ideal for MAOS.
Diethyl Ether74.1260-29-7For washing the final product.
Microwave ReactorN/AN/Ae.g., Anton Paar Monowave, CEM Discover
10 mL Microwave Process VialN/AN/AWith stir bar and snap cap/septum.
Standard GlasswareN/AN/ABeakers, filter funnel, etc.
TLC Plates (Silica gel 60 F254)N/AN/AFor reaction monitoring.

Microwave Synthesis Workflow

Caption: General workflow for microwave-assisted synthesis.

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 2-amino-5-methyl-1,3,4-thiadiazole (e.g., 0.01 mol, 1.15 g) in a minimal amount of anhydrous DMF (approx. 3-4 mL).

  • Reagent Addition: In a well-ventilated fume hood, carefully add an equimolar concentration of chloroacetyl chloride (0.01 mol, ~0.8 mL) dropwise to the stirred solution.

  • Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave reactor. Subject the mixture to microwave irradiation. A typical starting point for optimization is 100-120 °C for 15-35 minutes.[5][6] The reaction progress should be monitored.

  • Monitoring: After the initial irradiation period, cool the vial to room temperature. Carefully uncap and take a small aliquot to monitor the reaction's progress by Thin Layer Chromatography (TLC). A suitable solvent system is Chloroform:Methanol (95:5 v/v).[5][6] The disappearance of the starting amine spot indicates reaction completion. If incomplete, the reaction can be subjected to further irradiation in short intervals.

  • Work-up and Isolation: Once the reaction is complete, pour the cooled reaction mixture into a beaker containing ice-cold water (approx. 50 mL). This will precipitate the crude product.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid crystals thoroughly with water, followed by a wash with cold diethyl ether to aid in drying.[6]

  • Drying: Transfer the purified solid to a petri dish and allow it to air dry completely, or dry in a vacuum oven at a low temperature (40-50 °C).

Comparative Analysis: Microwave vs. Conventional Heating

The primary advantages of the microwave-assisted approach are the drastic reduction in reaction time and often an improvement in yield.

ParameterMicrowave-Assisted MethodConventional MethodReference
Heating Microwave IrradiationReflux on Heating Mantle[5][6]
Solvent DMFEthanol[5][6]
Reaction Time 30-35 minutes 22-24 hours [5][6]
Yield (%) ~85-95% (Reported for similar compounds)~60-75% (Reported for similar compounds)[6]
Energy Use Significantly LowerSignificantly Higher[9][10]
Work-up Simple PrecipitationSimple Precipitation[5][6]

Note: Yields are based on analogous reactions and may vary. A study on a closely related thiadiazole derivative showed a steep decrease of >95% in reaction time and a 25-60% increase in yields when using microwave irradiation compared to conventional heating.[6]

Product Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Melting Point: Determination of the melting point and comparison with literature values.

  • FT-IR Spectroscopy: To confirm the presence of key functional groups.

    • N-H stretch: ~3250-3100 cm⁻¹

    • C=O stretch (Amide I): ~1700-1680 cm⁻¹

    • C=N stretch (Thiadiazole): ~1640 cm⁻¹

  • ¹H NMR Spectroscopy: To confirm the proton environment of the molecular structure. Expected signals would include a singlet for the methyl group (CH₃), a singlet for the methylene group (CH₂Cl), and a broad singlet for the amide proton (NH).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₅H₆ClN₃OS, MW: 191.64 g/mol ).

Safety and Handling Precautions

  • Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • DMF is a skin and eye irritant and can be absorbed through the skin. Handle with care and appropriate PPE.

  • Microwave synthesis can generate high pressures within the sealed reaction vessel. Never exceed the recommended volume or temperature limits of the vial or the instrument. Always use a dedicated, properly maintained microwave reactor with built-in safety features.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The microwave-assisted synthesis of this compound offers a rapid, efficient, and high-yielding alternative to traditional synthetic protocols. By significantly reducing reaction times from hours to minutes, this method accelerates the discovery and development process for novel therapeutic agents based on the 1,3,4-thiadiazole scaffold. The procedure is straightforward and embodies the principles of green chemistry, making it an invaluable technique for modern organic and medicinal chemistry laboratories.

References

The Versatile Intermediate: 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its wide spectrum of pharmacological activities.[1] This five-membered heterocyclic system, containing sulfur and two nitrogen atoms, is a bioisostere of pyrimidine and oxadiazole, enabling it to interact with a diverse array of biological targets.[1] The inherent mesoionic character of the 1,3,4-thiadiazole nucleus facilitates its passage across cellular membranes, a crucial attribute for bioavailability.[1] Consequently, derivatives of 1,3,4-thiadiazole have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[2][3] This guide focuses on a key intermediate, 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide , a versatile building block for the synthesis of novel compounds with therapeutic promise.

Core Synthesis of the Intermediate: A Validated Protocol

The synthesis of this compound is a straightforward yet critical first step. The protocol detailed below is designed to be self-validating, with checkpoints to ensure the successful formation and purification of the desired product.

Protocol 1: Synthesis of this compound

Materials:

  • 5-methyl-1,3,4-thiadiazol-2-amine

  • Chloroacetyl chloride

  • Triethylamine (TEA) or Pyridine

  • Tetrahydrofuran (THF), anhydrous

  • Distilled water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methyl-1,3,4-thiadiazol-2-amine (1 equivalent) in anhydrous THF.

  • Base Addition: To the stirred solution, add triethylamine (1.1 equivalents) and cool the mixture to 0 °C in an ice bath. The base is crucial to neutralize the HCl generated during the reaction.

  • Acylation: Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution. The slow addition is important to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: To the resulting crude solid, add cold distilled water and stir vigorously to dissolve any remaining salts. Filter the solid, wash with a small amount of cold water, and air dry.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.[4]

  • Characterization: Confirm the structure and purity of the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Expected Spectroscopic Data:

Technique Expected Peaks/Signals
IR (cm⁻¹) ~3280 (N-H stretch, amide), ~1700 (C=O stretch, amide), ~1550 (N-H bend, amide)[4]
¹H NMR (DMSO-d₆, ppm) ~12.5 (s, 1H, NH), ~4.4 (s, 2H, CH₂), ~2.6 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, ppm) ~165 (C=O), ~160 (C5-thiadiazole), ~158 (C2-thiadiazole), ~43 (CH₂), ~15 (CH₃)
MS (m/z) [M+H]⁺ expected at approximately 192.0

Harnessing the Intermediate: Synthesis of Novel Derivatives

The chloroacetamide moiety of the title compound is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles. This reactivity is the cornerstone of its utility in generating diverse libraries of novel compounds.

General Workflow for Derivatization

G cluster_0 Synthesis of Intermediate cluster_1 Derivatization via Nucleophilic Substitution cluster_2 Biological Evaluation Start 5-methyl-1,3,4- thiadiazol-2-amine Intermediate 2-Chloro-N-(5-methyl-1,3,4- thiadiazol-2-yl)acetamide Start->Intermediate Chloroacetyl chloride, Base, THF Derivatives Novel Bioactive Compounds Intermediate->Derivatives Nucleophilic Substitution Nucleophiles Diverse Nucleophiles (Amines, Thiols, etc.) Nucleophiles->Derivatives Assays In vitro & In vivo Assays (Anticancer, Antimicrobial, etc.) Derivatives->Assays Data Biological Activity Data (IC50, MIC, etc.) Assays->Data

Caption: General workflow for the synthesis and evaluation of novel compounds.

Protocol 2: Synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(substituted-piperazin-1-yl)acetamide Derivatives

This protocol exemplifies the common and fruitful reaction with various piperazine derivatives, which have led to compounds with significant biological activities.

Materials:

  • This compound

  • Substituted piperazine (e.g., 1-methylpiperazine, 1-phenylpiperazine)

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in acetone or DMF.

  • Addition of Reagents: Add the substituted piperazine (1.1 equivalents) and potassium carbonate (1.5 equivalents) to the solution. K₂CO₃ acts as the base to neutralize the generated HCl.

  • Reaction Conditions: Stir the mixture at room temperature or gentle heating (40-50 °C) for 4-8 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After completion, filter off the potassium carbonate. Remove the solvent from the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure derivative.[4]

  • Characterization: Confirm the structure of the final compound using spectroscopic techniques.

Biological Applications and Mechanistic Insights

Derivatives synthesized from this compound have shown promising activity in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis and the inhibition of key signaling pathways.[1][5]

Induction of Apoptosis: Several 1,3,4-thiadiazole acetamide derivatives have been shown to induce programmed cell death in cancer cells.[1][6] This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.[1] For instance, certain derivatives have been found to enhance the activity of caspase-3 and caspase-9, key players in the intrinsic apoptotic pathway.[1]

G Thiadiazole_Derivative 1,3,4-Thiadiazole Derivative Mitochondria Mitochondria Thiadiazole_Derivative->Mitochondria Induces Stress Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway induced by thiadiazole derivatives.

Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[3] Specific 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of various kinases, including Abl kinase, which is implicated in chronic myelogenous leukemia.[3][5]

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is also a key component in the development of new antimicrobial agents. Derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8]

Quantitative Biological Data

The following tables summarize the in vitro biological activity of representative compounds derived from 2-Chloro-N-(aryl/alkyl-1,3,4-thiadiazol-2-yl)acetamide intermediates.

Table 1: In Vitro Anticancer Activity (IC₅₀ in µM)
Compound Derivative MCF-7 (Breast) HepG2 (Liver) HT-29 (Colon) Reference
4-Chlorophenyl derivative63.2 ± 2.984.9 ± 5.9-[5]
3-Fluorophenyl derivative--33.67[5]
N-(5-Nitrothiazol-2-yl)thioacetamide---[5]
2-(4-methoxyphenyl)thiazolidin-4-one1--[9]
Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL)
Compound Derivative S. aureus E. coli C. albicans Reference
N-phenyl-acetamide derivative-32128[10]
2-(4-isopropylthiazol-2-yl)ethane-1-amine derivative-0.17-[7]

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile intermediate in the field of medicinal chemistry. Its straightforward synthesis and reactive chloroacetamide group provide a robust platform for the generation of diverse molecular entities. The consistent discovery of potent anticancer and antimicrobial agents derived from this intermediate underscores the enduring importance of the 1,3,4-thiadiazole scaffold in drug discovery. Future research should continue to explore the vast chemical space accessible from this intermediate, focusing on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

References

Application Notes & Protocols for the Evaluation of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,4-thiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological properties, including significant anticancer activity.[1][2] Its derivatives have been investigated for their ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and modulate key signaling pathways involved in tumorigenesis.[2][3] This document provides a comprehensive guide for researchers on the utilization of a specific derivative, 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (herein referred to as CMAT), as a potential anticancer agent. We present detailed protocols for its synthesis and in vitro evaluation, including cytotoxicity screening, apoptosis induction analysis, and cell cycle perturbation assays. The methodologies are designed to be robust and self-validating, providing a solid framework for the preliminary assessment of CMAT's therapeutic potential.

Introduction: The Rationale for CMAT in Cancer Research

The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and oxadiazole, structural motifs found in many biologically active molecules.[1][3] This structural similarity, combined with its mesoionic character, allows thiadiazole-containing compounds to readily cross cellular membranes and interact with various biological targets.[1] Numerous studies have demonstrated that derivatives of this scaffold exhibit potent cytotoxicity against a range of human cancer cell lines, including breast, lung, colon, and prostate cancers.[2][3][4]

The subject of this guide, this compound, combines the thiadiazole core with a chloroacetamide side chain. The chloroacetamide group is a known alkylating agent and can form covalent bonds with nucleophilic residues (such as cysteine) in proteins, potentially leading to irreversible enzyme inhibition. This dual-pharmacophore approach suggests that CMAT could act through multiple mechanisms to exert its anticancer effects. This document outlines the foundational experimental workflow to begin investigating this hypothesis.

Experimental Overview

The logical progression for evaluating a novel compound like CMAT involves a tiered screening approach. This guide provides the protocols to execute this initial phase.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Mechanistic Insights Synthesis Chemical Synthesis of CMAT Purification Purification & Structural Confirmation (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Determine IC50 Values Apoptosis Apoptosis Analysis (Annexin V/PI Staining) Cytotoxicity->Apoptosis Treat at IC50 CellCycle Cell Cycle Analysis (PI Staining) Cytotoxicity->CellCycle Treat at IC50 Pathway Target Identification & Pathway Analysis (Western Blot, Kinase Assays, etc.) Apoptosis->Pathway CellCycle->Pathway G cluster_pathway Potential Intrinsic Apoptosis Pathway CMAT CMAT Treatment Stress Cellular Stress (e.g., DNA damage, ROS) CMAT->Stress p53 p53 Activation Stress->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Blebbing, DNA Fragmentation) Casp3->Apoptosis

References

Application Notes and Protocols for the Development of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. The 1,3,4-thiadiazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Its structural bioisosterism to the pyrimidine ring allows it to interact with various biological targets, potentially disrupting essential cellular processes in pathogens.[2] The incorporation of a 2-chloro-N-acetamide moiety is a strategic design element; the chloroacetamide group is a known reactive pharmacophore that can act as an alkylating agent, forming covalent bonds with nucleophilic residues in target proteins.[3] Studies have shown that the presence of a chlorine atom on the acetamide group can significantly enhance antimicrobial efficacy.[4][5]

This document provides a comprehensive guide for the synthesis, characterization, and evaluation of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide as a potential antimicrobial agent. The protocols herein are designed for researchers, scientists, and drug development professionals, providing a robust framework for investigating its efficacy and safety profile. The methodologies are grounded in internationally recognized standards to ensure data integrity and reproducibility.

Section 1: Synthesis and Characterization

The synthesis of the title compound is proposed via a two-step process, starting from the commercially available 5-methyl-1,3,4-thiadiazol-2-amine. This approach is adapted from established methods for analogous compounds.[6][7]

Rationale for Synthetic Strategy

The chosen synthetic route is a straightforward and efficient method for acylating the amine group of the 1,3,4-thiadiazole ring. The use of chloroacetyl chloride as the acylating agent directly introduces the desired 2-chloroacetamide side chain. Anhydrous sodium acetate is employed as a mild base to neutralize the hydrochloric acid generated during the reaction, preventing potential side reactions and degradation of the starting material.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-methyl-1,3,4-thiadiazol-2-amine

  • Chloroacetyl chloride

  • Anhydrous sodium acetate

  • Dry acetone

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 5-methyl-1,3,4-thiadiazol-2-amine (1 equivalent) and anhydrous sodium acetate (1 equivalent) in dry acetone.

  • Cool the reaction mixture in an ice bath with continuous stirring.

  • Slowly add chloroacetyl chloride (1 equivalent) dropwise to the cooled mixture.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., Chloroform:Methanol, 95:5 v/v).[7]

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the purified this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O, C-Cl).

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Elemental Analysis: To determine the elemental composition (C, H, N, S).

Section 2: In Vitro Antimicrobial Susceptibility Testing

The cornerstone of evaluating a new antimicrobial agent is determining its spectrum of activity and potency. The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9] The protocols outlined below are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Principle of the Broth Microdilution Assay

This assay involves challenging a standardized inoculum of a test microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of the microorganism after a defined incubation period.

Experimental Workflow

Caption: Workflow for MIC Determination.

Detailed Protocol: Broth Microdilution for MIC Determination

Materials:

  • Synthesized this compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a tube containing MHB.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate. The concentration range should be chosen based on the expected potency of the compound.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation
Bacterial StrainMIC (µg/mL) of Test CompoundMIC (µg/mL) of Control Antibiotic
S. aureus ATCC 29213Experimental ValueExperimental Value
E. coli ATCC 25922Experimental ValueExperimental Value
Pseudomonas aeruginosa ATCC 27853Experimental ValueExperimental Value
Methicillin-resistant S. aureus (MRSA)Experimental ValueExperimental Value

Section 3: In Vitro Cytotoxicity Evaluation

A critical aspect of antimicrobial drug development is assessing the potential toxicity of the compound to mammalian cells. A favorable therapeutic index (high toxicity to pathogens, low toxicity to host cells) is essential. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12] The protocols are designed in accordance with the principles outlined by the Organisation for Economic Co-operation and Development (OECD) for chemical testing.[13][14][15]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Protocol: MTT Assay for Cytotoxicity

Materials:

  • Synthesized this compound

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Sterile 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at an appropriate density and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24-48 hours.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Data Presentation
Cell LineIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Positive Control
HEK293Experimental ValueExperimental Value
HepG2Experimental ValueExperimental Value

Section 4: Potential Mechanism of Action

The antimicrobial activity of 1,3,4-thiadiazole derivatives is often attributed to their ability to interfere with various cellular pathways in pathogens.[1] The presence of the 2-chloro-N-acetamide group suggests a potential mechanism involving the alkylation of essential biomolecules.[3] Further studies to elucidate the precise mechanism of action are recommended, such as:

  • Enzyme Inhibition Assays: To investigate the effect of the compound on specific bacterial enzymes (e.g., DNA gyrase, topoisomerase IV).

  • Cell Membrane Integrity Assays: To determine if the compound disrupts the bacterial cell membrane.

  • Macromolecular Synthesis Inhibition Assays: To assess the impact on DNA, RNA, and protein synthesis.

Section 5: Safety and Handling

The starting material, chloroacetyl chloride, is corrosive and a lachrymator. The synthesized compound, this compound, should be handled with care. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

References

Application Notes & Protocols for Nucleophilic Substitution on 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

This document provides a detailed technical guide for performing nucleophilic substitution reactions on 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. This versatile chemical intermediate is a valuable building block in medicinal chemistry, and understanding its reactivity is crucial for the synthesis of novel compounds with potential therapeutic applications. These application notes will delve into the mechanistic underpinnings of the reaction, provide step-by-step protocols for execution, and offer insights into reaction optimization with various nucleophiles. The 1,3,4-thiadiazole scaffold is a prominent feature in many pharmacologically active molecules, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The protocols outlined herein are designed to be a self-validating system, ensuring reproducibility and success in the laboratory.

Introduction: The Significance of the 1,3,4-Thiadiazole Moiety

The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its successful application in the design of bioactive molecules.[3] Derivatives of N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide are precursors to a diverse array of compounds with significant therapeutic potential. The chloroacetamide group provides a reactive handle for the introduction of various functional groups through nucleophilic substitution, enabling the exploration of a broad chemical space in the quest for new drug candidates.

Reaction Mechanism and Rationale

The core reaction discussed is a bimolecular nucleophilic substitution (SN2) reaction. The electrophilic carbon atom of the chloromethyl group is attacked by a nucleophile, leading to the displacement of the chloride ion, which is a good leaving group.

Key Mechanistic Features:

  • Electrophilic Carbon: The electron-withdrawing effect of the adjacent carbonyl group and the chlorine atom polarizes the C-Cl bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack.[4][5]

  • Nucleophile: A wide range of nucleophiles, including amines, thiols, alcohols, and carbanions, can be employed to displace the chloride. The strength and steric bulk of the nucleophile will influence the reaction rate and yield.

  • Leaving Group: The chloride ion is a stable anion and therefore an excellent leaving group, facilitating the forward reaction.

  • Stereochemistry: As with all SN2 reactions, if the α-carbon were chiral, this reaction would proceed with an inversion of stereochemistry.

Caption: General SN2 mechanism for nucleophilic substitution.

Experimental Protocols

General Protocol for Nucleophilic Substitution

This protocol provides a generalized procedure that can be adapted for various nucleophiles. Specific modifications for different classes of nucleophiles are detailed in the subsequent sections.

Materials:

  • This compound (Substrate)

  • Nucleophile (e.g., amine, thiol, etc.) (1.0 - 1.2 equivalents)

  • Base (e.g., K₂CO₃, Et₃N, NaH) (1.1 - 1.5 equivalents)

  • Anhydrous Solvent (e.g., DMF, Acetonitrile, THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., water, ethyl acetate, brine, silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.

  • Addition of Base and Nucleophile: Add the base (if required) and the nucleophile (1.0 - 1.2 eq). For less reactive nucleophiles, pre-treatment with a base to generate the conjugate base may be necessary.

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted product.

G A Reaction Setup B Addition of Base and Nucleophile A->B C Reaction at Appropriate Temperature B->C D Monitor by TLC/LC-MS C->D D->C Incomplete E Reaction Quench and Extraction D->E Complete F Washing and Drying E->F G Purification F->G H Final Product G->H

References

Cell-based assays for "2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Multi-Parametric Approach to Assessing the Cytotoxicity of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Abstract

This document provides a comprehensive guide for researchers to evaluate the cytotoxic potential of the novel compound, this compound. We move beyond single-endpoint assays to present a multi-parametric strategy, enabling a more robust and mechanistic understanding of the compound's effect on cell health. Detailed, field-proven protocols for assessing cell viability, membrane integrity, and apoptosis induction are provided, alongside the scientific rationale for assay selection and data interpretation.

Introduction: The Scientific Rationale

The 1,3,4-thiadiazole heterocyclic ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including significant anticancer properties.[1][2] These compounds can interfere with critical cellular processes such as DNA replication, cell signaling, and microtubule dynamics, often leading to cell cycle arrest and programmed cell death (apoptosis).[1][3] The mesoionic nature of the thiadiazole ring is thought to enhance the ability of these compounds to cross cellular membranes and engage with intracellular targets, making them attractive candidates for drug development.[2][3]

Given this background, determining the cytotoxic profile of a new derivative like this compound is a critical first step. A thorough cytotoxic assessment involves more than just determining if a compound can kill cells; it requires understanding how and at what concentrations. This guide provides a logical workflow, starting with a broad screen for metabolic activity and progressing to more specific assays to elucidate the mechanism of cell death.

Strategic Assay Selection: A Decision-Making Workflow

Choosing the right assay is critical for generating meaningful data. A single assay provides only one perspective on cell health. A multi-assay approach provides a more complete picture. The following workflow is recommended for a comprehensive cytotoxicity assessment.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Confirmation & Primary Mechanism cluster_2 Phase 3: In-Depth Mechanistic Analysis start Start: Compound Treatment of Cells assay1 MTT Assay (Metabolic Activity) start->assay1 result1 Is there a decrease in metabolic activity? assay1->result1 assay2 LDH Release Assay (Membrane Integrity / Necrosis) assay3 Caspase-Glo 3/7 Assay (Apoptosis Induction) assay2->assay3 result2 Is LDH released? assay2->result2 result3 Are Caspases 3/7 activated? assay3->result3 assay4 Annexin V / PI Staining (Differentiate Apoptosis vs. Necrosis) result1->assay2 Yes end_no_effect No Cytotoxic Effect at Tested Concentrations result1->end_no_effect No result2->result3 No end_necrotic Primary Mechanism: Necrosis / Lysis result2->end_necrotic Yes end_apoptotic Primary Mechanism: Apoptosis result3->end_apoptotic Yes end_cytostatic Potential Cytostatic Effect (Further Investigation Needed) result3->end_cytostatic No end_necrotic->assay4 Confirm end_apoptotic->assay4 Confirm

Caption: A logical workflow for characterizing compound cytotoxicity.

Protocol I: MTT Assay for Cell Viability

Principle

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[5]

MTT_Principle cluster_cell Metabolically Active Cell Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan MTT MTT (Yellow, Soluble) MTT->Mitochondria Reduction DMSO Solubilizing Agent (e.g., DMSO) Formazan->DMSO Solubilization Measurement Measure Absorbance (~570 nm) DMSO->Measurement

Caption: Principle of the MTT cell viability assay.

Step-by-Step Protocol
  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]

  • Compound Preparation: Prepare a 2X stock concentration series of "this compound" in culture medium. The final concentration should cover a broad range (e.g., 0.1 µM to 100 µM). Include a "vehicle control" (e.g., DMSO) at the highest concentration used.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Also include "untreated" control wells containing only fresh medium. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[7] During this time, purple crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well.[8]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis

Calculate the percentage of cell viability for each concentration relative to the untreated control cells:

  • % Viability = (Absorbance_Treated / Absorbance_Control) x 100

  • Plot % Viability vs. Log[Compound Concentration] to generate a dose-response curve and calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol II: LDH Release Assay for Cytotoxicity

Principle

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in all cells.[9] When the plasma membrane is damaged—a hallmark of necrosis or late-stage apoptosis—LDH is rapidly released into the cell culture supernatant.[9][10] The LDH assay measures this released enzyme activity through a coupled enzymatic reaction that produces a colored formazan product, which is directly proportional to the extent of cell lysis.[9][11]

Step-by-Step Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to set up three additional control wells for each cell type:

    • Spontaneous Release: Untreated cells (measures background LDH release).

    • Maximum Release: Untreated cells treated with a lysis buffer (e.g., 10X Lysis Solution or Triton X-100) 45 minutes before the end of the incubation.[10]

    • Medium Background: Wells with medium but no cells.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.[10]

  • Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.[12][13]

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50-100 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[10][12] Measure the absorbance at 490 nm using a microplate reader.

Data Analysis

Calculate the percentage of cytotoxicity for each concentration:

  • Corrected Reading = (Reading_Compound) - (Reading_Spontaneous Release)

  • Corrected Max Release = (Reading_Max Release) - (Reading_Spontaneous Release)

  • % Cytotoxicity = (Corrected Reading / Corrected Max Release) x 100

Protocol III: Caspase-Glo® 3/7 Assay for Apoptosis

Principle

Apoptosis is a highly regulated form of programmed cell death. A key event is the activation of effector caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method that measures the activity of these two key executioner caspases.[14] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[15] This cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7.[14][16]

Caspase_Principle cluster_cell Apoptotic Cell Caspase Active Caspase-3/7 Luciferin Aminoluciferin Caspase->Luciferin Substrate Pro-luminescent Substrate (DEVD) Substrate->Caspase Cleavage Luciferase Luciferase + ATP Luciferin->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Principle of the Caspase-Glo® 3/7 assay.

Step-by-Step Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[16]

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add-Mix-Measure: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well (for a 1:1 ratio with the cell culture volume).[14][17] Mix briefly on an orbital shaker.

  • Incubation and Measurement: Incubate the plate at room temperature for 1 to 3 hours, protected from light. Measure the luminescence using a plate-reading luminometer.

Data Analysis
  • Calculate the fold change in caspase activity relative to the vehicle control.

  • Fold Change = (Luminescence_Treated) / (Luminescence_Vehicle Control)

  • A significant increase in the luminescent signal indicates the induction of apoptosis.

Data Presentation and Interpretation

For clarity and comparative analysis, results should be summarized in a structured table. This allows for a direct comparison of the compound's effect across different assays at various concentrations.

Concentration% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)Caspase-3/7 Activity (Fold Change)
Vehicle Control100 ± 4.52.1 ± 0.81.0 ± 0.1
0.1 µM98.2 ± 5.13.5 ± 1.11.2 ± 0.2
1 µM85.7 ± 6.28.9 ± 2.43.5 ± 0.4
10 µM48.9 ± 3.815.3 ± 3.18.9 ± 0.9
50 µM15.3 ± 2.945.6 ± 4.56.2 ± 0.7
100 µM5.1 ± 1.578.2 ± 5.93.1 ± 0.5

Interpretation of Example Data:

  • The MTT assay shows a dose-dependent decrease in cell viability, with an IC₅₀ around 10 µM.

  • The LDH assay confirms cytotoxicity (cell lysis), but the effect is less pronounced at lower concentrations compared to the loss of viability.

  • Caspase-3/7 activity peaks around 10 µM and then decreases at higher concentrations. This is a classic profile for apoptosis, where at very high concentrations, the compound may induce rapid necrosis, bypassing the apoptotic machinery, or the cell population is too depleted to generate a strong signal.

References

Application Notes and Protocols for In Vitro Testing of "2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2][3][4][5][6][7] Derivatives of this heterocyclic system have demonstrated potential as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents.[1][5][8] The mesoionic character of the thiadiazole ring is thought to facilitate passage across cellular membranes, enhancing interaction with biological targets.[1] The specific compound class, "2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" and its derivatives, combines the privileged thiadiazole ring with a chloroacetamide functional group, a known reactive moiety that can engage in various biological interactions. This structural combination suggests a high potential for significant bioactivity, making a systematic in vitro evaluation crucial for elucidating their therapeutic promise.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a robust in vitro assessment of this compound series. The protocols herein are designed to establish a foundational understanding of the derivatives' cytotoxicity, antimicrobial efficacy, and potential enzymatic inhibitory activity, critical first steps in the drug discovery pipeline.[9][10][11]

I. Preliminary Assessment: Cytotoxicity Profiling

A primary step in evaluating any novel chemical entity is to determine its cytotoxic potential.[9][10][11][12] This allows for the determination of a therapeutic window and informs the concentration ranges for subsequent, more specific assays. We will detail two widely used colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which assesses membrane integrity.[10][12]

A. General Workflow for Cytotoxicity Testing

A systematic approach is essential for reproducible and reliable cytotoxicity data. The workflow begins with cell line selection and maintenance, followed by compound treatment, assay execution, and finally, data analysis to determine the half-maximal inhibitory concentration (IC50).[9][10]

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay & Analysis A Select & Culture Cancer/Normal Cell Lines C Seed Cells in 96-well Plates A->C B Prepare Stock Solutions of Test Compounds D Treat with Serial Dilutions of Compounds B->D C->D E Incubate for 24, 48, 72 hours D->E F Perform Cytotoxicity Assay (e.g., MTT, LDH) E->F G Measure Absorbance/ Fluorescence F->G H Calculate % Cell Viability and Determine IC50 G->H

Caption: General workflow for in vitro cytotoxicity testing.

B. Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is predicated on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Selected cancer and/or normal cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HEK293 for normal kidney cells)[13]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well flat-bottom sterile plates

  • "this compound" derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of each derivative in DMSO. Create a series of dilutions in culture medium. Remove the old medium from the cells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[9]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] Gently shake the plate for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Plot the % viability against the compound concentration and determine the IC50 value, which is the concentration that inhibits 50% of cell growth.[10]

C. Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[10][12] This indicates a loss of membrane integrity.

Materials:

  • All materials from the MTT assay protocol

  • Commercially available LDH Cytotoxicity Assay Kit

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[10]

  • Supernatant Collection: After incubation, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[10]

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for the time specified in the kit protocol (usually 30 minutes at room temperature, protected from light).

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which generally normalizes the compound-treated LDH release to the spontaneous and maximum release controls.

D. Data Presentation

Summarize the IC50 values in a clear, tabular format for easy comparison across different cell lines and time points.

Table 1: Example Cytotoxicity Data (IC50 Values in µM)

Compound IDMCF-7 (48h)A549 (48h)HEK293 (48h)Selectivity Index (SI)*
Derivative 112.5 ± 1.118.2 ± 2.3> 100> 8.0
Derivative 25.8 ± 0.79.1 ± 1.055.4 ± 4.59.5
Doxorubicin0.9 ± 0.11.2 ± 0.28.5 ± 0.99.4
Data are presented as mean ± standard deviation from three independent experiments.
SI = IC50 in normal cells / IC50 in cancer cells.

II. Antimicrobial Susceptibility Testing

Thiadiazole derivatives are well-documented for their antimicrobial properties.[4][5][14][15] A systematic evaluation of the "this compound" series against a panel of pathogenic bacteria and fungi is therefore a logical next step.

A. General Workflow for Antimicrobial Testing

The standard workflow involves preparing microbial inoculums, exposing them to the test compounds, and determining the extent of growth inhibition.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay & Analysis A Select Bacterial/Fungal Strains (e.g., S. aureus, E. coli) B Prepare Standardized Microbial Inoculum A->B C Perform Broth Microdilution or Disk Diffusion Assay B->C E Incubate under Appropriate Conditions C->E D Treat with Serial Dilutions of Compounds D->C F Measure Zone of Inhibition or Observe Turbidity E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for antimicrobial susceptibility testing.

B. Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17][18]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • "this compound" derivatives

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer or microplate reader

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[17][18] This can be assessed visually or by measuring the optical density (OD) at 600 nm.

C. Protocol 4: Kirby-Bauer Disk Diffusion Method

This is a qualitative or semi-quantitative method that assesses the susceptibility of bacteria to antibiotics.[16][17][19] A zone of inhibition around an antibiotic-impregnated disk indicates the organism's susceptibility.[19]

Materials:

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • "this compound" derivatives

  • Standard antibiotic disks

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, uniformly inoculate the entire surface of an MHA plate with the bacterial suspension.

  • Disk Preparation and Placement: Aseptically apply a known amount of each test compound solution onto sterile paper disks and allow the solvent to evaporate. Place the impregnated disks, along with standard antibiotic disks, onto the surface of the inoculated agar.[16]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around each disk in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the compound.

D. Data Presentation

Report the MIC values for the broth microdilution assay and the zone diameters for the disk diffusion assay in a summary table.

Table 2: Example Antimicrobial Activity Data

Compound IDMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicansZone of Inhibition (mm) vs S. aureus
Derivative 18321618
Derivative 2416822
Ciprofloxacin10.5N/A25
FluconazoleN/AN/A2N/A
N/A: Not Applicable

III. Mechanistic Insight: Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes.[2][20][21] Given the diverse biological activities of thiadiazoles, exploring their potential as enzyme inhibitors is a valuable line of inquiry. The choice of enzyme will depend on the therapeutic area of interest (e.g., kinases for cancer, proteases for infectious diseases). This section provides a general protocol adaptable to various enzyme systems.

A. General Workflow for Enzyme Inhibition Assay

The core principle involves measuring the rate of an enzymatic reaction in the presence and absence of the inhibitor.[20]

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay & Analysis A Select & Purify Target Enzyme C Pre-incubate Enzyme with Inhibitor A->C B Prepare Assay Buffer, Substrate & Inhibitor Solutions B->C D Initiate Reaction by Adding Substrate B->D C->D E Monitor Reaction Progress (e.g., Spectrophotometry) D->E F Determine Initial Reaction Velocities E->F G Calculate % Inhibition and Determine IC50 F->G H Perform Kinetic Studies (e.g., Michaelis-Menten) G->H

Caption: Workflow for a typical enzyme inhibition assay.

B. Protocol 5: General Spectrophotometric Enzyme Inhibition Assay

This protocol describes a common method where enzyme activity is monitored by measuring the change in absorbance as a substrate is converted to a colored product.[21]

Materials:

  • Purified target enzyme

  • Substrate that yields a chromogenic product

  • Optimized assay buffer

  • Test inhibitors (the thiadiazole derivatives)

  • Positive control inhibitor (if available)

  • 96-well microplate (UV-transparent if necessary)

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all solutions (buffer, enzyme, substrate, inhibitors) and bring them to the optimal reaction temperature.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the enzyme.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a set period (e.g., 10-15 minutes) to allow for binding.[20]

  • Reaction Initiation: Start the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength in kinetic mode (multiple readings over time). The rate of change in absorbance reflects the reaction velocity.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each reaction from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition: % Inhibition = (1 - (V₀ with inhibitor / V₀ without inhibitor)) x 100.

    • Plot % inhibition against inhibitor concentration to determine the IC50 value.

    • To understand the mechanism of inhibition (e.g., competitive, noncompetitive), perform further experiments by varying both substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.[22]

IV. Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of "this compound" derivatives. By systematically evaluating their cytotoxicity, antimicrobial activity, and enzyme inhibitory potential, researchers can identify promising lead compounds for further development. Positive "hits" from these assays would warrant more advanced studies, including elucidation of the specific mechanism of action, in vivo efficacy studies in animal models, and comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This structured approach ensures that resources are focused on derivatives with the highest therapeutic potential, accelerating the journey from chemical synthesis to potential clinical application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your reaction yield and purity. Our guidance is grounded in established chemical principles and field-proven methodologies to ensure you can confidently navigate the challenges of this synthesis.

I. Synthesis Overview & Core Principles

The synthesis of this compound is typically a two-step process. Understanding the nuances of each step is critical for achieving high yield and purity.

  • Step 1: Formation of the Precursor. The synthesis begins with the cyclization reaction to form the key intermediate, 2-amino-5-methyl-1,3,4-thiadiazole. This is commonly achieved by reacting thiosemicarbazide with an acetylating agent, such as acetic acid, often in the presence of a dehydrating agent like phosphorus pentachloride or polyphosphoric acid.[1][2] High yields in this step are crucial as they directly impact the overall process efficiency.

  • Step 2: Acylation of the Thiadiazole Core. The final product is formed via N-acylation of the 2-amino-5-methyl-1,3,4-thiadiazole intermediate with chloroacetyl chloride.[3] This is a nucleophilic acyl substitution where the exocyclic amino group of the thiadiazole attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The success of this step hinges on managing the high reactivity of chloroacetyl chloride and preventing side reactions.

Below is a general workflow for the synthesis.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Acylation A Thiosemicarbazide + Acetic Acid B Cyclization/ Dehydration A->B Dehydrating Agent (e.g., PCl5) C 2-amino-5-methyl- 1,3,4-thiadiazole B->C Workup & Purification E N-Acylation Reaction C->E D Chloroacetyl Chloride D->E Anhydrous Solvent, Base F 2-Chloro-N-(5-methyl-1,3,4- thiadiazol-2-yl)acetamide E->F Purification

Caption: General two-step synthesis workflow.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

FAQ 1: Low Yield of the Intermediate, 2-amino-5-methyl-1,3,4-thiadiazole

Question: My yield for the first step is consistently below 70%, whereas literature reports yields over 90%. What are the likely causes and how can I fix this?

Answer: Low yields in the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole typically stem from three areas: incomplete reaction, improper workup, or inefficient purification.

Causality & Troubleshooting Steps:

  • Incomplete Reaction: The cyclization-dehydration reaction must go to completion.

    • Moisture Contamination: Reagents like phosphorus pentachloride or polyphosphoric acid are highly sensitive to moisture. Ensure you are using a dry reaction vessel and anhydrous reagents.[1][2]

    • Insufficient Mixing: Some protocols utilize a solid-phase grinding method.[1] In this case, ensure the reactants are ground evenly and thoroughly to maximize contact between the components.

    • Reaction Monitoring (Self-Validation): Do not rely solely on reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is complete when the spot corresponding to thiosemicarbazide has disappeared.[4]

  • Improper Workup (pH Adjustment is Critical): The workup procedure isolates the crude product and is a common point of yield loss.

    • Incorrect pH: After the reaction, the mixture is highly acidic. The product, being an amine, will exist as a protonated salt and remain dissolved in the aqueous phase. It is essential to neutralize the mixture to a pH of 8-9 with a base (e.g., sodium carbonate or ammonia solution) to precipitate the free amine.[1][4] Overshooting the pH can lead to other issues, so add the base slowly while monitoring with a pH meter or pH paper.

    • Precipitation Temperature: Cooling the mixture in an ice bath during pH adjustment and prior to filtration can help maximize the precipitation of the product.[4]

  • Inefficient Purification:

    • Recrystallization Solvent: The choice of solvent for recrystallization is crucial. A common and effective solvent system is a mixture of N,N-dimethylformamide (DMF) and water.[1] If the product is "crashing out" too quickly, you may be trapping impurities. Ensure the crude product is fully dissolved in the minimum amount of hot solvent and then allowed to cool slowly.

FAQ 2: Low Yield or No Product in the Final Acylation Step

Question: I am reacting my 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride, but my yield is very low, or I'm only recovering my starting material. What's going wrong?

Answer: This is the most critical step and requires careful control of reaction conditions. The primary issues are typically related to reagent reactivity, moisture, and the choice of base and solvent.

Causality & Troubleshooting Workflow:

The following diagnostic workflow can help pinpoint the issue.

Troubleshooting_Acylation Start Low Yield in Acylation Step TLC Analyze reaction mixture with TLC. Is starting amine present? Start->TLC Yes_SM Yes TLC->Yes_SM  Yes No_SM No TLC->No_SM  No Check_Reagent Was Chloroacetyl Chloride fresh/handled under N2? Yes_SM->Check_Reagent Check_Streaking Does TLC show streaking or multiple unidentified spots? No_SM->Check_Streaking Yes_Reagent Yes Check_Reagent->Yes_Reagent No_Reagent No -> Re-run with fresh, anhydrous reagent. Check_Reagent->No_Reagent Check_Conditions Are reaction conditions (temp, time) sufficient? Yes_Reagent->Check_Conditions Yes_Conditions Yes -> Consider alternative method (e.g., Microwave). Check_Conditions->Yes_Conditions No_Conditions No -> Increase reaction time or temperature moderately. Check_Conditions->No_Conditions Yes_Streaking Yes -> Likely side reactions/ decomposition. Check base/ temperature. Check_Streaking->Yes_Streaking No_Streaking No -> Product may be lost during workup. Check extraction and precipitation steps. Check_Streaking->No_Streaking

Caption: Diagnostic workflow for troubleshooting the acylation step.

Detailed Explanations:

  • Reagent Quality: Chloroacetyl chloride is extremely reactive and moisture-sensitive. It will readily hydrolyze to chloroacetic acid, which will not participate in the desired reaction. Always use a fresh bottle or a recently distilled batch. Handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions. Use dry solvents (e.g., dry acetone, DMF) and oven-dried glassware.[3]

  • Choice of Base: The reaction generates HCl as a byproduct, which must be neutralized.

    • Recommended: A mild, non-nucleophilic base like anhydrous sodium acetate or triethylamine is often used.[3] The base scavenges the HCl without promoting significant hydrolysis of the chloroacetyl chloride.

    • Avoid Strong Bases: Strong bases like NaOH or KOH can aggressively catalyze the hydrolysis of both the acyl chloride and the final amide product.

  • Solvent Effects: The solvent plays a key role.

    • Aprotic Solvents: Dry aprotic solvents like acetone or DMF are preferred.[3][5]

    • Ethanol (Conventional): While some conventional methods use ethanol, it can potentially compete with the amine as a nucleophile, leading to the formation of ethyl chloroacetate as a byproduct, thus reducing yield.[5]

  • Temperature Control: Add the chloroacetyl chloride dropwise to a cooled solution (0 °C) of the amine. This helps to control the initial exothermic reaction and minimize the formation of side products. After the addition, the reaction can be stirred at room temperature.

FAQ 3: My Final Product is Impure. How Can I Improve its Purity?

Question: I've managed to synthesize the product, but my characterization (NMR, MP) shows significant impurities. What are the likely impurities and what is the best purification strategy?

Answer: Impurities often consist of unreacted starting materials, side products from competing reactions, or hydrolysis products. A multi-step purification approach is often necessary.

Likely Impurities & Identification:

  • Unreacted 2-amino-5-methyl-1,3,4-thiadiazole: Will appear as a more polar spot on TLC compared to the product.

  • Chloroacetic Acid: From hydrolysis of chloroacetyl chloride. It is acidic and can usually be removed by a basic wash.

  • Di-acylated Product: While less common, it's possible for acylation to occur on one of the ring nitrogens, especially under harsh conditions. This would be a less polar, higher molecular weight impurity.[6]

  • Polymeric Tar: Highly reactive reagents can sometimes lead to polymerization, appearing as baseline material on TLC.

Purification Protocol:

  • Aqueous Workup: After the reaction is complete, pour the reaction mixture into ice-cold water. This will precipitate the crude product and help dissolve inorganic salts and some polar impurities.[3]

  • Washing:

    • Filter the crude solid.

    • Wash the filter cake thoroughly with water to remove any soluble salts or acids.

    • A subsequent wash with a cold, non-polar solvent like diethyl ether can help remove less polar organic impurities.[5]

  • Recrystallization: This is the most effective method for final purification.

    • Solvent Selection: Ethanol is a commonly cited and effective solvent for recrystallizing the final product.[3] The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot.

    • Procedure: Dissolve the crude solid in a minimum amount of boiling ethanol. If there are insoluble impurities, perform a hot filtration. Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

III. Optimized Protocol & Data Summary

While multiple methods exist, the following protocols are recommended based on reliability and yield. An alternative microwave-assisted synthesis is also presented, which can dramatically reduce reaction times.[5][7]

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-methyl-1,3,4-thiadiazole (Precursor)

  • To a dry reaction vessel, add thiosemicarbazide (1.0 eq), acetic acid (1.1 eq), and phosphorus pentachloride (1.1 eq).[1]

  • Grind the solids together evenly at room temperature for 15-20 minutes.

  • Monitor the reaction via TLC (e.g., Ethyl Acetate:Hexane 1:1) until the thiosemicarbazide spot is consumed.

  • Carefully transfer the crude solid to a beaker and slowly add a 5% sodium carbonate solution with stirring until the pH of the slurry reaches 8-9.[1]

  • Filter the resulting white solid, wash the filter cake with cold water, and dry it.

  • Recrystallize the crude product from a DMF/water mixture to obtain pure 2-amino-5-methyl-1,3,4-thiadiazole.[1]

Protocol 2: Synthesis of this compound (Final Product)

  • In an oven-dried flask under a nitrogen atmosphere, dissolve 2-amino-5-methyl-1,3,4-thiadiazole (1.0 eq) and anhydrous sodium acetate (1.0 eq) in dry acetone.[3]

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add chloroacetyl chloride (1.0 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Pour the reaction mixture into a beaker of ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and then with a small amount of cold diethyl ether.

  • Dry the crude product and recrystallize from ethanol to yield pure white crystals.[3]

Data Summary: Conventional vs. Microwave Synthesis

Microwave-assisted organic synthesis can offer significant advantages in terms of reaction speed and yield for the acylation step.

ParameterConventional Method (Reflux)Microwave Irradiation Method
Solvent Ethanol or AcetoneDMF[5]
Reaction Time 2-24 hours[5]30-35 minutes[5]
Typical Yield 60-75%>90%[5][7]
Key Advantage Simpler equipment setupDrastic reduction in reaction time, often higher yield[7]
Consideration Longer reaction times can lead to side products.Requires specialized microwave reactor. DMF is a high-boiling point solvent.

Table based on data and principles from IOSR Journal of Pharmacy and Biological Sciences.[5]

IV. References

  • 2-Amino-5-methyl-1,3,4-thiadiazole synthesis - ChemicalBook. Available at: --INVALID-LINK--

  • CN103772439A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents. Available at: --INVALID-LINK--

  • Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Pharmacy and Biological Sciences, 9(1), 11-15. Available at: --INVALID-LINK--

  • US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents. Available at: --INVALID-LINK--

  • Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Nanomedicine, 13, 3551–3571. Available at: --INVALID-LINK--

  • 2-CHLORO-N-(5-ISOPROPYL-[2][4][5]THIADIAZOL-2-YL)-ACETAMIDE synthesis - ChemicalBook. Available at: --INVALID-LINK--

  • 2-AMINO-5-METHYL-1,3,4-THIADIAZOLE - MySkinRecipes. Available at: --INVALID-LINK--

  • Ali, O. M., et al. (2016). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. De Gruyter. Available at: --INVALID-LINK--

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: --INVALID-LINK--

  • El-Masry, R. M., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 26(17), 5345. Available at: --INVALID-LINK--

  • (PDF) Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity - ResearchGate. Available at: --INVALID-LINK--

  • N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide - PubChem. Available at: --INVALID-LINK--

  • Kareem, H. S., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. ISRN Medicinal Chemistry, 2013, 348948. Available at: --INVALID-LINK--

  • Karcı, F. & Karcı, F. (2015). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 20(7), 12700-12716. Available at: --INVALID-LINK--

References

Technical Support Center: Purification of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this critical building block in high purity. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your purification workflow.

Introduction: The Importance of Purity

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The reactive N-chloroacetyl group makes it a versatile precursor for introducing the thiadiazole moiety into larger molecules through nucleophilic substitution.[1] However, the very reactivity that makes this compound useful also presents significant purification challenges. Residual impurities, such as unreacted starting materials or by-products, can lead to complex side reactions in subsequent steps, reduce yields, and introduce potentially genotoxic substances into the final active pharmaceutical ingredient (API).[2] This guide will address the most common issues encountered during its purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Impurity Identification & Characterization

Question 1: What are the most common impurities I should expect from the synthesis of this compound?

Answer: The impurity profile is intrinsically linked to the synthesis method, which typically involves the acylation of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride.[3][4] The primary impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • 2-amino-5-methyl-1,3,4-thiadiazole: The starting amine is often a major contaminant if the reaction does not go to completion.

    • Chloroacetyl chloride: Although volatile, it can persist or, more commonly, its hydrolysis product can be present.

  • Reaction By-products:

    • Chloroacetic acid: Formed from the hydrolysis of chloroacetyl chloride by trace amounts of water in the reaction solvent.

    • Di-acylated product: Where a second chloroacetyl group has reacted, although this is sterically less favorable.

  • Residual Solvents:

    • Solvents like Dimethylformamide (DMF) or ethanol, commonly used in the synthesis, can be difficult to remove completely.[3]

The following table summarizes these potential impurities and their origins.

Impurity NameStructure/FormulaTypical OriginImpact on Downstream Steps
2-amino-5-methyl-1,3,4-thiadiazoleC₃H₅N₃SIncomplete reactionCompetes in subsequent nucleophilic substitution reactions.
Chloroacetic acidClCH₂COOHHydrolysis of chloroacetyl chlorideCan cause unwanted acid-catalyzed side reactions.
Residual DMFC₃H₇NOReaction solventHigh-boiling point solvent, can interfere with crystallization.
Residual EthanolC₂H₅OHRecrystallization/reaction solventCan react with the product under certain conditions.

Below is a diagram illustrating the synthetic pathway and the points at which these common impurities are introduced.

G SM1 2-amino-5-methyl- 1,3,4-thiadiazole Imp1 Unreacted SM1 SM1->Imp1 Reaction Acylation Reaction (Solvent, Base) SM1->Reaction SM2 Chloroacetyl Chloride Imp2 Chloroacetic Acid (from SM2 hydrolysis) SM2->Imp2 SM2->Reaction Crude_Product Crude Product Mixture Imp1->Crude_Product Imp2->Crude_Product Imp3 Residual Solvent (e.g., DMF) Imp3->Crude_Product Reaction->Imp3 trapped in solid Reaction->Crude_Product Final_Product Purified Product: 2-Chloro-N-(5-methyl-1,3,4- thiadiazol-2-yl)acetamide Crude_Product->Final_Product Purification

Caption: Origin of impurities in the synthesis of the target compound.

Category 2: Purification Techniques & Protocols

Question 2: My crude product is a dark, oily residue instead of a solid. How can I crystallize it?

Answer: An oily product is a common issue, often caused by a high concentration of impurities (especially residual solvent like DMF) that depress the melting point and inhibit crystal lattice formation. The goal is to first remove these highly soluble impurities and then induce crystallization.

Troubleshooting Strategy: Wash & Triturate

  • Aqueous Wash: Dissolve the oily crude product in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM). Transfer the solution to a separatory funnel and wash it sequentially with:

    • A saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove acidic impurities like chloroacetic acid.

    • Water (2-3 times) to remove water-soluble impurities like DMF.

    • Brine (saturated NaCl solution) to remove bulk water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Be careful not to overheat the sample.

  • Trituration: To the resulting residue (which may still be an oil or a waxy solid), add a small amount of a solvent in which your product is expected to be poorly soluble while the impurities are more soluble. Hexanes or diethyl ether are excellent starting choices.

    • Stir the mixture vigorously with a spatula, scratching the sides of the flask to create nucleation sites for crystal growth.

    • You should observe the oil slowly converting into a solid precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash it with a small amount of the cold trituration solvent, and dry it under vacuum.

Question 3: I'm struggling with recrystallization. What is a good solvent system and what is the standard protocol?

Answer: Recrystallization is a powerful technique for removing minor impurities. The key is to find a solvent (or solvent pair) in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures. Based on procedures for similar acetamides, ethanol is an excellent starting point.[5]

Step-by-Step Protocol: Recrystallization from Ethanol

  • Solvent Addition: Place the crude, solid material in an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. The goal is to use the minimum amount of hot solvent necessary to create a saturated solution.

  • Hot Filtration (Optional but Recommended): If you observe any insoluble impurities in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step prevents premature crystallization.

  • Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any residual soluble impurities clinging to the crystal surfaces.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of the solvent.

Expert Tip: If the product "oils out" during cooling, you may have used too little solvent or the compound is too soluble in ethanol. In this case, try a solvent pair like Ethyl Acetate/Hexane or Methanol/Water. Dissolve the compound in the "good" solvent (e.g., ethyl acetate) at an elevated temperature and then add the "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the precipitate and then allow it to cool slowly.

Question 4: After recrystallization, my product purity is still low. What is my next step?

Answer: If recrystallization is insufficient, it's likely because the impurities have very similar solubility profiles to your product. In this scenario, the next logical step is to exploit differences in polarity using column chromatography.

The workflow below outlines the decision-making process when initial purification attempts are unsuccessful.

G Start Crude Product Recrystallize Perform Recrystallization (e.g., from Ethanol) Start->Recrystallize Analyze Analyze Purity (TLC, HPLC, NMR) Recrystallize->Analyze Troubleshoot Purity Still Low? Analyze->Troubleshoot Success High Purity Product Troubleshoot->Success No ChangeSolvent Try Different Recrystallization Solvent System (e.g., EtOAc/Hexane) Troubleshoot->ChangeSolvent Yes ChangeSolvent->Analyze Re-analyze ColumnChrom Perform Silica Gel Column Chromatography ChangeSolvent->ColumnChrom If fails again ColumnChrom->Success

Caption: Troubleshooting workflow for product purification.

Step-by-Step Protocol: Silica Gel Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your product an Rf value of approximately 0.3-0.4 and separates it well from impurities. A common starting system for compounds of this type is Chloroform:Methanol (95:5 v/v) or Ethyl Acetate:Hexane mixtures.[3]

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system (the "mobile phase"). Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve a minimum amount of your crude product in the mobile phase. If it's not fully soluble, dissolve it in a stronger solvent (like DCM or acetone), adsorb it onto a small amount of silica gel, dry it, and load the resulting dry powder onto the top of the column. This "dry loading" method often yields better separation.

  • Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the fractions as they elute using TLC. Spot each fraction on a TLC plate and develop it to see which fractions contain your desired product.

  • Combine and Concentrate: Combine the pure fractions (those containing only the spot corresponding to your product) and remove the solvent using a rotary evaporator to yield your purified compound.

Category 3: Purity Analysis

Question 5: How do I definitively confirm the purity of my final product?

Answer: No single technique is sufficient. A combination of analytical methods is required to confidently assess purity and confirm the structure.

Analytical TechniqueInformation ProvidedKey Indicators of Purity
¹H NMR Confirms the chemical structure and proton environment.Clean spectrum with correct chemical shifts, integration values, and coupling patterns. Absence of signals from starting materials or solvents.
HPLC-UV/PDA Provides a quantitative measure of purity (% area).[6]A single, sharp, symmetrical peak at the expected retention time. Purity >95% (or as required by the specific application).
LC-MS Confirms the molecular weight of the main component and helps identify impurities.A base peak in the mass spectrum corresponding to the [M+H]⁺ or [M-H]⁻ of the target compound.
Melting Point A physical property that is sensitive to impurities.A sharp melting point range (e.g., 1-2 °C) that matches the literature value. Impurities typically depress and broaden the melting point range.
FT-IR Confirms the presence of key functional groups (e.g., C=O, N-H, C-Cl).Presence of characteristic absorption bands for the amide and thiadiazole moieties.

By employing these troubleshooting strategies and analytical validations, researchers can overcome the common purification hurdles associated with this compound and ensure the high-quality material required for successful drug discovery and development programs.

References

"2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and potential degradation of this compound. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.

I. Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling, storage, and stability of this compound.

Q1: What are the primary factors that can cause degradation of this compound?

A1: The primary points of instability are the chloroacetamide and amide functional groups. The molecule is susceptible to degradation under both acidic and basic conditions.[1][2][3][4] Other contributing factors include exposure to strong nucleophiles, elevated temperatures, and potentially high-energy light. The 1,3,4-thiadiazole ring itself is an aromatic heterocycle and is generally stable under a wide range of conditions.[5][6][7]

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature or refrigerated conditions is recommended for long-term storage. Avoid storing solutions of the compound, especially in protic or aqueous solvents, for extended periods. If solutions are necessary, they should be prepared fresh before use.

Q3: I am dissolving the compound in a solvent for my experiments. Which solvents should I avoid?

A3: Avoid using highly nucleophilic solvents or buffers, such as those containing primary or secondary amines, thiols, or strong hydroxides, as they can displace the chloride atom. Protic solvents like water, methanol, and ethanol can participate in solvolysis reactions, particularly at non-neutral pH and elevated temperatures. For short-term use, aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred. However, even in these solvents, the presence of trace amounts of water can lead to slow hydrolysis over time.

Q4: What are the likely degradation products I might observe?

A4: The most probable degradation products result from the hydrolysis of the chloroacetamide side chain. This can lead to the formation of 2-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide where the chlorine is replaced by a hydroxyl group. Amide bond cleavage is also a possibility, particularly under strong acidic or basic conditions, which would yield 2-amino-5-methyl-1,3,4-thiadiazole and chloroacetic acid.[1][2][4]

II. Troubleshooting Guide

This section provides a more in-depth guide to common experimental problems, their potential causes, and recommended solutions.

Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)

Symptoms:

  • One or more new peaks are observed in the chromatogram of a sample that has been stored for some time or subjected to certain experimental conditions.

  • The area of the parent compound peak decreases over time.

Potential Causes and Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Hydrolysis The chloroacetamide moiety is susceptible to hydrolysis, especially in the presence of water and at non-neutral pH. Base-catalyzed hydrolysis often proceeds via an SN2 reaction, replacing the chloride with a hydroxyl group.[1][2][4] Acid-catalyzed hydrolysis can lead to both substitution and amide bond cleavage.[1][3][4]1. Analyze a freshly prepared sample as a control to confirm the new peaks are not artifacts of the analytical method. 2. Check the pH of your sample and mobile phase. If possible, maintain a neutral pH. 3. Perform a forced degradation study. Subject the compound to mild acidic and basic conditions to see if the retention times of the resulting degradation products match the unexpected peaks. 4. Use LC-MS/MS to identify the mass of the unexpected peaks. The hydroxy-substituted product will have a mass increase of 18 Da (loss of HCl, addition of H₂O), while the amino-thiadiazole product will have a significantly lower mass.
Reaction with Nucleophiles in Media/Buffer Buffers containing nucleophilic species (e.g., Tris, phosphate, amines) can react with the electrophilic carbon of the chloroacetamide.1. Review the composition of all buffers and media used in your experiment. 2. Switch to a non-nucleophilic buffer system if possible (e.g., HEPES). 3. Prepare solutions fresh and minimize the time the compound is in contact with potentially reactive media.
Issue 2: Loss of Biological Activity or Inconsistent Experimental Results

Symptoms:

  • The compound shows diminished or no effect in a biological assay compared to previous experiments.

  • High variability in results between experimental replicates.

Potential Causes and Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Degradation of Stock Solution The compound may have degraded in the stock solution over time, especially if stored improperly (e.g., at room temperature, in a protic solvent, or for an extended period).1. Prepare a fresh stock solution from a new batch of the solid compound if available. 2. Analyze the old stock solution by HPLC or LC-MS to check for the presence of degradation products. 3. Store stock solutions in small aliquots at -20°C or -80°C in an appropriate aprotic solvent like anhydrous DMSO to minimize freeze-thaw cycles and exposure to moisture.
In-assay Instability The compound may be unstable under the conditions of the biological assay (e.g., pH, temperature, presence of nucleophiles in the cell culture media).1. Perform a stability study of the compound in the assay buffer or media over the time course of the experiment. Analyze samples at different time points by HPLC to quantify the amount of remaining parent compound. 2. Consider a shorter incubation time if significant degradation is observed.

III. Degradation Pathways and Experimental Workflows

Predicted Degradation Pathways

The primary degradation pathways for this compound are hypothesized to be hydrolysis of the chloroacetamide side chain and cleavage of the amide bond.

G cluster_0 Primary Compound cluster_1 Degradation Products A This compound B 2-Hydroxy-N-(5-methyl-1,3,4- thiadiazol-2-yl)acetamide A->B Hydrolysis (SN2) (Base-catalyzed) C 2-Amino-5-methyl-1,3,4-thiadiazole A->C Amide Cleavage (Acid/Base-catalyzed) D Chloroacetic Acid A->D Amide Cleavage (Acid/Base-catalyzed)

Caption: Predicted degradation pathways of the title compound.

Experimental Workflow for Stability Assessment

A forced degradation study can be conducted to identify potential degradation products and assess the stability of the compound under various stress conditions.

G cluster_conditions Stress Conditions start Prepare Stock Solution in Acetonitrile acid Acidic Hydrolysis (e.g., 0.1 M HCl) start->acid Incubate under various conditions base Basic Hydrolysis (e.g., 0.1 M NaOH) start->base Incubate under various conditions neutral Neutral Hydrolysis (e.g., Water) start->neutral Incubate under various conditions oxidative Oxidative Degradation (e.g., 3% H2O2) start->oxidative Incubate under various conditions thermal Thermal Degradation (e.g., 60°C) start->thermal Incubate under various conditions photo Photolytic Degradation (e.g., UV light) start->photo Incubate under various conditions analysis Analyze Samples by LC-MS/MS at t=0 and subsequent time points acid->analysis base->analysis neutral->analysis oxidative->analysis thermal->analysis photo->analysis end Identify Degradation Products and Determine Degradation Rate analysis->end

Caption: Workflow for a forced degradation study.

IV. References

  • Roberts, A. L., & Huang, C. H. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(14), 5035-5045. --INVALID-LINK--

  • Huang, C. H., & Roberts, A. L. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. PubMed, 16787023. --INVALID-LINK--

  • American Chemical Society. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. --INVALID-LINK--

  • ResearchGate. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. --INVALID-LINK--

  • Kwon, J. W., & Armbrust, K. L. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16568-16577. --INVALID-LINK--

  • National Institutes of Health. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PubMed Central, PMC8682894. --INVALID-LINK--

  • Kwon, J. W., & Armbrust, K. L. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16568–16577. --INVALID-LINK--

  • Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. --INVALID-LINK--

  • Vargo, J. D. (2003). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. American Chemical Society Symposium Series, 851, 140-153. --INVALID-LINK--

  • American Chemical Society. (2003). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. --INVALID-LINK--

  • U.S. Geological Survey. (2003). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. --INVALID-LINK--

  • National Institutes of Health. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central, PMC9573880. --INVALID-LINK--

  • National Institutes of Health. (2018). The Fascinating Chemistry of α‐Haloamides. PubMed Central, PMC6226127. --INVALID-LINK--

  • MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. --INVALID-LINK--

  • ResearchGate. (2016). Synthesis of 1,3,4-Thiadiazoles: Review. --INVALID-LINK--

  • Royal Society of Chemistry. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. --INVALID-LINK--

  • ResearchGate. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. --INVALID-LINK--

  • U.S. Geological Survey. (2003). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group—Determination of Acetamide Herbicides and Their Degradation Products in Water Using Online Solid-Phase Extraction and Liquid Chromatography/Mass Spectrometry. --INVALID-LINK--

  • OpenStax. (2023). 21.2 Nucleophilic Acyl Substitution Reactions. Organic Chemistry. --INVALID-LINK--

  • PubMed. (2008). Neutral chloroacetamide herbicide degradates and related compounds in Midwestern United States drinking water sources. --INVALID-LINK--

  • FutureLearn. (n.d.). Nucleophilic Acyl Substitution. --INVALID-LINK--

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). --INVALID-LINK--

  • National Institutes of Health. (2023). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. PubMed Central, PMC10029813. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Biodegradation of chloroacetamide herbicides by Paracoccus sp. FLY-8 in vitro. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Chloroacetamide. PubChem. --INVALID-LINK--

  • BOC Sciences. (n.d.). Acetazolamide Impurities. --INVALID-LINK--

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. --INVALID-LINK--

  • IOSR Journal. (n.d.). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. --INVALID-LINK--

  • International Journal of Institutional Pharmacy and Life Sciences. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide. --INVALID-LINK--

  • LGC Standards. (n.d.). N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide. --INVALID-LINK--

References

Technical Support Center: Solubility of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for handling "2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide." This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges associated with the solubility of this compound. Here, we combine fundamental chemical principles with practical, field-tested insights to ensure your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is the expected general solubility profile of this compound?

A1: Based on its molecular structure, which features a polar 1,3,4-thiadiazole ring, an acetamide group capable of hydrogen bonding, and a relatively small nonpolar methyl group, we can predict its behavior. The molecule possesses both polar and nonpolar characteristics. Therefore, it is expected to have limited solubility in water and nonpolar solvents like hexane but show better solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone) and some polar protic solvents (e.g., ethanol, methanol). The general principle of "like dissolves like" is a useful starting point for solvent selection.[1][2]

Q2: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What's happening?

A2: This is a common phenomenon known as "antisolvent precipitation." You are likely creating a supersaturated solution that is thermodynamically unstable.[3] While the compound is highly soluble in the concentrated DMSO stock, its solubility is much lower in the final aqueous buffer. Over time, the compound crashes out of the solution to reach its true, lower thermodynamic equilibrium solubility.[3] To mitigate this, it is crucial to work below the compound's solubility limit in the final aqueous medium.

Q3: Can I just heat the solution to dissolve more compound?

A3: Increasing the temperature will generally increase the solubility of a solid compound in a liquid solvent.[2][3] However, this approach has significant caveats. For many biological experiments, elevated temperatures can degrade the compound or adversely affect the biological system under study.[3] Furthermore, upon cooling back to the experimental temperature (e.g., room temperature or 37°C), the compound may precipitate out, creating a supersaturated and unstable solution. This method should be used with caution and validated for your specific application.

Q4: How can I be certain my compound is truly dissolved and not just a fine suspension?

A4: A truly dissolved compound forms a clear, transparent solution.[3] Visual inspection is the first step, but for a more rigorous assessment, two methods are recommended:

  • Tyndall Effect: Shine a laser pointer through your solution. If the laser beam becomes visible as it passes through the liquid, it indicates the presence of suspended colloidal particles, meaning the compound is not fully dissolved.[3]

  • Filtration Test: Prepare your solution and pass it through a 0.22 µm syringe filter. If the compound is truly dissolved, its concentration in the filtrate should be identical to the pre-filtration concentration. A significant drop in concentration post-filtration indicates that undissolved particles were removed.[3]

Solubility Data Summary

While comprehensive experimental data for this specific molecule is not widely published, the following table provides an estimated qualitative solubility profile based on its structural motifs and general principles of organic chemistry.[1][4][5] This should serve as a starting point for solvent screening.

Solvent ClassSolvent ExampleExpected SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighStrong dipole-dipole interactions.
Dimethylformamide (DMF)HighStrong dipole-dipole interactions.
Acetonitrile (ACN)ModerateGood polarity but less effective than DMSO/DMF.
AcetoneModerateCan dissolve moderately polar compounds.
Polar Protic EthanolModerate to LowHydrogen bonding capability, but balanced by nonpolar regions.
MethanolModerate to LowSimilar to ethanol, slightly more polar.
WaterVery LowThe molecule's overall hydrophobicity limits aqueous solubility.[3]
Nonpolar HexaneInsoluble"Like dissolves like" principle; compound is too polar.[2]
TolueneInsoluble to Very LowAromatic character offers some interaction, but polarity mismatch is significant.
Chlorinated Dichloromethane (DCM)ModerateGood for compounds with intermediate polarity.
ChloroformModerateSimilar to DCM.

Troubleshooting Guide: Common Experimental Issues

Issue 1: The compound is not dissolving in my chosen aqueous buffer.

  • Root Cause: The concentration of the compound exceeds its intrinsic thermodynamic solubility in the aqueous medium.[3]

  • Troubleshooting Workflow:

start Compound Insoluble in Aqueous Buffer check_concentration Is the concentration too high? start->check_concentration check_ionizable Does the compound have ionizable groups? adjust_ph Adjust pH to ionize the compound and increase solubility. check_ionizable->adjust_ph Yes no_ionizable No ionizable groups present. check_ionizable->no_ionizable No use_cosolvent Introduce a water-miscible organic co-solvent (e.g., Ethanol, PEG 400). no_ionizable->use_cosolvent check_concentration->check_ionizable No lower_concentration Reduce the working concentration below the solubility limit. check_concentration->lower_concentration Yes

Caption: Troubleshooting workflow for aqueous insolubility.

  • Detailed Steps:

    • Reduce Concentration: The simplest solution is often to lower the compound's concentration to fall below its solubility limit.[3]

    • pH Modification: Although this compound does not have strongly acidic or basic groups, the amide and thiadiazole nitrogens have lone pairs that could be protonated at very low pH, potentially increasing solubility. Conversely, the amide proton is weakly acidic. Experiment with a pH range (e.g., pH 3, 7.4, 9) to see if solubility is affected.[3][6]

    • Introduce Co-solvents: If pH adjustment is ineffective or not permissible for your experiment, consider adding a water-miscible organic co-solvent. Start with low percentages (e.g., 1-5%) of ethanol, propylene glycol, or PEG 400 to the aqueous buffer to increase the solvent's overall polarity and solvating power for your compound.

Issue 2: My prepared solution was clear initially but showed a precipitate after 24 hours.

  • Root Cause: You have likely created a supersaturated solution which is kinetically stable for a short period but thermodynamically driven to precipitate over time to reach equilibrium.[3] This often happens when a high-concentration organic stock is diluted into a buffer where the compound has low solubility (antisolvent effect).

  • Solutions:

    • Confirm Equilibrium Solubility: You must first determine the true equilibrium solubility in your final experimental medium. Use the protocol outlined in the next section.

    • Work Below the Limit: Always prepare your final solutions at a concentration at or below the determined equilibrium solubility to ensure long-term stability.[3]

    • Modify Formulation: If a higher concentration is absolutely required, you may need to investigate more advanced formulation strategies such as using surfactants or cyclodextrins to create stable micellar solutions or inclusion complexes, respectively.

Experimental Protocol: Determining Equilibrium Solubility (Shake-Flask Method)

This protocol describes the gold-standard Shake-Flask method for determining the thermodynamic equilibrium solubility of a compound.[2]

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to chosen solvent in a vial. equil Seal vial and agitate (e.g., orbital shaker) at constant temperature for 24-48 hours. prep1->equil sep1 Allow solution to settle. equil->sep1 sep2 Collect supernatant. sep1->sep2 sep3 Filter through 0.22 µm syringe filter to remove undissolved solid. sep2->sep3 analysis Quantify compound concentration in the clear filtrate using a validated method (e.g., HPLC-UV). sep3->analysis

References

Optimizing reaction conditions for "2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to provide researchers, scientists, and drug development professionals with practical, in-depth insights into optimizing the synthesis of "2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" and its derivatives. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, high-quality results.

Technical Support Center: Synthesis of 2-Chloro-N-(thiadiazol-2-yl)acetamide Derivatives

The synthesis of this compound is a crucial step in the development of various compounds with potential biological activities, including antimicrobial and anticancer properties.[1][2][3] The core of this synthesis is the N-acylation of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact yield, purity, and reproducibility. This guide provides a structured, question-and-answer approach to navigate these challenges.

Section 1: Core Synthesis and Optimization

This section covers the fundamental principles of the reaction, from selecting reagents to establishing optimal conditions.

Q1: What is the standard synthetic protocol for preparing this compound?

A1: The most common method is the nucleophilic acyl substitution where the primary amino group of 2-amino-5-methyl-1,3,4-thiadiazole attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

Below is a general experimental workflow and a diagram illustrating the process.

Experimental Protocol: Conventional Synthesis

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-methyl-1,3,4-thiadiazole (1.0 eq.) in a suitable solvent (e.g., DMF, Ethanol, or dry benzene) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Addition: Add a base (e.g., Triethylamine or Pyridine, 1.1-1.2 eq.) to the solution and stir for 10-15 minutes at room temperature.[4]

  • Acylation: Cool the mixture in an ice bath (0-5 °C). Add a solution of chloroacetyl chloride (1.0-1.1 eq.) in the same solvent dropwise over 30-60 minutes to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (typically 2-24 hours), or reflux if necessary.[4][5]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot is consumed. A common solvent system for TLC is Chloroform:Methanol (95:5 v/v).[5][6]

  • Work-up: Once complete, pour the reaction mixture into ice-cold water to precipitate the crude product.[4]

  • Purification: Collect the solid by filtration, wash thoroughly with water to remove any residual base and salts, and then with a non-polar solvent like diethyl ether to remove non-polar impurities.[5] Dry the product under vacuum. If necessary, purify further by recrystallization from a suitable solvent like ethanol.[4]

Diagram: General Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-amino-5-methyl- 1,3,4-thiadiazole in solvent B Add Base (e.g., TEA) A->B Stir C Cool to 0-5 °C B->C D Add Chloroacetyl Chloride (dropwise) C->D E Stir at RT or Reflux D->E F Monitor by TLC E->F G Pour into ice water F->G H Filter solid product G->H I Wash with H₂O & Ether H->I J Dry & Recrystallize I->J

Caption: General workflow for synthesizing 2-Chloro-N-(thiadiazol-2-yl)acetamide.

Q2: How do I choose the right solvent and base for the reaction?

A2: The choice of solvent and base is critical for controlling reaction rate, selectivity, and yield. They work in tandem to create the optimal environment for the acylation.

Solvent Selection: The solvent must be inert to the reactants and capable of dissolving the starting amine. The polarity of the solvent can influence the reaction rate.

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These are excellent choices, particularly for microwave-assisted synthesis, due to their high boiling points and ability to absorb microwave energy efficiently.[5] DMF can dissolve the starting materials well, often leading to faster reaction rates.

  • Less Polar/Aprotic Solvents (e.g., Benzene, THF, Dichloromethane): These are suitable for conventional methods, especially when paired with an organic base like triethylamine (TEA) or pyridine. They are less reactive than polar aprotic solvents and can simplify the work-up process.

  • Protic Solvents (e.g., Ethanol): While usable, protic solvents can potentially react with chloroacetyl chloride (solvolysis), creating ethyl chloroacetate as a byproduct and reducing the yield. This is generally a less preferred option unless specific protocols call for it.[5]

Base Selection: The primary role of the base is to act as an acid scavenger, neutralizing the HCl generated. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Tertiary Amines (e.g., Triethylamine (TEA), Pyridine): These are the most common choices. They are non-nucleophilic and effectively scavenge HCl to form ammonium salts, which can be easily removed during the aqueous work-up.[4] TEA is often preferred due to its higher basicity and the relative ease of removing its hydrochloride salt.

  • Inorganic Bases (e.g., NaHCO₃, K₂CO₃): These can be used in biphasic systems but are generally less common for this specific transformation as they can lead to hydrolysis of the chloroacetyl chloride and may require phase-transfer catalysts.

Table: Solvent and Base Selection Guide

Parameter Recommended Choice Rationale & Causality
Solvent DMF (Microwave/Conventional) High polarity and boiling point accelerate the reaction. Excellent solvating power.[5]
Benzene/Toluene (Conventional) Inert, allows for easy removal post-reaction. Good for standard reflux conditions.[4]
Base Triethylamine (TEA) Strong, non-nucleophilic base. The resulting TEA·HCl salt is easily removed with water.

| | Pyridine | Acts as both a base and a nucleophilic catalyst. Can be harder to remove due to its higher boiling point.[4] |

Section 2: Troubleshooting Common Experimental Issues

Even with an optimized protocol, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.

Q3: My reaction yield is low or non-existent. What should I investigate?

A3: Low yield is a frequent issue stemming from several potential sources. A systematic approach is key to identifying the root cause.

  • Purity of Starting Materials: This is the most critical and often overlooked factor.

    • 2-Amino-5-methyl-1,3,4-thiadiazole: Ensure it is pure and completely dry. Impurities can inhibit the reaction.

    • Chloroacetyl Chloride: This reagent is highly sensitive to moisture and can hydrolyze to chloroacetic acid, which will not acylate the amine. Use a fresh bottle or freshly distilled reagent.[7]

  • Ineffective HCl Scavenging: If the base is not working effectively, the amine starting material will become protonated and non-nucleophilic.

    • Solution: Ensure you are using at least a stoichiometric equivalent (1.0-1.2 eq.) of a dry, appropriate base like TEA.

  • Sub-optimal Reaction Conditions:

    • Temperature: The reaction may be too slow at room temperature. Consider gentle heating or refluxing to drive it to completion.[4] Conversely, excessively high temperatures can lead to decomposition and side products.

    • Reaction Time: The reaction may not have reached completion. Monitor carefully with TLC to ensure the starting material is fully consumed before proceeding with the work-up.

  • Work-up Losses: The product might be partially soluble in the work-up solvents.

    • Solution: Ensure the aqueous phase is sufficiently cold during precipitation. Minimize the amount of solvent used for recrystallization.

Diagram: Troubleshooting Low Yield

Start Low or No Yield Observed Q1 Checked Purity of Starting Materials? Start->Q1 Action1 Verify purity of amine. Use fresh/distilled chloroacetyl chloride. Q1->Action1 No Q2 Is the Base effective? (>1.0 eq., dry) Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q1 Action2 Use >1.0 eq. of dry TEA or Pyridine. Q2->Action2 No Q3 Are Reaction Conditions Optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q2 Action3 Increase temp/time. Monitor by TLC until SM is consumed. Q3->Action3 No End Review Work-up Procedure for Product Loss Q3->End Yes A3_Yes Yes A3_No No Action3->Q3

Caption: Decision tree for troubleshooting low reaction yield.

Q4: I'm observing significant side product formation. How can I identify and minimize it?

A4: Side products typically arise from the reactivity of the starting materials and intermediates with themselves or the solvent.

  • Potential Side Product 1: Di-acylation. Although the thiadiazole ring nitrogens are significantly less nucleophilic than the exocyclic amino group, forceful conditions (high temperature, strong base) could potentially lead to a second acylation. This is generally unlikely under standard conditions.

  • Potential Side Product 2: Reaction with Solvent. If using a nucleophilic solvent like ethanol, the formation of ethyl chloroacetate is a possible side reaction that consumes the acylating agent.[5]

  • Potential Side Product 3: Polymerization/Decomposition. Chloroacetyl chloride can be reactive, and under harsh conditions, it can lead to complex mixtures.

Minimization Strategies:

  • Control Stoichiometry: Use a slight excess of the amine or a 1:1 ratio. Avoid a large excess of chloroacetyl chloride.

  • Temperature Control: Add the chloroacetyl chloride at a low temperature (0 °C) to manage the initial exothermic reaction, then proceed at the lowest effective temperature to complete the reaction.

  • Inert Solvent Choice: Use a non-nucleophilic, aprotic solvent like DMF, benzene, or THF to prevent solvent-related side products.[4][5]

Section 3: Advanced Methodologies

Q5: Can microwave irradiation accelerate this synthesis?

A5: Absolutely. Microwave-assisted organic synthesis is a powerful technique for this class of reactions. The primary advantages are dramatically reduced reaction times and often improved yields.

  • Mechanism: Microwaves directly couple with polar molecules in the mixture (especially polar solvents like DMF), leading to rapid and uniform heating that is far more efficient than conventional oil bath heating.[5][6]

  • Results: Studies have shown that reactions which take 22-24 hours under conventional reflux can be completed in just 30-35 minutes using microwave irradiation, with a 25-60% increase in product yield.[5][6]

  • Considerations: This method requires a dedicated microwave reactor and appropriate pressure-sealed vessels. The solvent choice is critical; high-boiling polar solvents like DMF are ideal.[5]

Table: Conventional vs. Microwave Synthesis Comparison

Parameter Conventional Method Microwave Irradiation
Reaction Time 22-24 hours[5] 30-35 minutes[5]
Typical Yield Moderate High (25-60% increase)[6]
Solvent Ethanol[5] DMF[5]

| Energy Input | Inefficient, slow heating | Efficient, direct molecular heating |

References

Technical Support Center: Synthesis of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during your experiment, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low Yield of the Desired Product

Question: I am getting a very low yield of my target compound, this compound. What are the likely causes and how can I improve it?

Answer:

A low yield in this acylation reaction can stem from several factors, primarily related to the reactivity of your starting materials and the control of reaction conditions. Let's break down the potential culprits and their solutions.

Causality and Mitigation:

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly susceptible to hydrolysis, especially in the presence of moisture.[1] If your solvent is not anhydrous or if there is significant atmospheric moisture, a portion of your acylating agent will be converted to chloroacetic acid, which will not participate in the desired reaction.

    • Preventative Protocol:

      • Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

      • Use anhydrous solvents. If you are using a solvent like THF or dioxane, it is best to use a freshly opened bottle or to distill it over a suitable drying agent.

      • Perform the reaction under an inert atmosphere (nitrogen or argon).

      • Add the chloroacetyl chloride dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to minimize its reaction with any trace water.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or poor mixing.

    • Optimization Protocol:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting amine (2-amino-5-methyl-1,3,4-thiadiazole) is a good indicator of reaction completion.

      • If the reaction is sluggish at low temperatures, consider allowing it to slowly warm to room temperature after the addition of chloroacetyl chloride.

      • Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Protonation of the Starting Amine: The reaction of chloroacetyl chloride with the amine generates hydrochloric acid (HCl) as a byproduct.[2] If a base is not present to neutralize this acid, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. This is a key principle of the Schotten-Baumann reaction.[2]

    • Base Addition Protocol:

      • Use at least one equivalent of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the HCl produced.

      • Alternatively, in a biphasic system (e.g., dichloromethane and water), an aqueous base like sodium bicarbonate or sodium hydroxide can be used.[2]

Problem 2: Presence of an Impurity with a Higher Molecular Weight

Question: My mass spectrometry analysis shows a significant peak at a higher molecular weight than my product. What could this impurity be?

Answer:

The presence of a higher molecular weight impurity often points to the formation of a di-acylated byproduct or a dimer resulting from a subsequent reaction.

Potential Side Reactions and Solutions:

  • Di-acylation of the Amino Group: The initially formed amide still has a lone pair of electrons on the nitrogen atom, which can potentially react with a second molecule of chloroacetyl chloride to form the N,N-bis(chloroacetyl) derivative. This is more likely to occur if an excess of chloroacetyl chloride is used or if the reaction temperature is too high.

    • Mitigation Strategy:

      • Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of chloroacetyl chloride.

      • Add the chloroacetyl chloride slowly and at a low temperature to control its reactivity.

      • Monitor the reaction by TLC to avoid prolonged reaction times after the starting material is consumed.

  • Reaction of Product with Starting Material: The chloroacetyl group in your product is an electrophilic site. It can react with the unreacted nucleophilic starting amine to form a dimer-like structure.

    • Minimization Protocol:

      • Ensure efficient mixing to avoid localized high concentrations of the starting amine.

      • Adding the amine solution to the chloroacetyl chloride solution (reverse addition) can sometimes minimize this side reaction, although this may increase the risk of di-acylation. Careful optimization is key.

Workflow for Minimizing Higher Molecular Weight Impurities

cluster_0 Reaction Setup cluster_1 Controlled Addition cluster_2 Reaction & Monitoring cluster_3 Work-up & Purification A 2-amino-5-methyl- 1,3,4-thiadiazole D Add Chloroacetyl Chloride dropwise at 0 °C A->D B Anhydrous Solvent + Base (e.g., Triethylamine) B->D C Chloroacetyl Chloride (1.05 - 1.1 eq.) C->D E Stir at 0 °C to RT D->E F Monitor by TLC E->F G Quench Reaction F->G Upon completion H Purify by Recrystallization G->H

Caption: Controlled synthesis workflow to minimize side products.

Problem 3: Product is Difficult to Purify and Appears Oily or Gummy

Question: After the work-up, my product is an oil or a sticky solid that is difficult to handle and purify by recrystallization. Why is this happening?

Answer:

An oily or gummy product is often indicative of the presence of impurities that depress the melting point and interfere with crystallization. The most common culprits are residual starting materials, acidic byproducts, or salts.

Purification Troubleshooting:

Potential Contaminant Cause Troubleshooting Protocol
Triethylammonium Chloride The salt formed from the reaction of triethylamine with HCl.1. After the reaction, filter the reaction mixture to remove the precipitated salt. 2. During the work-up, wash the organic layer with water or a dilute aqueous acid (e.g., 1M HCl) to remove any remaining triethylamine and its salt.
Chloroacetic Acid Hydrolysis of chloroacetyl chloride.1. Wash the organic layer with a dilute aqueous base such as sodium bicarbonate solution to neutralize and remove the acidic impurity.
Unreacted Starting Amine Incomplete reaction.1. Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to protonate and extract the basic amine into the aqueous layer.
Residual Solvent Incomplete removal of a high-boiling point solvent like DMF.1. After concentrating the product, co-evaporate with a lower-boiling point solvent like dichloromethane or toluene to azeotropically remove the residual high-boiling solvent. 2. Dry the product under high vacuum.

Step-by-Step Purification Protocol:

  • After the reaction is complete, cool the mixture and filter off any precipitated salts.

  • If the product is in an organic solvent, wash it sequentially with:

    • 1M HCl (to remove unreacted amine and any remaining organic base)

    • Saturated aqueous sodium bicarbonate solution (to remove chloroacetic acid)

    • Water

    • Brine (to remove bulk water)

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter and concentrate the solution under reduced pressure.

  • Attempt recrystallization from a suitable solvent. Ethanol is often a good starting point for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

Several solvents can be used, and the optimal choice may depend on the specific base and work-up procedure.

  • Aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetone are commonly used with an organic base like triethylamine.[3][4] They are good at dissolving the starting materials and are relatively easy to remove.

  • Dimethylformamide (DMF) can also be used, particularly in microwave-assisted syntheses, due to its high boiling point and polarity.[5] However, it can be difficult to remove completely.

Q2: Can I use an inorganic base like sodium hydroxide?

Yes, this reaction can be performed under Schotten-Baumann conditions using an aqueous solution of an inorganic base like sodium hydroxide or sodium carbonate.[2] This is typically done in a biphasic system with an organic solvent like DCM. The base in the aqueous phase neutralizes the HCl as it is formed. However, this increases the risk of hydrolysis of the chloroacetyl chloride.

Q3: How can I confirm the structure of my product and identify impurities?

A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The product should show characteristic peaks for the methyl group, the methylene group of the chloroacetyl moiety, and the amide N-H proton. Impurities like the di-acylated product would lack the N-H signal and show two sets of chloroacetyl protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product and help identify the molecular weights of any impurities.

  • Infrared (IR) Spectroscopy: Look for the characteristic amide C=O stretch (typically around 1680-1700 cm⁻¹) and the N-H stretch (around 3200-3400 cm⁻¹).

Q4: Is the thiadiazole ring reactive under these conditions?

The 1,3,4-thiadiazole ring is generally stable under these acylation conditions. The primary site of reaction is the exocyclic amino group, which is significantly more nucleophilic.

Q5: My product seems to be unstable and degrades over time. How should I store it?

The chloroacetamide moiety is susceptible to nucleophilic attack and hydrolysis. For long-term storage, it is advisable to keep the product in a cool, dry, and dark place, preferably under an inert atmosphere.

Visualizing the Main and Side Reaction Pathways

cluster_main Main Reaction cluster_side Side Reactions A 2-amino-5-methyl- 1,3,4-thiadiazole C 2-Chloro-N-(5-methyl-1,3,4- thiadiazol-2-yl)acetamide (Desired Product) A->C + Chloroacetyl Chloride + Base B Chloroacetyl Chloride B->C F Chloroacetic Acid (Hydrolysis) B->F + H2O D N,N-bis(chloroacetyl)- 2-amino-5-methyl-1,3,4-thiadiazole (Di-acylation) C->D + Chloroacetyl Chloride E Dimer Impurity C->E + Starting Amine G Water G->F

Caption: Overview of the desired reaction and potential side reactions.

References

Overcoming poor reactivity of "2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who use this versatile reagent in their synthetic workflows. We will address common challenges, particularly its perceived poor reactivity in nucleophilic substitution reactions, and provide in-depth, field-proven solutions to optimize your experimental outcomes.

Introduction: Understanding the Reactivity Profile

This compound is a key synthetic intermediate. Its primary utility lies in the electrophilic nature of the α-carbon in the chloroacetamide moiety, making it an excellent substrate for SN2 reactions. The chemical reactivity of this compound is fundamentally governed by two structural features: the α-chloroamide group and the 1,3,4-thiadiazole ring.

The 1,3,4-thiadiazole ring is an electron-deficient aromatic system.[1] This electron-withdrawing nature enhances the electrophilicity of the adjacent acetamide's α-carbon, which, in theory, should make it more susceptible to nucleophilic attack, not less. Therefore, when researchers experience "poor reactivity," the root cause often lies not with an inherently unreactive substrate, but with suboptimal reaction conditions, nucleophile choice, or substrate integrity. This guide will systematically dissect these factors.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction with this compound is failing or proceeding very slowly. What are the most common reasons?

A1: This is a frequent issue that can almost always be resolved by systematically evaluating four key areas of your experimental setup:

  • Nucleophile Potency: The nucleophile may be too weak, sterically hindered, or present at an insufficient concentration. Anionic nucleophiles are generally more reactive than their neutral counterparts.[2][3]

  • Reaction Conditions: The choice of solvent, temperature, and base is critical for SN2 reactions. Polar aprotic solvents are often superior to polar protic ones as they do not solvate and stabilize the nucleophile as strongly, leaving it more available to react.[3]

  • Substrate Integrity: The starting material may have degraded due to improper storage (e.g., exposure to moisture leading to hydrolysis) or may contain impurities from its synthesis that inhibit the reaction.

  • Inadequate Activation: For neutral nucleophiles (e.g., amines, thiols), the presence of a suitable, non-nucleophilic base is essential to deprotonate the nucleophile or to scavenge the HCl generated during the reaction, driving the equilibrium forward.

Q2: How does the 1,3,4-thiadiazole ring specifically influence the reaction?

A2: The 1,3,4-thiadiazole ring has a significant electronic influence. As a heteroaromatic system containing two electron-withdrawing imine-like nitrogen atoms and a sulfur atom, it is strongly electron-deficient.[1] This property has two main consequences:

  • Activation of the Electrophile: The ring pulls electron density away from the chloroacetamide side chain, increasing the partial positive charge (electrophilicity) on the α-carbon. This effect facilitates the SN2 attack by a nucleophile. Electronic interactions with the α-anilide substituent, rather than neighboring group participation, govern the reactivity of α-chloroacetanilides.[4][5]

  • Potential for Side Reactions: Under strongly basic conditions, the thiadiazole ring itself can be susceptible to nucleophilic attack and subsequent ring cleavage.[1] Therefore, using excessively strong bases or harsh conditions should be approached with caution.

Q3: My nucleophile is relatively weak (e.g., a secondary amine or an alcohol). How can I drive the reaction to completion?

A3: Overcoming the activation energy barrier with a weak nucleophile requires optimizing your reaction conditions to favor the SN2 pathway.

  • Increase Temperature: Heating the reaction mixture is the most direct way to provide the necessary energy. The use of microwave irradiation has been shown to dramatically reduce reaction times from over 20 hours to under 35 minutes for similar transformations.[6]

  • Use a Polar Aprotic Solvent: Switch from solvents like ethanol or water to DMF, DMSO, or acetonitrile. These solvents enhance the reactivity of the nucleophile.[3]

  • Add a Non-Nucleophilic Base: For neutral nucleophiles like amines, adding a base such as triethylamine (TEA) or potassium carbonate (K₂CO₃) is crucial.[7][8] The base deprotonates the nucleophile in situ, forming a more potent anionic nucleophile, and neutralizes the HCl byproduct.

  • Consider a Catalyst: In some cases, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be effective, especially in biphasic systems, by helping to shuttle the nucleophile into the organic phase.

Q4: I am observing multiple spots on my TLC, suggesting side products. What are the likely culprits?

A4: Besides the desired product, several side reactions can occur:

  • Hydrolysis: If water is present in the solvent or reagents, the chloroacetamide can hydrolyze to 2-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide.

  • Elimination: While less common for α-halo amides, a very strong and sterically hindered base could potentially promote elimination to form an enamide intermediate, though this is generally unfavorable.

  • Reaction with the Amide N-H: A very strong base (e.g., NaH) could deprotonate the amide N-H. While this proton is acidic, it is generally less reactive than the α-carbon site for substitution.

  • Ring Opening: As mentioned, harsh basic conditions can lead to the degradation of the thiadiazole ring.[1] This is usually indicated by a complex mixture of products and a significant color change in the reaction mixture.

In-Depth Troubleshooting Guide & Protocols

This section provides a structured approach to diagnosing and solving reactivity issues.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a problematic reaction.

TroubleshootingWorkflow Troubleshooting Poor Reactivity Start Reaction Fails or is Slow CheckPurity Step 1: Verify Substrate Purity (NMR, LC-MS, mp) Start->CheckPurity Start Here CheckNucleophile Step 2: Evaluate Nucleophile (Strength, Sterics, Purity) CheckPurity->CheckNucleophile Purity OK OptimizeConditions Step 3: Optimize Conditions CheckNucleophile->OptimizeConditions Nucleophile OK Solvent Change Solvent? (e.g., EtOH -> DMF) OptimizeConditions->Solvent ConsiderAlternatives Step 4: Use Alternative Activation Microwave Microwave Synthesis ConsiderAlternatives->Microwave PTC Phase-Transfer Catalyst ConsiderAlternatives->PTC Success Reaction Successful Solvent->Success Improved Base Add/Change Base? (e.g., K₂CO₃, TEA) Solvent->Base No Improvement Base->Success Improved Temp Increase Temperature? Base->Temp No Improvement Temp->ConsiderAlternatives Still Slow Temp->Success Improved Microwave->Success PTC->Success

Caption: A step-by-step workflow for troubleshooting poor reactivity.

Data Summary: Recommended Reaction Conditions

The optimal conditions are highly dependent on the nucleophile. The following table provides starting recommendations for common nucleophile classes.

Nucleophile ClassExample NucleophileRecommended SolventRecommended BaseTypical Temp. (°C)Notes
Primary/Secondary Amines Piperidine, MorpholineDMF, AcetonitrileK₂CO₃, Triethylamine (TEA)25 - 80Base is essential to neutralize HCl. Use 1.1-1.5 eq. of base.
Thiols Thiophenol, Cysteine estersEthanol, DMFSodium Ethoxide, K₂CO₃25 - 60Pre-forming the thiolate with a base is highly effective.
Alcohols/Phenols Phenol, MethanolDMF, DMSONaH, K₂CO₃50 - 100Requires strong base to form the more nucleophilic alkoxide/phenoxide.
Anionic Nucleophiles Sodium Azide (NaN₃)DMSO, DMFNone required25 - 70These are typically strong nucleophiles and may not require heating.
Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a robust starting point for reacting an amine nucleophile with this compound.

1. Reagent Preparation:

  • Dissolve this compound (1.0 eq.) in anhydrous DMF (approx. 0.2 M concentration).

  • In a separate vial, prepare the amine nucleophile (1.1 eq.).

  • Ensure a suitable non-nucleophilic base, such as anhydrous potassium carbonate (1.5 eq.), is ready.

2. Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the solution of the chloroacetamide.

  • Add the potassium carbonate to the flask.

  • Add the amine nucleophile dropwise to the stirring suspension at room temperature.

3. Reaction Execution:

  • Stir the reaction at room temperature for 30 minutes.

  • Gently heat the reaction mixture to 60-80 °C using an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is ethyl acetate/hexane. The starting material is relatively polar; the product's polarity will depend on the nucleophile used.

4. Work-up and Purification:

  • Once the reaction is complete (typically 4-18 hours, depending on the nucleophile), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water. This will often precipitate the crude product.[7]

  • If a precipitate forms, collect it by vacuum filtration, wash with water, and dry under vacuum.

  • If the product is soluble or forms an oil, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) or silica gel column chromatography.

Self-Validation: The success of the reaction can be confirmed by comparing the NMR and Mass Spectrometry data of the product to the expected values. A successful reaction will show the disappearance of the starting material's CH₂-Cl signal (typically around 4.5 ppm in ¹H NMR) and the appearance of new signals corresponding to the incorporated nucleophile.[7]

Alternative Activation: Microwave-Assisted Synthesis

For particularly stubborn reactions, microwave synthesis offers a powerful alternative to conventional heating.

Protocol:

  • Combine the this compound (1.0 eq.), nucleophile (1.1 eq.), and base (if required, 1.5 eq.) in a microwave-safe reaction vessel.

  • Add a minimal amount of a high-boiling point polar solvent like DMF.[6]

  • Seal the vessel and place it in a scientific microwave reactor.

  • Heat the mixture to 100-150 °C for 15-45 minutes.

  • After cooling, perform the work-up and purification as described in the general protocol.

Causality: Microwave energy couples directly with the polar molecules in the reaction mixture, leading to rapid and uniform heating that can significantly accelerate reaction rates, often resulting in higher yields and fewer side products compared to prolonged conventional heating.[6]

Conclusion

The reactivity of this compound is robust when appropriate experimental conditions are employed. Challenges are typically overcome by a systematic evaluation of the nucleophile, solvent, temperature, and use of a suitable base. By following the structured troubleshooting workflow and protocols outlined in this guide, researchers can reliably achieve their desired synthetic outcomes.

References

Technical Support Center: Scaling the Synthesis of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. This document is designed for researchers, process chemists, and manufacturing professionals to provide in-depth, field-tested insights into optimizing this critical chemical transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot common issues, ensure process safety, and successfully scale your production.

The Core Reaction: Mechanistic Understanding

The synthesis of this compound is fundamentally a nucleophilic acyl substitution. The exocyclic amino group of 2-amino-5-methyl-1,3,4-thiadiazole acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.

Diagram 1: Reaction Mechanism A visual representation of the nucleophilic acyl substitution pathway.

Reaction_Mechanism Thiadiazole 2-amino-5-methyl-1,3,4-thiadiazole Tetrahedral_Intermediate Tetrahedral Intermediate Thiadiazole->Tetrahedral_Intermediate Nucleophilic Attack AcylChloride Chloroacetyl Chloride AcylChloride->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product Collapse & Chloride Elimination HCl HCl Tetrahedral_Intermediate->HCl

The reaction proceeds via a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the stable amide bond. A critical, and often overlooked, consequence of this reaction is the formation of one equivalent of hydrogen chloride (HCl) gas. This byproduct is central to many of the challenges encountered in this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, providing both a quick diagnosis and a detailed explanation of the underlying cause and solution.

Diagram 2: Troubleshooting Workflow A logical guide to diagnosing and solving common synthesis problems.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_pH Check Reaction pH Start->Check_pH Acidic pH < 5? Check_pH->Acidic Yes Add_Base Add Acid Scavenger (e.g., NaHCO₃, Et₃N). Ensure 2+ equivalents for scale-up. Acidic->Add_Base Yes Moisture_Check Anhydrous Conditions? Acidic->Moisture_Check No Success Problem Resolved Add_Base->Success Dry_Reagents Dry solvents/reagents. Use inert atmosphere (N₂/Ar). Moisture_Check->Dry_Reagents No Temp_Check Temperature Correct? Moisture_Check->Temp_Check Yes Dry_Reagents->Success Adjust_Temp Cool during addition (0-5 °C). Warm to RT or slightly heat to complete. Temp_Check->Adjust_Temp No Temp_Check->Success Yes Adjust_Temp->Success Impure_Product Product is Impure (Discolored/Multiple Spots on TLC) Wash_Step Perform Aqueous Wash (e.g., sat. NaHCO₃ solution) Impure_Product->Wash_Step Recrystallize Recrystallize Product (e.g., from Ethanol) Wash_Step->Recrystallize Recrystallize->Success

Q1: My reaction yield is consistently low (~50%) or has stalled completely. What is the primary cause?

A: The most probable cause is the protonation of the starting amine by the HCl generated during the reaction. The 2-amino-5-methyl-1,3,4-thiadiazole is a basic nucleophile. As HCl is produced, it will react with the unreacted starting material to form the corresponding hydrochloride salt. This salt is no longer nucleophilic and cannot react with the chloroacetyl chloride, effectively stopping the reaction.[1] Without an acid scavenger, the theoretical maximum yield is only 50%, as half of your amine will be consumed neutralizing the byproduct.

  • Solution: Incorporate a base (an "acid scavenger") into your reaction. For laboratory scale, a slight excess (1.1-1.2 equivalents) of an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is effective. For larger scale and easier workup, an inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can be used as a slurry. You will need at least one equivalent of base for each equivalent of chloroacetyl chloride.[]

Q2: The reaction mixture turns dark, and I see multiple spots on my TLC analysis. What side reactions are occurring?

A: Discoloration and multiple byproducts often point to two issues:

  • Moisture Contamination: Chloroacetyl chloride reacts violently with water to form chloroacetic acid and HCl.[3][4] This hydrolysis consumes your reagent and introduces acidic impurities that can catalyze degradation pathways.

  • Excessive Temperature: While some heat may be needed to drive the reaction to completion, excessive temperatures can lead to decomposition of the thiadiazole ring or side reactions involving the reactive chloroacetyl group.

  • Solution:

    • Ensure Anhydrous Conditions: Use dry solvents (e.g., DMF, acetone, dichloromethane) and ensure your starting amine is free of water. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended, especially at scale.[5]

    • Temperature Control: Add the chloroacetyl chloride dropwise to the amine solution while maintaining a low temperature (0-10 °C) using an ice bath. This controls the initial exotherm. After the addition is complete, the reaction can be allowed to warm to room temperature and stirred until completion.[6]

Q3: My final product is an off-white or yellowish solid and is difficult to purify. How can I improve its purity?

A: The primary impurity is likely residual chloroacetic acid (from hydrolysis of the acyl chloride) or hydrochloride salts.

  • Solution:

    • Aqueous Workup: After the reaction is complete, quench the mixture by pouring it into cold water or an ice/water mixture. This will precipitate your product.

    • Base Wash: Filter the crude solid and wash it thoroughly with a dilute solution of sodium bicarbonate. This will neutralize and remove any acidic impurities. Follow with a water wash to remove any remaining salts.

    • Recrystallization: The most effective purification method is recrystallization. Ethanol is a commonly cited solvent for this class of compounds.[6] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.

Experimental Protocols & Data

Protocol 1: Lab-Scale Synthesis (Conventional Heating)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-methyl-1,3,4-thiadiazole (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous acetone or dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition: Cool the flask in an ice bath to 0-5 °C.

  • Reaction: Add a solution of chloroacetyl chloride (1.1 eq.) in the same anhydrous solvent dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (Typical eluent: 7:3 Hexane:Ethyl Acetate).

  • Workup: Pour the reaction mixture into ice-cold water.

  • Isolation: Filter the resulting precipitate and wash the solid cake with a 5% sodium bicarbonate solution, followed by cold water.

  • Purification: Dry the solid under vacuum. For higher purity, recrystallize from hot ethanol.

Table 1: Comparison of Synthesis Methods
ParameterConventional RefluxMicrowave Irradiation
Solvent Ethanol, Acetone, DCMDMF
Reaction Time 2 - 24 hours30 - 35 minutes
Typical Yield 60 - 80%>90%
Key Advantage Simple setupDrastic reduction in time, higher yield
Consideration Long reaction timesRequires specialized equipment

Data synthesized from comparative studies.[7][8]

Scaling Up Production: From the Bench to the Plant

Translating a laboratory procedure to a pilot or production scale introduces new challenges that must be proactively managed.

Q4: What are the biggest safety and control challenges when scaling this reaction?

A: The primary scale-up challenges are thermal management and HCl gas handling .

  • Thermal Runaway Risk: The reaction between the amine and chloroacetyl chloride is exothermic.[] In a large reactor, the surface-area-to-volume ratio decreases dramatically, making it much harder to remove heat.[9] An uncontrolled addition of chloroacetyl chloride can lead to a rapid temperature increase, boiling of the solvent, and a dangerous pressure buildup—a thermal runaway.

    • Scale-Up Solution:

      • Reverse Addition: Add the amine solution to the chloroacetyl chloride solution (though less common, can help control reactivity). The standard approach is a slow, controlled, subsurface addition of the acyl chloride to the amine solution.

      • Calorimetry Studies: Perform reaction calorimetry (e.g., using an RC1 calorimeter) to quantify the heat of reaction and determine the maximum safe addition rate.

      • Engineered Controls: Use a jacketed reactor with an efficient cooling system. Ensure the reactor is equipped with a pressure relief valve and a robust agitation system to ensure rapid heat distribution.

  • HCl Gas Evolution: The reaction generates a significant volume of corrosive HCl gas. In an enclosed reactor, this will cause a pressure increase. Venting this gas requires proper handling.

    • Scale-Up Solution: The reactor's vent line must be connected to a scrubber system containing a caustic solution (e.g., sodium hydroxide) to neutralize the HCl gas before it is released.

Q5: How does the choice of base change during scale-up?

A: While triethylamine is effective in the lab, it can be problematic at scale due to its cost, volatility, and the need to separate it from the product.

  • Scale-Up Solution: Inexpensive inorganic bases like sodium bicarbonate or potassium carbonate are often preferred.[] They are added as a solid or slurry to the reaction.

    • Key Consideration: Using an inorganic base will generate carbon dioxide if bicarbonate is used. The off-gassing rate must be managed to prevent over-pressurization. The solid nature of these bases also requires efficient reactor agitation to ensure good mixing and prevent localized "hot spots."

Safety First: Handling Chloroacetyl Chloride

Chloroacetyl chloride is a highly hazardous material and must be handled with extreme care.

  • Corrosivity: It is severely corrosive to the skin, eyes, and respiratory tract.[3][10] It causes severe burns upon contact.

  • Reactivity: It reacts violently with water, alcohols, and other protic solvents, releasing large amounts of heat and toxic HCl gas.[3][5]

  • Toxicity: Inhalation of vapors can cause severe respiratory irritation and potentially fatal pulmonary edema, with symptoms that may be delayed.[3][11]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always use a chemical fume hood. Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).

  • Handling: Always add chloroacetyl chloride to the reaction mixture; never the other way around (unless part of a specific, risk-assessed "reverse addition" protocol). Use a syringe or addition funnel for controlled, dropwise addition.

  • Spills: Neutralize small spills with a dry material like sodium bicarbonate or sand before carefully collecting for disposal. Do NOT use water on a spill.[3]

  • Quenching: Unused or residual chloroacetyl chloride should be quenched slowly by adding it to a stirred, cold solution of sodium bicarbonate.

References

Technical Support Center: HPLC Analysis of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the common and complex challenges associated with the chromatographic analysis of this compound. Our approach moves beyond simple checklists to provide in-depth, cause-and-effect explanations, ensuring robust and reproducible results.

Analyte Overview and Initial Method Considerations

This compound is a heterocyclic compound featuring a reactive chloroacetamide group and a polar thiadiazole core.[1][2] These structural elements present specific challenges in HPLC analysis, primarily related to peak shape, retention, and potential on-column stability. Understanding these properties is the first step in developing a successful analytical method.

Table 1: Physicochemical Properties and Starting HPLC Parameters

ParameterValue / Recommended Starting PointRationale & Causality
Chemical Structure
alt text
The structure contains a polar thiadiazole ring and an amide group, suggesting good solubility in polar organic solvents but potentially poor retention in standard reversed-phase (RP) chromatography.
Molecular Formula C₅H₆ClN₃OSN/A
Molecular Weight 191.64 g/mol N/A
HPLC Column C18, 4.6 x 150 mm, 5 µmA C18 column is the universal workhorse for RP-HPLC. However, due to the analyte's polarity, consider a column with polar end-capping or a polar-embedded phase to improve peak shape by mitigating silanol interactions.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA simple acidic mobile phase is recommended to suppress the ionization of the basic nitrogen atoms in the thiadiazole ring, promoting a single analyte form and improving peak symmetry.
Gradient / Isocratic Start with 70% A / 30% B (Isocratic)An isocratic elution is simpler and more robust if adequate retention and resolution are achieved. Adjust the organic content based on initial results. If retention is poor, a lower starting percentage of B is needed.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a stable column temperature is crucial for reproducible retention times, as solvent viscosity and analyte interactions are temperature-dependent.[3]
Detection (UV) 254 nm or λmaxThe thiadiazole ring is a chromophore. A full UV scan should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. HPLC methods for similar thiadiazole derivatives often use wavelengths between 245 nm and 320 nm.[4]
Injection Volume 5-10 µLKeep the injection volume low initially to prevent column overload, which can cause peak fronting or tailing.
Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the analysis of polar, heterocyclic compounds like this compound.

Category A: Peak Shape Problems

Q1: Why is my analyte peak tailing excessively (Tailing Factor > 1.5)?

A: Peak tailing is a common issue when analyzing polar or basic compounds on silica-based columns.

  • Most Likely Cause: Secondary interactions between the basic nitrogen atoms in the thiadiazole ring and acidic, un-capped residual silanols on the C18 column packing material. This creates multiple interaction mechanisms, slowing a portion of the analyte molecules and causing the characteristic tail.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 using formic or phosphoric acid). This protonates the silanols, reducing their negative charge and minimizing ionic interactions.

    • Use a Different Column: Switch to a column with a modern, high-density bonding and end-capping process to minimize available silanols. Alternatively, a polar-embedded phase (e.g., amide or carbamate) provides a "water-rich" layer near the silica surface that shields the analyte from silanols.

    • Check for Column Overload: Inject a 1:10 dilution of your sample. If the tailing improves, you may be overloading the column.

Q2: My peak is fronting (Tailing Factor < 0.9). What does this indicate?

A: Peak fronting is typically caused by column overload or issues with the sample solvent.

  • Most Likely Cause: The sample is dissolved in a solvent significantly stronger (i.e., with more organic content) than the mobile phase. When injected, this strong solvent plug carries the analyte down the column faster than the mobile phase can, leading to a distorted, fronting peak.

  • Troubleshooting Steps:

    • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample directly in the mobile phase. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

    • Reduce Injection Volume: A smaller injection volume minimizes the impact of a strong sample solvent.[5]

    • Reduce Sample Concentration: High analyte concentration can saturate the stationary phase at the column inlet, causing molecules to move down the column prematurely. Dilute the sample and reinject.

Q3: I'm observing split or broad peaks. What should I check first?

A: Split or broad peaks often point to a physical problem in the flow path, disrupting the chromatography band.

  • Most Likely Cause: A partial blockage or void at the head of the column. This can be caused by particulate matter from unfiltered samples or the precipitation of the sample upon contact with the mobile phase.[6]

  • Troubleshooting Steps:

    • Isolate the Column: First, remove the column and replace it with a union. Run the pump and observe the pressure; it should be very low. If the pressure is still high, the blockage is in the system tubing or injector.

    • Reverse and Flush the Column: Disconnect the column from the detector, reverse its direction, and flush with a strong solvent (like 100% acetonitrile or isopropanol) at a low flow rate. This can often dislodge particulates from the inlet frit.

    • Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to catch particulates and strongly retained impurities, protecting the more expensive analytical column.[7]

    • Check for Sample/Mobile Phase Incompatibility: Ensure your sample is fully soluble in the mobile phase to prevent precipitation at the column inlet.

Category B: Retention & Elution Problems

Q4: My analyte shows little to no retention and elutes near the solvent front. How can I fix this?

A: This is a classic problem for polar compounds in reversed-phase chromatography. The analyte is too "water-like" and has minimal interaction with the hydrophobic C18 stationary phase.

  • Troubleshooting Steps:

    • Decrease Mobile Phase Strength: Drastically reduce the percentage of organic solvent (e.g., from 30% acetonitrile down to 5-10%). This increases the "hydrophobic pressure" on the analyte to interact with the stationary phase.

    • Switch to a More Retentive Phase: Consider a C18 column with a higher carbon load or a different hydrophobic phase like Phenyl-Hexyl.

    • Consider an Alternative Mode: HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining highly polar compounds.[8] In HILIC, you use a polar stationary phase (like bare silica or an amide phase) with a high-organic mobile phase. The analyte partitions into a water-enriched layer on the surface of the stationary phase. Elution is achieved by increasing the water content in the mobile phase.[8]

Q5: My retention times are shifting from one injection to the next. What is the cause?

A: Unstable retention times are a critical issue, indicating a lack of method robustness. The cause is almost always related to inconsistent mobile phase delivery or column conditions.[9]

  • Most Likely Cause: Insufficient column equilibration time between gradient runs or after changing the mobile phase. The column stationary phase requires a certain volume of mobile phase (typically 10-20 column volumes) to become fully saturated and provide a stable environment for analysis.

  • Troubleshooting Steps:

    • Ensure Proper Equilibration: Program a sufficient equilibration step at the end of your gradient method. If you change mobile phase bottles, flush the system and column extensively before starting your sequence.

    • Check Mobile Phase Preparation: If you are mixing mobile phase components online with the pump, ensure the proportioning valve is functioning correctly.[5] Manually pre-mixing the mobile phase can help diagnose if the pump's mixer is the problem.[7]

    • Verify Temperature Control: Ensure your column oven is on and set to the correct temperature. Fluctuations in ambient lab temperature can cause retention time drift if a column oven is not used.[3]

    • Check for Leaks: Inspect all fittings for any signs of leaks, which would cause the flow rate to be inconsistent.[9]

Category C: Baseline & Sensitivity Issues

Q6: I'm observing significant baseline noise or a drifting baseline.

A: Baseline issues can obscure small peaks and make integration unreliable. They are typically caused by the mobile phase, pump, or detector.[3]

  • Troubleshooting Steps:

    • Degas the Mobile Phase: Dissolved air is a primary culprit. Air bubbles entering the detector cell cause noise and spikes. Degas your mobile phase thoroughly using an inline degasser, sonication, or helium sparging.[3]

    • Check Pump Performance: Pulsations from the pump can cause a noisy baseline. This may indicate worn piston seals or faulty check valves.

    • Clean the System: Contamination in the mobile phase reservoirs, tubing, or detector cell can slowly leach out, causing the baseline to drift. Flush the system with a strong solvent.

    • Check Detector Lamp: An aging UV lamp can lose intensity and become unstable, resulting in increased noise and drift.

Q7: I'm seeing "ghost peaks"—peaks that appear in blank injections.

A: Ghost peaks are caused by contamination or carryover from previous injections.[3]

  • Troubleshooting Steps:

    • Identify the Source: Systematically replace components. Start with fresh, high-purity mobile phase and run a blank. If the peak persists, the contamination is in the system. If it disappears, the old mobile phase was contaminated.

    • Clean the Injector: The autosampler needle and injection port are common sources of carryover. Implement a robust needle wash step in your method, using a solvent strong enough to remove all traces of the analyte.

    • Investigate Analyte Stability: The chloroacetamide moiety can be susceptible to hydrolysis under certain conditions. The ghost peak could be a degradation product forming in the sample vial over time. Prepare samples fresh and keep them cool in the autosampler.

Standard Operating Procedures (SOPs)
SOP 1: Mobile Phase Preparation & System Degassing
  • Solvent Selection: Use only HPLC-grade or MS-grade solvents and reagents (e.g., water, acetonitrile, formic acid).

  • Aqueous Phase (A): To prepare 1 L of 0.1% Formic Acid in Water, measure 999 mL of HPLC-grade water into a clean mobile phase reservoir. Carefully add 1 mL of formic acid.

  • Organic Phase (B): Pour HPLC-grade acetonitrile directly into a separate clean reservoir.

  • Filtration (Optional but Recommended): If using buffered mobile phases with salts (e.g., phosphate), filter through a 0.45 µm filter to remove particulates that could damage the pump or column.

  • Degassing: Place the solvent lines into the reservoirs. Purge each pump line for 2-5 minutes to remove air from the tubing. Ensure the system's inline degasser is operational. If no inline degasser is available, sonicate the mobile phase for 10-15 minutes before use.

SOP 2: HPLC System Suitability Test Protocol

A system suitability test (SST) is a self-validating check to ensure the entire chromatography system is fit for the intended analysis. It must be performed before any sample analysis.

  • Prepare SST Standard: Prepare a standard solution of this compound at a concentration representative of your samples.

  • Equilibrate System: Run the HPLC system with the analytical method's mobile phase until a stable baseline is achieved (typically 15-30 minutes).

  • Perform Injections: Make five or six replicate injections of the SST standard.

  • Evaluate Performance: Calculate the mean and relative standard deviation (%RSD) for the parameters listed in the table below. The system passes if all criteria are met.

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance CriterionRationale
Retention Time (%RSD) ≤ 1.0%Ensures pump and mobile phase composition are stable and reproducible.
Peak Area (%RSD) ≤ 2.0%Confirms precise and reproducible injections and detector response.
Tailing Factor (Tf) 0.9 ≤ Tf ≤ 1.5Verifies good peak symmetry, indicating minimal unwanted secondary interactions.
Theoretical Plates (N) ≥ 2500Measures column efficiency and sharpness of the peak.
Visual Troubleshooting Workflows

Diagram 1: Troubleshooting Poor Peak Shape

PeakShape Start Poor Peak Shape Observed Tailing Peak Tailing (Tf > 1.5) Start->Tailing Fronting Peak Fronting (Tf < 0.9) Start->Fronting Split Split or Broad Peak Start->Split Tailing_Cause1 Secondary Silanol Interactions Tailing->Tailing_Cause1 Tailing_Cause2 Column Overload Tailing->Tailing_Cause2 Fronting_Cause1 Sample Solvent Too Strong Fronting->Fronting_Cause1 Fronting_Cause2 Concentration Overload Fronting->Fronting_Cause2 Split_Cause1 Column Void or Blockage Split->Split_Cause1 Split_Cause2 Sample Precipitation at Inlet Split->Split_Cause2 Tailing_Sol1 1. Lower Mobile Phase pH 2. Use Polar-Embedded Column Tailing_Cause1->Tailing_Sol1 Tailing_Sol2 Dilute Sample Tailing_Cause2->Tailing_Sol2 Fronting_Sol1 Dissolve Sample in Mobile Phase Fronting_Cause1->Fronting_Sol1 Fronting_Sol2 Dilute Sample Fronting_Cause2->Fronting_Sol2 Split_Sol1 1. Reverse/Flush Column 2. Replace Column/Frit Split_Cause1->Split_Sol1 Split_Sol2 Ensure Sample is Soluble in Mobile Phase Split_Cause2->Split_Sol2

Caption: A decision tree for diagnosing common peak shape issues.

Diagram 2: Workflow for Addressing Retention Time Instability

RetentionTime Start Retention Time Drifting or Unstable (%RSD > 1.0%) Check_Equilibration Check Column Equilibration Start->Check_Equilibration Check_MobilePhase Check Mobile Phase Start->Check_MobilePhase Check_Hardware Check Hardware Start->Check_Hardware Equilibration_Sol Increase Equilibration Time (10-20 column volumes) Check_Equilibration->Equilibration_Sol MobilePhase_Sol1 Prepare Fresh Mobile Phase Manually Pre-mix Solvents Check_MobilePhase->MobilePhase_Sol1 Mobile_Sol2 Mobile_Sol2 Hardware_Sol1 Check for System Leaks Check_Hardware->Hardware_Sol1 Hardware_Sol2 Verify Column Oven Temperature Check_Hardware->Hardware_Sol2 Hardware_Sol3 Check Pump Check Valves / Seals Check_Hardware->Hardware_Sol3 MobilePhase_Sol2 Ensure Proper Degassing

Caption: A systematic workflow for troubleshooting retention time variability.

References

Validation & Comparative

A Comparative Guide to Thiadiazole Derivatives: Spotlight on 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, recognized for its remarkable versatility as a pharmacophore.[1][2][3] This five-membered heterocyclic ring, containing sulfur and two nitrogen atoms, is a bioisostere of pyrimidine, a fundamental component of nucleic acids. This structural mimicry allows 1,3,4-thiadiazole derivatives to interact with a wide array of biological targets, interfering with processes like DNA replication.[1] Furthermore, the mesoionic character of the thiadiazole ring facilitates its passage across cellular membranes, enhancing bioavailability and interaction with intracellular proteins.[1][3][4] Consequently, this scaffold is integral to a multitude of compounds exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][5][6][7] This guide provides a comparative analysis of various thiadiazole derivatives, with a special focus on the synthetic intermediate, 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, and its potential in drug discovery.

Focus Compound: this compound

This compound is a key synthetic intermediate, poised for the development of novel therapeutic agents. While direct biological activity data for this specific compound is not extensively published, its structural analogue, 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide, has been synthesized as a precursor for a range of anticancer agents.[8] The chloroacetamide group is a reactive handle, enabling nucleophilic substitution to introduce diverse functionalities, thereby creating libraries of novel thiadiazole derivatives for biological screening.

Anticipated Biological Significance

Based on the extensive body of research on analogous structures, this compound is a promising scaffold for developing compounds with significant therapeutic potential. The N-acetamido linkage and the chloroacetyl group are frequently incorporated into bioactive molecules, suggesting that this compound could serve as a foundation for potent antimicrobial, anticancer, and anti-inflammatory agents.

Comparative Analysis of Thiadiazole Derivatives

The true potential of this compound is best understood by comparing the performance of other thiadiazole derivatives that have undergone extensive biological evaluation.

Antimicrobial Activity

Thiadiazole derivatives have demonstrated significant efficacy against a range of pathogenic bacteria and fungi.[5][9] Their mechanism of action often involves the disruption of bacterial cell wall synthesis or interference with microbial metabolic pathways.[9]

Table 1: Comparative Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound/DerivativeTarget Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference
Mercapto-thiadiazole derivative (58a)Enterococcus faecalis12 mm zone of inhibition[10]
Benzimidazole-thiadiazole conjugate (33a-g)Staphylococcus aureus, Staphylococcus epidermidis, Pseudomonas aeruginosa, Escherichia coliModerate to good activity at 25 mg/mL[10]
Tetranorlabdane-thiadiazole (14a)Bacillus polymyxa, Pseudomonas aeruginosaMIC = 2.5 μg/mL[10]
Phthalazinone-thiadiazole derivativesBacillus subtilis, FungiGenerally active[11]
Biphenyl imidazo[2,1-b][2][3][10]thiadiazolesShigella flexneri, Staphylococcus aureus, Candida albicansModerate to good activity[12]
Anticancer Activity

A significant area of research for thiadiazole derivatives is in oncology.[1][2][3] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines by targeting key signaling pathways such as PI3K/Akt and MAPK/ERK.[2]

Table 2: Comparative Anticancer Activity (IC50 values in µM) of Selected 1,3,4-Thiadiazole Derivatives

Compound/DerivativeMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)HepG2 (Liver)Reference
Honokiol derivative (8a)4.61-1.62-[1][13]
Amino-thiadiazole derivative (22d)1.5210.3--[1][13]
Trisubstituted thiadiazole (40a-m)16.12 - 61.81-16.12 - 61.81-[1]
Naphthalen-2-yl thiadiazole (3b)High---[14]
2,6-difluorophenyl thiadiazole (3d)High22-27--[14]
Anti-inflammatory Activity

Thiadiazole derivatives have also been investigated for their anti-inflammatory properties, with some compounds exhibiting efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac.[5][15] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.[16][17]

Table 3: Comparative Anti-inflammatory Activity of Selected Thiadiazole Derivatives

Compound/DerivativeAssayActivityReference
Imidazo[2,1-b][2][3][10]thiadiazole (5c)Carrageenan-induced rat paw edemaBetter than diclofenac[16]
Thiadiazole linked pyrazole (6b)Carrageenan-induced rat paw edema72.33% inhibition[17]
Thiadiazole linked pyrazole (6m)Carrageenan-induced rat paw edema71.17% inhibition[17]
General Thiadiazole DerivativesVarious experimental modelsComparable to indomethacin[5]

Experimental Protocols and Methodologies

To ensure scientific rigor and reproducibility, detailed experimental protocols for the synthesis of the core intermediate and evaluation of biological activities are provided below.

Synthesis of 2-Chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide

This protocol is adapted from the synthesis of analogous compounds and serves as a general procedure.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 2-amino-5-methyl-1,3,4-thiadiazole 2-amino-5-methyl-1,3,4-thiadiazole Reaction_Vessel Reaction in Dry Acetone 2-amino-5-methyl-1,3,4-thiadiazole->Reaction_Vessel Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Reaction_Vessel Base Anhydrous Sodium Acetate (or other suitable base) Base->Reaction_Vessel Target_Compound This compound Reaction_Vessel->Target_Compound Reflux

Caption: General synthesis workflow for the target compound.

Step-by-Step Protocol:

  • Reactant Preparation: In a dry round-bottom flask, dissolve 2-amino-5-methyl-1,3,4-thiadiazole (1 equivalent) and a suitable base such as anhydrous sodium acetate (1 equivalent) in dry acetone.[8]

  • Addition of Acylating Agent: To the stirred solution, add chloroacetyl chloride (1 equivalent) dropwise at room temperature. The choice of a non-protic solvent like acetone is crucial to prevent hydrolysis of the highly reactive chloroacetyl chloride.

  • Reaction: Reflux the reaction mixture for a specified duration (typically monitored by Thin Layer Chromatography, TLC). Refluxing provides the necessary activation energy for the acylation reaction to proceed to completion.

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product. The solid product is then filtered, washed with water to remove any inorganic impurities, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) is performed to obtain the pure this compound.[18]

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standardized procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Antimicrobial_Assay Start Start: Prepare Compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Start->Serial_Dilution Inoculation Inoculate wells with standardized bacterial/fungal suspension Serial_Dilution->Inoculation Incubation Incubate at optimal temperature (e.g., 37°C for 24h) Inoculation->Incubation Read_Results Determine MIC: Lowest concentration with no visible growth Incubation->Read_Results End End: Record MIC values Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth.

  • Inoculation: Add an equal volume of the standardized inoculum to each well. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of the test compound Cell_Seeding->Compound_Treatment Incubation_24h Incubate for 24-72 hours Compound_Treatment->Incubation_24h Add_MTT Add MTT solution to each well Incubation_24h->Add_MTT Incubation_4h Incubate for 2-4 hours to allow formazan crystal formation Add_MTT->Incubation_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubation_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570 nm using a plate reader Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Caption: Step-by-step workflow of the MTT assay.

Step-by-Step Protocol:

  • Cell Culture: Seed the desired cancer cell line (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiadiazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[14]

Conclusion and Future Directions

The 1,3,4-thiadiazole scaffold remains a highly privileged structure in the design of novel therapeutic agents. While this compound is primarily a synthetic intermediate, its structural features and the proven track record of related compounds highlight its significant potential. By leveraging the reactive chloroacetyl group, a diverse library of derivatives can be synthesized and screened for a multitude of biological activities. The comparative data presented in this guide underscores the promise of the thiadiazole nucleus in developing potent and selective antimicrobial, anticancer, and anti-inflammatory drugs. Future research should focus on the synthesis and comprehensive biological evaluation of novel derivatives originating from this versatile intermediate, with a particular emphasis on structure-activity relationship (SAR) studies to optimize potency and selectivity.[19][20]

References

The Structure-Activity Relationship of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and capacity to engage with a multitude of biological targets.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific series of these promising compounds: 2-Chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide analogs. By systematically exploring the impact of various substituents at the 5-position of the thiadiazole ring, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics, particularly in the realms of oncology and infectious diseases. The insights and experimental data presented herein are intended to guide the rational design of more potent and selective drug candidates.

The Core Moiety and Rationale for Analog Development

The parent compound, 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, serves as a foundational template. The chloroacetamide group is a reactive electrophile, capable of forming covalent bonds with nucleophilic residues in target proteins, a common strategy in the design of enzyme inhibitors. The 1,3,4-thiadiazole ring acts as a rigid linker and a bioisostere for other five-membered heterocycles, contributing to the overall physicochemical properties and target interactions of the molecule.[1] The primary point of diversification in the analogs discussed is the substituent at the 5-position of the thiadiazole ring, which significantly influences the compound's steric, electronic, and lipophilic profile, thereby modulating its biological activity.

Synthesis of 2-Chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide Analogs

The general synthetic route to these analogs is a straightforward and versatile process, typically involving a two-step procedure. The initial step is the formation of the 2-amino-5-substituted-1,3,4-thiadiazole core, followed by acylation with chloroacetyl chloride.

General Synthetic Workflow:

Synthesis_Workflow Thiosemicarbazide Thiosemicarbazide Cyclization Cyclization (e.g., POCl3 or H2SO4) Thiosemicarbazide->Cyclization Carboxylic_Acid Substituted Carboxylic Acid (R-COOH) Carboxylic_Acid->Cyclization Thiadiazole_Core 2-Amino-5-R-1,3,4-thiadiazole Cyclization->Thiadiazole_Core Acylation Acylation (e.g., in acetone or DMF) Thiadiazole_Core->Acylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Acylation Final_Product 2-Chloro-N-(5-R-1,3,4-thiadiazol-2-yl)acetamide Acylation->Final_Product

Caption: General synthetic scheme for 2-Chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide analogs.

Comparative Analysis of Biological Activity

The biological evaluation of these analogs has primarily focused on their anticancer and antimicrobial properties. The following sections present a comparative analysis of their performance, supported by experimental data from various studies.

Anticancer Activity: A Tale of Substituents

The in vitro cytotoxic activity of these compounds has been assessed against a panel of human cancer cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability. The results, expressed as the half-maximal inhibitory concentration (IC50), reveal a strong dependence of anticancer potency on the nature of the substituent at the 5-position.

Table 1: Comparative in vitro Anticancer Activity (IC50 in µM) of 2-Chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide Analogs

Compound IDR-Group at 5-positionMCF-7 (Breast)HepG2 (Liver)PC3 (Prostate)Reference
1 Methyl97.69.4-[3]
2 4-Chlorophenyl7.56>50-[4]
3 3-Methoxyphenyl49.6--[5]
4 2-Trifluoromethylphenylamino49.6--[5]
5 Benzylthio-->50[6]
6 m-Methoxybenzylthio9->50[6]
7 p-Chlorobenzylthio35->50[6]
Doxorubicin (Reference Drug)~0.5-1~1-2~1-2-
5-Fluorouracil (Reference Drug)6.80--[4]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

SAR_Anticancer cluster_R Substituent at 5-Position (R) Core 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide Core Activity Anticancer Activity Core->Activity Modulated by R Aryl Aryl Groups (e.g., 4-Chlorophenyl) Aryl->Activity Generally enhances activity, especially with electron-withdrawing groups. Alkyl Small Alkyl (e.g., Methyl) Alkyl->Activity Variable activity, can be cell-line specific. Arylthio Arylthio Groups (e.g., m-Methoxybenzylthio) Arylthio->Activity Potent activity observed, influenced by substitution on the aryl ring. MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate and incubate for 24h. B 2. Treat cells with serial dilutions of the test compounds and incubate for 48h. A->B C 3. Add MTT solution to each well and incubate for 4h. B->C D 4. Solubilize the formazan crystals with DMSO. C->D E 5. Measure the absorbance at 570 nm using a microplate reader. D->E F 6. Calculate the IC50 value. E->F

References

A Researcher's Guide to Deconvoluting the Molecular Target of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the identification and validation of a small molecule's biological target are paramount. This guide provides a comprehensive framework for researchers and drug development professionals to elucidate the mechanism of action of "2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide," a compound with a promising heterocyclic scaffold. As the precise molecular target of this compound is not yet defined in publicly accessible literature, this document serves as a practical roadmap, comparing and contrasting state-of-the-art methodologies for target identification and subsequent validation. Our approach is grounded in scientific integrity, offering in-depth technical insights and actionable protocols to navigate this critical phase of research.

The Imperative of Target Validation

Before embarking on a costly and resource-intensive drug development campaign, it is crucial to unequivocally identify and validate the biological target of a lead compound.[1] This process not only illuminates the mechanism of action but also provides a rationale for lead optimization, predicts potential on- and off-target effects, and ultimately increases the probability of clinical success. The journey from a bioactive "hit" to a validated drug target can be dissected into two key stages: Target Identification and Target Validation .

Part 1: Identifying the Elusive Target

The initial challenge lies in pinpointing the specific protein or proteins with which "this compound" interacts to exert its biological effects. A multi-pronged approach, combining computational and experimental strategies, is often the most effective.

In Silico Target Prediction: A First Glimpse into Potential Interactions

Computational methods offer a rapid and cost-effective way to generate initial hypotheses about a compound's potential targets.[2][3][4][5][6][7][8][9][][11] These approaches leverage the chemical structure of the small molecule to predict its binding partners based on various principles:

  • Chemical Similarity Searching: Comparing the structure of our query compound to databases of known ligands with annotated targets.

  • Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features responsible for biological activity and searching for proteins with binding sites that accommodate this pharmacophore.

  • Reverse Docking: Screening the compound against a library of protein structures to predict binding affinity and identify potential targets.[5]

While these methods are powerful for hypothesis generation, their predictions must be experimentally validated.

Logical Workflow for Target Identification

TargetIdentification Start Bioactive Compound (this compound) InSilico In Silico Target Prediction (Hypothesis Generation) Start->InSilico Experimental Experimental Target Identification InSilico->Experimental Guide Experimental Design Affinity Affinity-Based Methods Experimental->Affinity Unbiased Unbiased (Label-Free) Methods Experimental->Unbiased PAL Photo-Affinity Labeling Affinity->PAL AC Affinity Chromatography Affinity->AC DARTS DARTS Unbiased->DARTS CETSA_MS CETSA-MS Unbiased->CETSA_MS ProteomeMicroarray Proteome Microarray Unbiased->ProteomeMicroarray Validation Target Validation PAL->Validation AC->Validation DARTS->Validation CETSA_MS->Validation ProteomeMicroarray->Validation

Caption: A logical workflow for identifying the biological target of a novel compound.

Experimental Approaches to Target Identification

Experimental methods provide direct evidence of a physical interaction between the compound and its target protein(s). These can be broadly categorized into affinity-based and unbiased (label-free) approaches.

These techniques rely on modifying the compound of interest to "bait" and isolate its binding partners from a complex biological sample, such as a cell lysate.

  • Affinity Chromatography: The compound is immobilized on a solid support (e.g., beads) to create an affinity matrix. This matrix is then incubated with a cell lysate, allowing the target protein(s) to bind. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.

Table 1: Comparison of Affinity-Based Target Identification Methods

FeatureAffinity ChromatographyPhoto-Affinity Labeling (PAL)
Principle Immobilized ligand captures binding partners.Photoreactive ligand covalently crosslinks to its target upon UV activation.
Compound Modification Requires a linker for immobilization, which may affect activity.Requires synthesis of a photo-probe, potentially altering pharmacology.
Interaction Captured Primarily stable, non-covalent interactions.Both stable and transient interactions due to covalent bond formation.
Key Advantage Relatively straightforward and widely used.Can capture low-affinity and transient interactions; provides spatial information.
Key Disadvantage Potential for false positives due to non-specific binding to the matrix.Requires specialized chemistry for probe synthesis; UV irradiation can damage cells.
Typical Workflow Immobilization -> Incubation with Lysate -> Washing -> Elution -> MS Analysis.Probe Synthesis -> Incubation with Cells/Lysate -> UV Irradiation -> Lysis -> Enrichment -> MS Analysis.
  • Cell Treatment: Incubate the target cells with the photo-affinity probe. A control group should be treated with the parent compound to compete for binding and identify specific interactions.

  • Cell Lysis and Enrichment: Lyse the cells and enrich the biotin-tagged protein-probe complexes using streptavidin-coated beads.

  • Proteomic Analysis: Elute the captured proteins and identify them using mass spectrometry.

These methods do not require modification of the compound, thus preserving its native biological activity. They are powerful for identifying targets in a more physiological context.

  • Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis.[12][22][23][24] Cell lysates are treated with the compound or a vehicle control, followed by limited digestion with a protease.[22][23][24] The stabilized target protein will be less digested in the presence of the compound and can be identified by mass spectrometry.[22][23][24]

  • Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS): CETSA leverages the phenomenon of ligand-induced thermal stabilization of proteins.[15][25][26][27][28][29][30][31][32] When cells are heated, proteins begin to denature and aggregate. A protein bound to a ligand will be more stable and remain in solution at higher temperatures.[25][26][32] By coupling CETSA with quantitative mass spectrometry, it is possible to identify proteins that are stabilized by the compound across the proteome.[28][32]

  • Proteome Microarrays: These are high-density arrays containing thousands of purified human proteins. The compound of interest, often fluorescently labeled, is incubated with the microarray to identify direct binding partners.

Table 2: Comparison of Unbiased Target Identification Methods

FeatureDrug Affinity Responsive Target Stability (DARTS)Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)
Principle Ligand binding protects the target protein from proteolytic degradation.Ligand binding increases the thermal stability of the target protein.
Compound Modification Not required.Not required.
Cellular Context Can be performed in cell lysates or intact cells.Can be performed in intact cells, providing physiological relevance.
Key Advantage Does not require compound modification; relatively simple workflow.Measures target engagement in a cellular context; can be highly sensitive.
Key Disadvantage May not be suitable for all proteins; requires careful optimization of proteolysis.Requires specialized equipment for precise temperature control and quantitative proteomics.
Typical Workflow Lysate Preparation -> Compound Incubation -> Proteolysis -> Quenching -> SDS-PAGE/MS.Cell Treatment -> Heating -> Lysis -> Soluble Fraction Isolation -> MS Analysis.

Part 2: Validating the Putative Target

Once a list of potential targets has been generated, the next critical step is to validate these candidates to confirm that they are indeed responsible for the observed biological effects of "this compound."

Biophysical and Biochemical Validation

These methods confirm a direct physical interaction between the compound and the putative target protein.

  • Cellular Thermal Shift Assay (CETSA): In its targeted format, CETSA can be used to validate a specific protein-ligand interaction.[15][25][26][27][28][29][30][31][32] By performing a thermal melt curve of the candidate protein in the presence and absence of the compound, a shift in the melting temperature provides strong evidence of target engagement in a cellular environment.[25][26][32]

  • Kinase Profiling: If the identified target is a kinase, its activity can be directly assayed in the presence of the compound. Kinase profiling services offer screening against a large panel of kinases to determine the compound's potency and selectivity.

Experimental Workflow for Target Validation

TargetValidation PutativeTarget Putative Target(s) from Identification Phase Biophysical Biophysical & Biochemical Validation PutativeTarget->Biophysical Genetic Genetic Validation PutativeTarget->Genetic CETSA Targeted CETSA Biophysical->CETSA KinaseAssay Kinase Profiling Biophysical->KinaseAssay CRISPR CRISPR/Cas9 Knockout/Knock-in Genetic->CRISPR siRNA siRNA Knockdown Genetic->siRNA PhenotypicRescue Phenotypic Rescue/ Recapitulation CETSA->PhenotypicRescue KinaseAssay->PhenotypicRescue CRISPR->PhenotypicRescue siRNA->PhenotypicRescue ValidatedTarget Validated Biological Target PhenotypicRescue->ValidatedTarget

Caption: A workflow for validating the biological relevance of a putative drug target.

Genetic Approaches for Target Validation

Genetic methods provide the most compelling evidence for a target's role in the compound's mechanism of action by directly manipulating the expression of the target gene.[1][33][34][35]

  • CRISPR/Cas9-Mediated Gene Editing: The CRISPR/Cas9 system allows for precise and permanent disruption (knockout) of the target gene.[1][6][9][][13][33][34][35][36] If the knockout cells become resistant to the compound, it strongly suggests that the gene product is the direct target. Conversely, if the knockout phenocopies the effect of the compound, this also supports the target's role in the pathway.[1][9][][33][34][35][36]

  • siRNA-Mediated Knockdown: Small interfering RNAs (siRNAs) can be used to transiently reduce the expression of the target gene.[37][38][39][40][41][42][43] Similar to CRISPR, a change in cellular sensitivity to the compound upon target knockdown provides evidence for its involvement in the mechanism of action.[8][37][40][42]

Table 3: Comparison of Genetic Target Validation Methods

FeatureCRISPR/Cas9 KnockoutsiRNA Knockdown
Principle Permanent gene disruption at the DNA level.Transient mRNA degradation, leading to reduced protein expression.
Effect Complete and permanent loss of protein function.Partial and temporary reduction in protein levels.
Key Advantage Provides a clean genetic background with complete loss of function.Technically simpler and faster for initial validation studies.
Key Disadvantage Can be lethal if the target gene is essential; potential for off-target edits.Incomplete knockdown can lead to ambiguous results; potential for off-target effects.
Typical Workflow gRNA Design -> Vector Construction -> Transfection -> Selection of Edited Cells -> Validation of Knockout -> Phenotypic Assay.siRNA Design -> Transfection -> Incubation -> Validation of Knockdown -> Phenotypic Assay.
  • gRNA Design and Synthesis: Design and synthesize guide RNAs (gRNAs) that specifically target the gene of the putative protein.

  • Delivery of CRISPR Components: Introduce the Cas9 nuclease and the gRNAs into the target cells using a suitable delivery method (e.g., plasmid transfection, lentiviral transduction).

  • Selection and Validation of Edited Cells: Select for cells that have been successfully edited and validate the knockout of the target gene by sequencing and Western blotting.

  • Phenotypic Assays: Treat the knockout cells and wild-type control cells with "this compound" and assess for changes in the biological response (e.g., cell viability, signaling pathway activation). A loss of compound efficacy in the knockout cells is a strong indicator of on-target activity.

Conclusion: A Path to Unraveling Mechanism

The journey to validate the biological target of "this compound" is a systematic process of hypothesis generation and rigorous experimental testing. By employing a combination of computational, affinity-based, label-free, and genetic approaches, researchers can build a compelling case for the compound's mechanism of action. This guide provides a comparative framework to make informed decisions on the most appropriate methodologies, ultimately accelerating the translation of a promising small molecule into a well-characterized chemical probe or a potential therapeutic candidate. The convergence of evidence from multiple orthogonal techniques will provide the highest level of confidence in the identified biological target, paving the way for the next stages of drug discovery and development.

References

Navigating Preclinical Evaluation: A Comparative Guide to In Vivo and In Vitro Studies of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is both arduous and exacting. The heterocyclic compound, 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, a member of the versatile 1,3,4-thiadiazole class, represents a scaffold of significant interest due to the broad-spectrum biological activities exhibited by its analogues, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comparative analysis of in vitro and in vivo methodologies for the preclinical evaluation of this compound, offering researchers a framework for designing robust experimental strategies.

The fundamental distinction between in vitro and in vivo research lies in the experimental environment. In vitro studies are conducted in a controlled, artificial setting, such as a petri dish or a 96-well plate, allowing for the precise investigation of a compound's effects on isolated cells or molecules.[4] Conversely, in vivo studies are performed within a living organism, providing a holistic view of a compound's efficacy, pharmacokinetics, and potential toxicity in a complex biological system.[5] Both approaches are indispensable, forming a symbiotic relationship where in vitro assays provide initial screening and mechanistic insights that inform the design of more complex and resource-intensive in vivo experiments.

In Vitro Evaluation: The Foundation of Efficacy Screening

In vitro assays serve as the initial proving ground for novel compounds, offering a rapid and cost-effective means to assess biological activity and guide structure-activity relationship (SAR) studies.[6] For a compound like this compound, the primary in vitro investigations would likely focus on its potential anticancer and antimicrobial effects.

Anticancer Activity: Cellular Cytotoxicity Profiling

A cornerstone of in vitro anticancer screening is the cytotoxicity assay, which measures the ability of a compound to inhibit cell growth or induce cell death.[4] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the compound required to inhibit 50% of cell proliferation.[4]

While specific cytotoxic data for this compound is not extensively published, studies on structurally similar compounds provide valuable insights. For instance, a related derivative, N-(5-methyl-[1][6][7]thiadiazol-2-yl)-propionamide, has demonstrated significant inhibitory action against various human tumor cell lines.[8]

Cancer Cell LineTissue of OriginIC50 (µg/mL) of N-(5-methyl-[1][6][7]thiadiazol-2-yl)-propionamide[8]
HepG2Hepatocellular Carcinoma9.4
HL-60Promyelocytic LeukemiaNot specified, but higher than HepG2
MCF-7Breast Adenocarcinoma97.6

This data for a closely related analog suggests that the 5-methyl-1,3,4-thiadiazole core is a promising feature for anticancer activity, making our target compound a strong candidate for similar screening.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Prepare serial dilutions of this compound and treat the cells. Include a vehicle control (e.g., DMSO).[4]

  • Incubation: Incubate the treated plates for a specified period, typically 48 or 72 hours.[4]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[9]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment of Cells seeding->treatment compound_prep Test Compound Serial Dilution compound_prep->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization readout Absorbance Measurement (570nm) solubilization->readout calculation Calculation of % Cell Viability readout->calculation ic50 IC50 Value Determination calculation->ic50

General workflow for an in vitro cytotoxicity assay.

Antimicrobial Activity: Determining Minimum Inhibitory Concentration (MIC)

The 1,3,4-thiadiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[2][11] In vitro antimicrobial testing aims to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism.[12]

Principle: This method involves challenging a standardized inoculum of bacteria or fungi with serial dilutions of the antimicrobial agent in a liquid growth medium.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vivo Evaluation: Assessing Efficacy and Safety in a Living System

Anticancer Efficacy: The Human Tumor Xenograft Model

The human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a gold standard for preclinical anticancer drug evaluation.[13]

Principle: This model assesses the ability of a test compound to inhibit the growth of a human tumor in a murine host.[5]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize immunocompromised mice (e.g., athymic nude mice) to the laboratory environment.[5]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7, selected based on in vitro sensitivity) into the flank of each mouse.[5]

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.[5]

  • Compound Administration: Administer this compound to the treatment group via a clinically relevant route (e.g., oral, intravenous) based on a predetermined dosing schedule. The control group receives the vehicle.[14]

  • Monitoring: Regularly measure tumor volume and body weight to assess efficacy and toxicity.[14]

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).[5]

G cluster_prep Preparation cluster_study Study Execution cluster_analysis Analysis animal_acclimatization Acclimatize Immunocompromised Mice cell_implantation Subcutaneous Implantation of Human Cancer Cells animal_acclimatization->cell_implantation tumor_growth Monitor Tumor Growth cell_implantation->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization treatment Administer Test Compound and Vehicle randomization->treatment monitoring Measure Tumor Volume and Body Weight treatment->monitoring endpoint End of Study: Euthanasia monitoring->endpoint tumor_excision Excise and Weigh Tumors endpoint->tumor_excision histopathology Histopathological/Biomarker Analysis tumor_excision->histopathology

Workflow of a subcutaneous xenograft model for anticancer drug testing.

Antimicrobial Efficacy: Murine Infection Models

For evaluating antimicrobial potential, murine infection models, such as the sepsis or thigh infection model, are commonly employed.[7]

Principle: This model mimics a systemic bloodstream infection and assesses the ability of an antimicrobial agent to clear bacteria from the circulation and improve survival.[7]

Step-by-Step Methodology:

  • Infection: Induce a systemic infection in mice by intraperitoneally injecting a lethal dose of a pathogenic bacterium.[7]

  • Treatment: Administer this compound at various doses and schedules post-infection.[7]

  • Monitoring: Monitor the survival of the mice over a period of several days.[7]

  • Bacterial Load Determination: In satellite groups, determine the bacterial load in blood and organs at specific time points to assess the compound's bactericidal or bacteriostatic activity.[7]

Head-to-Head Comparison: In Vitro vs. In Vivo

FeatureIn Vitro StudiesIn Vivo Studies
Environment Artificial, controlled (e.g., cell culture)[4]Whole, living organism[5]
Complexity Low, isolated biological systemHigh, complex interactions between systems
Throughput High, suitable for screening many compoundsLow, resource-intensive
Cost Relatively lowHigh
Timeframe Short (days to weeks)Longer (weeks to months)
Key Insights Potency (IC50, MIC), mechanism of action, direct cellular effects[4]Efficacy, pharmacokinetics (ADME), toxicology, therapeutic window[5]
Limitations Lacks physiological relevance, no ADME data[1]Ethical considerations, species differences may not fully predict human response

Bridging the Gap: From the Bench to the Preclinical Model

The transition from in vitro to in vivo is a critical step in drug development. Positive in vitro data, such as a low IC50 value against a panel of cancer cell lines, provides the rationale for advancing a compound to in vivo testing. The in vitro results help in selecting the appropriate cancer cell lines for xenograft models and in estimating the potential therapeutic dose range for the in vivo studies.

However, it is not uncommon to observe discrepancies between in vitro and in vivo results. A compound that is highly potent in vitro may fail in vivo due to poor pharmacokinetic properties (e.g., rapid metabolism, low bioavailability) or unforeseen toxicity. Conversely, a compound with moderate in vitro activity might show significant efficacy in vivo if it has favorable ADME characteristics and accumulates at the target site.

Conclusion and Future Directions

This compound belongs to a chemical class with demonstrated biological potential. The logical progression for its preclinical evaluation involves a systematic in vitro screening to confirm its cytotoxic and antimicrobial activities and to elucidate its mechanism of action. Promising in vitro results would then provide a strong justification for advancing the compound to well-designed in vivo studies, such as human tumor xenograft and murine infection models, to assess its therapeutic potential in a physiologically relevant context. This integrated approach, leveraging the strengths of both in vitro and in vivo methodologies, is paramount for the successful translation of promising compounds from the laboratory to the clinic.

References

Navigating the Preclinical Safety Landscape of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: A Comparative Toxicological Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the early and thorough assessment of a compound's toxicity and safety profile is paramount. This guide provides a comparative analysis of the toxicological profile of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide , a heterocyclic compound of interest, against relevant alternatives. Due to the limited availability of direct toxicological data for this specific molecule, this guide synthesizes information from structurally related chloroacetamide and 1,3,4-thiadiazole derivatives to construct a probable safety profile. This inferred profile is then juxtaposed with established data for alternative compounds, offering researchers a framework for informed decision-making in early-stage development.

This document is intended for researchers, scientists, and drug development professionals. It delves into key toxicological endpoints, including acute toxicity, in vitro cytotoxicity, and mutagenicity, supported by detailed experimental protocols and comparative data tables.

Introduction to the Toxicological Profile of this compound and Its Analogs

This compound belongs to a class of compounds containing a chloroacetamide moiety and a 1,3,4-thiadiazole ring system. Both of these structural motifs are associated with a range of biological activities and, consequently, potential toxicities.

The chloroacetamide group is known to be reactive and can contribute to toxicity. For instance, chloroacetamide itself is classified as toxic, with oral LD50 values in rats reported to be between 31 and 370 mg/kg bw[1]. It is also a known skin and mucous membrane irritant[1]. The toxicity of chloroacetamide herbicides and their metabolites has been shown to induce oxidative stress, leading to cellular apoptosis[2].

The 1,3,4-thiadiazole ring is a common scaffold in medicinal chemistry with diverse pharmacological applications, including anticancer properties[3][4][5]. The toxicological properties of thiadiazole derivatives can vary significantly based on their substitution patterns. For example, the precursor, 2-amino-5-methyl-1,3,4-thiadiazole, is classified as an irritant to the eyes, respiratory system, and skin[6][7].

Therefore, it is reasonable to hypothesize that this compound may exhibit a toxicity profile characterized by potential acute toxicity, skin and eye irritation, and possible cytotoxicity.

Comparative Analysis of Toxicological Data

To provide a practical context for the potential toxicity of our target compound, we will compare its inferred profile with two classes of compounds: other chloroacetamide derivatives and non-chlorinated acetamide analogs containing the 5-methyl-1,3,4-thiadiazole core.

Compound ClassKey Structural FeatureAnticipated Toxicity ProfileRationale
2-Chloro-N-(thiadiazolyl)acetamides Chloroacetamide moietyModerate to high acute toxicity, potential skin/eye irritant, cytotoxic.The presence of the reactive chloroacetyl group is a primary driver of toxicity.
N-(5-methyl-1,3,4-thiadiazol-2-yl)amides (non-chlorinated) Non-halogenated acyl groupLower acute toxicity, reduced irritation potential.The absence of the electrophilic chlorine atom is expected to decrease reactivity and associated toxicity.
Alternative Heterocyclic Scaffolds e.g., Thiazole derivativesVariable, dependent on specific structure and substituents.Provides a broader context of toxicity within related five-membered heterocyclic compounds.

Table 1: Comparative Overview of Anticipated Toxicity Profiles.

Acute Toxicity

Acute toxicity studies are crucial for determining the potential for adverse effects after a single dose of a substance. The OECD 423 guideline for acute oral toxicity is a widely accepted method for this assessment[8][9][10][11][12].

CompoundAnimal ModelRouteLD50 (mg/kg)Reference
ChloroacetamideMouseOral155[13]
2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochlorideMouseOral178[14]

Table 2: Acute Oral Toxicity Data for Chloroacetamide Derivatives.

Based on the data for chloroacetamide, it is prudent to assume that this compound could have an oral LD50 in a similar range, warranting careful handling and appropriate personal protective equipment (PPE).

In Vitro Cytotoxicity

In vitro cytotoxicity assays, such as the MTT assay, are fundamental for early-stage screening of a compound's effect on cell viability and proliferation[15][16][17][18]. Many 1,3,4-thiadiazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, often demonstrating potent activity[3][4][5][19][20].

Compound/Derivative ClassCell LineIC50 (µM)Reference
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamidePC3 (prostate cancer)22.19 ± 2.1[3]
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamideSKNMC (neuroblastoma)5.41 ± 0.35[3]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (breast cancer)49.6[19][20]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (breast cancer)53.4[19][20]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (colon cancer)2.44[5]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (breast cancer)23.29[5]

Table 3: In Vitro Cytotoxicity Data for 1,3,4-Thiadiazole Derivatives.

The data in Table 3 suggests that the 1,3,4-thiadiazole scaffold can be a potent cytotoxic agent. The presence of the chloroacetamide moiety in our target compound may further enhance this activity. Therefore, researchers should anticipate that this compound could exhibit significant cytotoxicity and should be handled with appropriate containment measures in a laboratory setting.

Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds[21][22][23][24][25]. It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test measures the ability of a substance to cause mutations that restore the bacteria's ability to produce histidine, allowing them to grow on a histidine-free medium.

While no direct Ames test data is available for this compound, the reactive nature of the chloroacetamide group suggests a potential for genotoxicity. Therefore, conducting an Ames test is a critical step in the safety assessment of this compound.

Experimental Protocols

To facilitate the toxicological evaluation of this compound and its alternatives, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

Acute Oral Toxicity Study (Following OECD Guideline 423)

This protocol outlines the acute toxic class method, which is a stepwise procedure using a minimum number of animals to classify a substance's toxicity.

Objective: To determine the acute oral toxicity of a test substance.

Principle: A stepwise procedure is used where a group of animals is dosed with the test substance. The outcome (mortality or survival) determines the next step: dosing at a lower or higher fixed dose level, or cessation of testing.

Experimental Workflow:

OECD_423_Workflow start Start: Select Initial Dose Level (e.g., 300 mg/kg) dose_group1 Dose Group 1 (3 animals) start->dose_group1 observe1 Observe for 14 days (mortality, clinical signs) dose_group1->observe1 decision1 Outcome? observe1->decision1 stop_low Stop: Classify as Low Toxicity decision1->stop_low 0 or 1 death dose_group2 Dose Group 2 (3 animals) at lower dose (e.g., 50 mg/kg) decision1->dose_group2 2 or 3 deaths dose_group3 Dose Group 2 (3 animals) at higher dose (e.g., 2000 mg/kg) decision1->dose_group3 Equivocal results observe2 Observe for 14 days dose_group2->observe2 decision2 Outcome? observe2->decision2 decision2->stop_low Further evaluation needed stop_high Stop: Classify as High Toxicity observe3 Observe for 14 days dose_group3->observe3 decision3 Outcome? observe3->decision3 decision3->stop_high Further evaluation needed

Caption: OECD 423 Acute Oral Toxicity Workflow.

Procedure:

  • Animal Selection: Use healthy, young adult rodents (rats are preferred) of a single sex (females are generally recommended)[9].

  • Housing and Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days. House them in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle[9].

  • Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil). The concentration should be such that the required dose can be administered in a volume that does not exceed 1 mL/100g of body weight for aqueous solutions[9].

  • Administration: Administer the test substance orally by gavage to fasted animals.

  • Observation: Observe animals closely for the first few hours after dosing and then at least once daily for 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior. Record body weights at regular intervals.

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[15][16][17][18].

Objective: To determine the cytotoxic effect of a compound on a cell line.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Experimental Workflow:

MTT_Assay_Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h to allow attachment start->incubate1 treat Treat cells with varying concentrations of the test compound incubate1->treat incubate2 Incubate for a defined period (e.g., 24, 48, or 72h) treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h to allow formazan crystal formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO, isopropanol) incubate3->solubilize read Measure absorbance at ~570 nm using a plate reader solubilize->read

Caption: MTT Assay for In Vitro Cytotoxicity.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2[17].

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours[16].

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mutagenicity: Ames Test

The Ames test is a bacterial reverse mutation assay used to identify substances that can produce genetic damage that leads to gene mutations[21][22][23][24][25].

Objective: To assess the mutagenic potential of a chemical compound.

Principle: The assay uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Experimental Workflow:

Ames_Test_Workflow start Prepare bacterial cultures (e.g., S. typhimurium TA98, TA100) mix Mix bacterial culture, test compound, and S9 mix (for metabolic activation) in molten top agar start->mix plate Pour the mixture onto minimal glucose agar plates mix->plate incubate Incubate plates for 48-72h at 37°C plate->incubate count Count the number of revertant colonies on each plate incubate->count analyze Compare the number of revertant colonies in treated vs. control plates count->analyze

Caption: Ames Test for Mutagenicity Assessment.

Procedure:

  • Strain Preparation: Grow overnight cultures of the appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)[21].

  • Metabolic Activation (S9 Mix): Prepare an S9 fraction from the livers of rats induced with a P450-inducing agent. This is used to mimic mammalian metabolism, as some chemicals only become mutagenic after metabolic activation[22].

  • Test Procedure (Plate Incorporation Method): a. To a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer (for tests without metabolic activation)[25]. b. Quickly mix and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is typically at least double the background mutation rate.

Conclusion and Recommendations

For researchers working with or considering this compound, the following recommendations are crucial:

  • Prioritize Safety: Due to the inferred toxicity, handle this compound with appropriate engineering controls and personal protective equipment, including gloves, lab coat, and eye protection.

  • Conduct Foundational Toxicity Studies: It is imperative to perform a battery of initial toxicity tests, including an acute oral toxicity study (OECD 423), in vitro cytotoxicity assays (e.g., MTT), and a mutagenicity assay (Ames test), to establish a definitive safety profile.

  • Consider Alternatives: In the early stages of a project, if the initial toxicity data for the target compound is unfavorable, researchers should consider synthesizing and evaluating non-chlorinated analogs or alternative heterocyclic scaffolds to identify candidates with a more favorable safety profile.

This guide serves as a starting point for understanding the potential toxicological risks associated with this compound. The provided experimental protocols and comparative data are intended to empower researchers to make informed decisions and design robust safety assessment strategies for their development programs.

References

A Comparative Guide to the Synthesis of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Methods, Mechanisms, and Performance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide provides an in-depth comparative analysis of the synthetic methodologies for producing 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, a key intermediate in the synthesis of various pharmacologically active compounds. This molecule serves as a crucial building block for developing novel therapeutics, including antifungal, anticancer, and anti-inflammatory agents.[1][2][3] Our focus is to dissect the common synthetic routes, evaluate their efficiencies, and provide the causal reasoning behind the experimental choices to empower you in your research endeavors.

The synthesis of this target compound is predominantly a two-step process. The initial and often rate-determining step is the formation of the core heterocyclic structure, 2-amino-5-methyl-1,3,4-thiadiazole. This is followed by the N-acylation of the amino group with chloroacetyl chloride. This guide will critically examine the variations within this framework, offering a clear comparison of conventional heating versus microwave-assisted techniques, and the influence of different reagents and catalysts.

Part 1: Synthesis of the Precursor: 2-Amino-5-methyl-1,3,4-thiadiazole

The foundational step in synthesizing our target molecule is the construction of the 2-amino-5-methyl-1,3,4-thiadiazole ring. This is typically achieved through the cyclization of thiosemicarbazide with acetic acid, which provides the methyl group at the 5-position. The key to this transformation lies in the use of a strong dehydrating agent to facilitate the ring closure. Several methods have been reported, each with its own set of advantages and disadvantages.

Method 1: Acid-Catalyzed Cyclization

Concentrated mineral acids are frequently employed to drive the cyclodehydration reaction.

  • Sulfuric Acid (H₂SO₄): The reaction of thiosemicarbazide with benzoic acid (a proxy for acetic acid in general thiadiazole synthesis) using concentrated sulfuric acid as an oxidizing agent has been described.[4] This method is traditional and cost-effective, but often requires harsh conditions and can lead to side products.

  • Polyphosphoric Acid (PPA): PPA is a viscous and effective dehydrating agent. Its use in the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles from a thiosemicarbazide and an aliphatic acid has been patented, highlighting its utility in producing good yields.[5] A mixture of polyphosphoric acid and sulfuric acid has also been shown to improve yields significantly, reaching over 90% in some cases.[6]

Method 2: Phosphorus Halide-Mediated Cyclization

Phosphorus-based reagents offer an alternative route for cyclization.

  • Phosphorus Oxychloride (POCl₃): The use of phosphorus oxychloride is a common strategy for synthesizing 1,3,4-thiadiazole derivatives.[7] It acts as both a dehydrating and activating agent.

  • Solid-Phase Synthesis with Phosphorus Pentachloride (PCl₅): A more recent, solvent-free approach involves the grinding of thiosemicarbazide, a carboxylic acid, and phosphorus pentachloride at room temperature.[8] This method is advantageous due to its simplicity, mild reaction conditions, short reaction times, and high reported yields (over 91%).[8]

Comparative Summary of Precursor Synthesis Methods
MethodReagentsConditionsYieldAdvantagesDisadvantages
Sulfuric Acid Thiosemicarbazide, Acetic Acid, conc. H₂SO₄RefluxModerateCost-effective, readily available reagents.Harsh conditions, potential for charring and side reactions.
Polyphosphoric Acid Thiosemicarbazide, Acetic Acid, PPAHeating (100-120°C)Good to ExcellentHigh yields, clean reactions.Viscous, difficult to stir, challenging work-up.
PPA/H₂SO₄ Mixture Thiosemicarbazide, Acetic Acid, PPA, H₂SO₄Heating (~105°C)Excellent (>90%)Superior yields compared to individual acids.Similar handling issues as PPA.
Phosphorus Oxychloride Thiosemicarbazide, Acetic Acid, POCl₃RefluxGoodEffective dehydrating agent.Corrosive, moisture-sensitive, requires careful handling.
Solid-Phase (PCl₅) Thiosemicarbazide, Acetic Acid, PCl₅Room temperature grindingExcellent (>91%)Mild conditions, rapid, solvent-free, simple work-up.PCl₅ is moisture-sensitive.
Experimental Protocol: Solid-Phase Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole

This protocol is based on the principles of the solid-phase synthesis method, which offers high efficiency and environmental benefits.

  • Preparation: In a dry mortar, add thiosemicarbazide (1 molar equivalent), glacial acetic acid (1.1 molar equivalents), and phosphorus pentachloride (1.1 molar equivalents).

  • Reaction: Grind the mixture evenly at room temperature for 10-15 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (disappearance of starting material), let the mixture stand for 30 minutes. Transfer the crude product to a beaker.

  • Neutralization: Carefully add a 5% sodium carbonate solution to the crude product with stirring until the pH of the mixture reaches 8.

  • Isolation: Filter the resulting white solid, wash it with water, and dry it.

  • Recrystallization: For higher purity, recrystallize the product from a suitable solvent mixture, such as N,N-dimethylformamide (DMF) and water.[8]

Part 2: N-Acylation with Chloroacetyl Chloride

The second step in the synthesis is the chloroacetylation of the amino group of 2-amino-5-methyl-1,3,4-thiadiazole. This is a nucleophilic acyl substitution reaction where the amino group attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically required to neutralize the HCl byproduct. Here, we compare the conventional heating method with the more modern microwave-assisted synthesis.

Method 1: Conventional Synthesis

The traditional approach involves refluxing the reactants in a suitable organic solvent.

  • Reaction Conditions: The reaction is typically carried out by stirring 2-amino-5-methyl-1,3,4-thiadiazole with an equimolar amount of chloroacetyl chloride in a solvent like ethanol or acetone.[9][10] A base, such as anhydrous sodium acetate or triethylamine, is added to scavenge the HCl formed during the reaction.[10] The reaction mixture is heated under reflux for several hours (often 16-24 hours).[9][10]

Method 2: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates.

  • Reaction Conditions: In a typical microwave-assisted procedure, the reactants are dissolved in a high-boiling point, polar solvent like DMF.[9] The reaction mixture is then subjected to microwave irradiation for a much shorter duration, typically in the range of 30-35 minutes.[9] The rapid and efficient heating provided by microwaves can lead to a dramatic reduction in reaction time and an increase in product yield.

Comparative Analysis: Conventional vs. Microwave Synthesis
ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 22-24 hours[9]30-35 minutes[9]
Yield ModerateHigh (25-60% increase reported for similar systems)[11]
Solvent Ethanol, Acetone[9][10]DMF (due to high boiling point and polarity)[9]
Energy Consumption HighLow
Advantages Simple setup, well-established.Rapid synthesis, higher yields, energy efficient.
Disadvantages Long reaction times, lower yields, higher energy consumption.Requires specialized microwave reactor.
Experimental Protocol: Microwave-Assisted Synthesis of this compound

This protocol is adapted from a comparative study on a similar substrate, highlighting the efficiency of microwave synthesis.[9]

  • Preparation: In a microwave-safe reaction vessel, dissolve 2-amino-5-methyl-1,3,4-thiadiazole (1 molar equivalent) in a minimum amount of DMF.

  • Reagent Addition: Add an equimolar concentration of chloroacetyl chloride to the solution.

  • Microwave Irradiation: Subject the mixture to microwave irradiation for 30-35 minutes at a suitable power and temperature, as determined by the microwave reactor's capabilities.

  • Monitoring: Monitor the progress of the reaction using TLC.

  • Isolation: After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Purification: Filter the solid product, wash it with water, and dry it. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Causality Behind Experimental Choices
  • Choice of Solvent: In conventional synthesis, lower boiling point solvents like ethanol and acetone are sufficient. For microwave synthesis, a high-boiling point, polar solvent like DMF is preferred because it efficiently absorbs microwave energy and allows for higher reaction temperatures to be reached safely.

  • Role of the Base: The acylation reaction produces HCl as a byproduct. The base (e.g., sodium acetate, triethylamine) is crucial to neutralize this acid. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Microwave Effect: The significant rate enhancement observed in microwave-assisted synthesis is attributed to rapid, uniform heating of the reaction mixture, which cannot be achieved with conventional heating methods. This often leads to cleaner reactions with fewer side products.

Visualization of Synthetic Pathways

Overall Synthesis Workflow

SynthesisWorkflow Thiosemicarbazide Thiosemicarbazide Precursor 2-Amino-5-methyl- 1,3,4-thiadiazole Thiosemicarbazide->Precursor  Cyclization/ Dehydration (e.g., PCl5, H2SO4) AceticAcid Acetic Acid AceticAcid->Precursor  Cyclization/ Dehydration (e.g., PCl5, H2SO4) Target 2-Chloro-N-(5-methyl- 1,3,4-thiadiazol-2-yl)acetamide Precursor->Target  N-Acylation (Base, Solvent) ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Target  N-Acylation (Base, Solvent) AcylationComparison cluster_conventional Conventional Heating cluster_microwave Microwave Irradiation Conventional_Start Reactants in Ethanol/Acetone Conventional_Reflux Reflux for 22-24 hours Conventional_Start->Conventional_Reflux Conventional_Product Product (Moderate Yield) Conventional_Reflux->Conventional_Product Microwave_Start Reactants in DMF Microwave_Irradiate Irradiate for 30-35 minutes Microwave_Start->Microwave_Irradiate Microwave_Product Product (High Yield) Microwave_Irradiate->Microwave_Product Precursor 2-Amino-5-methyl- 1,3,4-thiadiazole + Chloroacetyl Chloride Precursor->Conventional_Start Conventional Method Precursor->Microwave_Start Microwave Method

References

A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Analysis of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] This five-membered heterocyclic ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids, which allows its derivatives to interact with various biological targets.[4] The structural versatility of the 1,3,4-thiadiazole nucleus has led to the development of drugs with anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3] Notably, the inclusion of this scaffold can enhance a molecule's metabolic stability and its ability to cross biological membranes, contributing to favorable pharmacokinetic profiles.[2][4]

This guide focuses on a specific derivative, 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide . While extensive research on this particular molecule is not widely published, its structural components suggest potential biological activity that warrants a thorough pharmacokinetic (PK) and pharmacodynamic (PD) evaluation. The chloroacetamide group is a reactive moiety often used as a covalent inhibitor, and the 1,3,4-thiadiazole core is present in established drugs.[5]

This document will serve as a comprehensive framework for researchers, outlining the essential experimental protocols to characterize the PK/PD profile of this target compound. For comparative analysis, we will benchmark against two well-characterized drugs that also feature a sulfonamide-related heterocyclic core, Acetazolamide and Methazolamide . These compounds are classic carbonic anhydrase inhibitors, and their established profiles provide a valuable reference for understanding the potential behavior of novel thiadiazole derivatives.[2]

Part 1: Pharmacokinetic (PK) Profile: Characterizing ADME Properties

A drug's efficacy and safety are critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[6][7] Early in vitro assessment of these parameters is essential to identify promising candidates and de-risk drug development projects.[8][9] The following section details the key experimental workflows to build a comprehensive PK profile for our target compound.

Absorption: Predicting Oral Bioavailability

The ability of a compound to be absorbed from the gastrointestinal tract is a primary determinant of its potential as an orally administered drug.

The PAMPA assay is a high-throughput, cell-free method to predict passive, transcellular intestinal absorption.[10][11][12] It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[10][13]

Workflow Diagram:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 500 µM Test Compound in PBS/DMSO D Add Test Compound to Donor Plate A->D B Coat Donor Plate Membrane with Lipid Solution (e.g., 4% Lecithin in Dodecane) B->D C Add PBS to Acceptor Plate Wells E Assemble 'Sandwich': Place Donor Plate onto Acceptor Plate C->E D->E F Incubate at RT (e.g., 18 hours) with gentle shaking E->F G Measure Compound Concentration in Donor and Acceptor Wells via LC-MS/MS or UV-Vis F->G H Calculate Apparent Permeability Coefficient (Papp) G->H

Figure 1: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Methodology:

  • Prepare Solutions : Dissolve the test compound in a suitable solvent like DMSO, then dilute to the final concentration (e.g., 500 µM) in a phosphate-buffered saline (PBS) solution.[14]

  • Coat Membrane : Add a small volume (e.g., 5 µL) of a lipid solution (e.g., 4% lecithin in dodecane) to the filter membrane of each well in the donor plate.[14]

  • Prepare Plates : Add buffer to the acceptor plate wells. Add the test compound solution to the donor plate wells.[14]

  • Incubation : Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate for a defined period (e.g., 18 hours) at room temperature.[14]

  • Quantification : After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis : Calculate the apparent permeability coefficient (Papp).

Comparative Data Table:

CompoundPapp (x 10⁻⁶ cm/s)Predicted Absorption
This compound Experimental DataTo be determined
AcetazolamideLowPoor to Moderate
MethazolamideModerateGood
Control: Propranolol (High Permeability)> 15High
Control: Atenolol (Low Permeability)< 1Low

Rationale: This assay provides a rapid initial assessment of a compound's ability to cross the intestinal barrier by passive diffusion, a key factor for oral absorption.[10]

Distribution: Plasma Protein Binding

Once absorbed, a drug's distribution is influenced by its binding to plasma proteins.[15] Only the unbound (free) fraction of the drug is available to interact with its target and exert a therapeutic effect.[16][17][18]

The RED assay is a reliable method to determine the fraction of a compound that is unbound to plasma proteins.[16][19] It involves dialyzing a compound-spiked plasma sample against a buffer solution until equilibrium is reached.[19]

Step-by-Step Methodology:

  • Preparation : Spike plasma (human, mouse, etc.) with the test compound at a known concentration.

  • Loading : Add the spiked plasma to one chamber of the RED device and an equal volume of PBS to the other chamber, separated by a semi-permeable membrane.[16][19]

  • Incubation : Incubate the device at 37°C with shaking for a sufficient time (e.g., 4 hours) to reach equilibrium.[15][19]

  • Sampling : After incubation, collect samples from both the plasma and buffer chambers.

  • Analysis : The samples are matrix-matched and analyzed by LC-MS/MS to determine the concentration of the compound in each chamber.[19]

  • Calculation : The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Comparative Data Table:

CompoundPlasma Protein Binding (%)Unbound Fraction (fu)
This compound Experimental DataTo be determined
Acetazolamide~90-95%0.05 - 0.10
Methazolamide~55%0.45
Control: Warfarin (High Binding)>99%<0.01
Control: Metformin (Low Binding)<1%>0.99

Rationale: High plasma protein binding can limit the amount of free drug available to reach the target site, potentially reducing efficacy.[15] This assay is crucial for interpreting in vivo efficacy and understanding dose requirements.

Metabolism: Hepatic Stability

The liver is the primary site of drug metabolism, which significantly impacts a drug's half-life and clearance.[20] The liver microsomal stability assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs).[20][21][22]

This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, a subcellular fraction containing a high concentration of drug-metabolizing enzymes.[23][24]

Workflow Diagram:

Microsomal_Stability_Workflow A Prepare Reaction Mixture: Test Compound, Liver Microsomes, Phosphate Buffer B Pre-incubate at 37°C A->B C Initiate Reaction by Adding NADPH (Cofactor) B->C D Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) C->D E Quench Reaction in Aliquots with Cold Acetonitrile containing Internal Standard D->E F Centrifuge to Pellet Proteins E->F G Analyze Supernatant by LC-MS/MS F->G H Plot ln(% Remaining) vs. Time and Calculate Half-Life (t½) and Intrinsic Clearance (CLint) G->H

Figure 2: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Reaction Setup : Prepare a reaction mixture containing the test compound, liver microsomes (human or other species), and buffer in a 96-well plate.[21][22]

  • Initiation : Initiate the metabolic reaction by adding a cofactor solution, typically an NADPH-regenerating system, and incubate at 37°C.[21][22]

  • Time Points : At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold organic solvent like acetonitrile.[20]

  • Sample Preparation : Centrifuge the plate to pellet the precipitated proteins.

  • Analysis : Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis : Plot the natural logarithm of the percentage of the compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[22]

Comparative Data Table:

CompoundIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)Predicted Hepatic Clearance
This compound Experimental DataTo be determinedTo be determined
Acetazolamide> 60< 5Low
Methazolamide> 60< 5Low
Control: Verapamil (High Clearance)< 10> 150High
Control: Dextromethorphan (Moderate Clearance)~20~70Moderate

Rationale: Compounds that are rapidly metabolized will have a short half-life and high clearance, which may necessitate more frequent or higher doses. This assay helps rank-order compounds based on their metabolic stability.[24]

Part 2: Pharmacodynamic (PD) Profile: Assessing Biological Effect

Pharmacodynamics describes the effect of a drug on the body. For a novel compound, the initial PD assessment often involves evaluating its effect on cell viability and identifying its mechanism of action.

Cytotoxicity Assessment

It is crucial to determine the concentration range at which a compound exhibits biological activity without causing general cellular toxicity.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[25][26][27]

Step-by-Step Methodology:

  • Cell Seeding : Seed a chosen cell line (e.g., a relevant cancer cell line if anticancer activity is hypothesized) into a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT labeling reagent to each well and incubate for approximately 4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[28]

  • Absorbance Reading : Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.[27]

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Comparative Data Table:

CompoundTarget Cell LineIncubation Time (h)IC₅₀ (µM)
This compound e.g., MCF-772Experimental Data
AcetazolamideMCF-772> 100
MethazolamideMCF-772> 100
Control: DoxorubicinMCF-772~0.1 - 1.0

Rationale: This assay provides a quantitative measure of a compound's potency in affecting cell viability, which is a fundamental first step in characterizing its biological effect.

Mechanism of Action: Target Identification

The 1,3,4-thiadiazole scaffold is present in known carbonic anhydrase (CA) inhibitors like Acetazolamide and Methazolamide.[2] Therefore, a primary hypothesis for the mechanism of action of our target compound would be the inhibition of carbonic anhydrase.

Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to carbonic acid, which dissociates into a proton and a bicarbonate ion.[29][30] Inhibition of this enzyme disrupts pH regulation and ion transport.[29] In the eye, this leads to reduced production of aqueous humor and a decrease in intraocular pressure.[31][32][33]

Signaling Pathway Diagram:

CA_Inhibition cluster_process Physiological Process CO2 CO₂ + H₂O CA Carbonic Anhydrase CO2->CA H2CO3 H₂CO₃ (Carbonic Acid) Ions H⁺ + HCO₃⁻ (Proton + Bicarbonate) H2CO3->Ions Dissociation Secretion Ion Transport & Aqueous Humor Secretion Ions->Secretion CA->H2CO3 Catalysis Inhibitor Acetazolamide, Methazolamide, Target Compound Inhibitor->CA Inhibition

Figure 3: Mechanism of Carbonic Anhydrase Inhibition.

Rationale: Investigating a plausible mechanism of action based on structural analogy provides a logical starting point for further pharmacodynamic studies. An enzymatic assay measuring carbonic anhydrase activity in the presence of the target compound would be the direct next step to validate this hypothesis.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic pharmacokinetic and pharmacodynamic evaluation of "this compound". By employing standardized in vitro assays such as PAMPA, RED, and microsomal stability, researchers can efficiently characterize the ADME profile of this novel compound. Concurrently, cell viability assays and targeted enzymatic studies can elucidate its biological effects and potential mechanism of action.

Comparing the experimental data generated for the target compound against well-known drugs like Acetazolamide and Methazolamide will provide crucial context for its potential as a therapeutic agent. The results from these initial studies will guide further optimization and justify progression to more complex in vivo models to establish a complete PK/PD relationship, ultimately determining the clinical viability of this promising 1,3,4-thiadiazole derivative.

References

A Comparative Guide to Isotopic Labeling of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide for Tracing Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isotopic Labeling in Drug Discovery

In the landscape of pharmaceutical research and development, understanding the journey of a potential drug candidate through a biological system is paramount. Isotopic labeling is a powerful technique that allows researchers to track molecules, elucidating metabolic pathways, pharmacokinetic profiles, and mechanisms of action.[1][2] By replacing one or more atoms of a compound with their corresponding isotopes, we can create a "tagged" version of the molecule that is chemically identical but physically distinguishable. This guide provides an in-depth comparison of isotopic labeling strategies for 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide , a compound of interest in various therapeutic areas. We will explore the nuances of different labeling approaches, from the choice of isotope to the intricacies of synthesis and analysis, providing a comprehensive resource for researchers in the field.

Understanding the Target Molecule: this compound

Before delving into labeling strategies, a foundational understanding of the target molecule's structure is essential. This compound is a derivative of the 1,3,4-thiadiazole heterocyclic ring system, which is a common scaffold in medicinal chemistry known for a wide range of biological activities.[3][4][5] The synthesis of this compound and its derivatives can be achieved through various methods, including conventional heating and microwave irradiation, with the latter often providing advantages in terms of reaction time and yield.[3][6]

Comparative Analysis of Isotopic Labeling Strategies

The choice of isotope is a critical first step and is dictated by the specific research question, the required sensitivity of detection, and the available analytical instrumentation. The primary options for labeling organic molecules like our target compound are radioactive isotopes (e.g., Carbon-14, Tritium) and stable isotopes (e.g., Carbon-13, Deuterium, Nitrogen-15).[7]

IsotopeTypeDetection MethodKey AdvantagesKey Disadvantages
Carbon-14 (¹⁴C) RadioactiveLiquid Scintillation Counting (LSC), Autoradiography, Accelerator Mass Spectrometry (AMS)Long half-life (~5730 years) suitable for long-term studies. Chemically identical to stable carbon. High sensitivity.[8][9]Requires specialized handling and disposal of radioactive materials. Potential for radiolysis.[9] Synthesis can be complex and costly.[8]
Tritium (³H) RadioactiveLiquid Scintillation Counting (LSC), AutoradiographyHigh specific activity allows for sensitive detection in binding assays and autoradiography.[10] Often easier and cheaper to incorporate than ¹⁴C.[11]Lower energy beta emission can be more difficult to detect than ¹⁴C. Potential for isotope exchange with protons in aqueous environments.[11]
Carbon-13 (¹³C) StableMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyNon-radioactive, simplifying handling and disposal. Provides detailed structural information via NMR.[1][]Lower sensitivity compared to radioisotopes. Higher cost of labeled starting materials.[13]
Deuterium (²H or D) StableMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyNon-radioactive. Can be used to probe kinetic isotope effects and alter metabolic pathways.[14][15] Relatively inexpensive starting materials (e.g., D₂O).Potential for isotope effects that may alter the biological behavior of the molecule.[16]
Nitrogen-15 (¹⁵N) StableMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyNon-radioactive. Useful for tracing nitrogen metabolism.[]Lower natural abundance makes it a good tracer, but labeled precursors can be expensive.[13]

Strategic Placement of the Isotopic Label

The position of the isotopic label within the molecule is as crucial as the choice of isotope itself. The label should be placed in a metabolically stable position to prevent its loss during biological processing, unless the goal is to study the cleavage of a specific bond. For this compound, several positions are viable candidates for labeling.

cluster_synthesis Synthesis Workflow Start Start Dissolve Amine Dissolve 2-amino-5-methyl- 1,3,4-thiadiazole in DMF Start->Dissolve Amine Add Base Add Triethylamine Dissolve Amine->Add Base Add Labeled Reagent Add [1-¹⁴C]Chloroacetyl chloride Add Base->Add Labeled Reagent React Stir at Room Temperature Add Labeled Reagent->React Workup Aqueous Workup and Extraction React->Workup Purify Column Chromatography Workup->Purify End End Purify->End

References

Safety Operating Guide

Navigating the Safe Handling of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a meticulous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules, including chloroacetamide and thiadiazole derivatives, to establish a robust framework for safe laboratory operations.

The primary directive of this guide is to empower you with the knowledge to not only use this compound effectively but also to ensure the safety of yourself, your colleagues, and the environment. The procedures outlined below are designed to be a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation.

Understanding the Hazard Landscape

Therefore, a conservative approach is paramount. All handling of this compound should be conducted under the assumption that it is hazardous.

Hierarchy of Controls: A Proactive Safety Strategy

Effective laboratory safety relies on a multi-layered approach to risk management, commonly known as the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards.

Hierarchy_of_Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (PPE) (Least Effective)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

In the context of handling this compound, this hierarchy translates to the following operational imperatives:

  • Engineering Controls (The First Line of Defense): These are physical changes to the workspace that isolate personnel from the hazard.

    • Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood to prevent the inhalation of dust or aerosols.[5][6][7]

    • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[8][9]

    • Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in the immediate work area.[5][8]

  • Administrative Controls (Standard Operating Procedures): These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

    • Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination.

    • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][6][9] Do not eat, drink, or smoke in the laboratory.[9]

    • Training: All personnel must be trained on the potential hazards and safe handling procedures for this compound before commencing work.[4]

  • Personal Protective Equipment (PPE) (The Essential Barrier): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound:

Body PartRecommended ProtectionSpecifications and Rationale
Eyes/Face Chemical safety goggles and a face shieldGoggles must comply with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against dust particles and splashes.[5][8] A face shield provides an additional layer of protection, particularly during procedures with a higher risk of splashing.
Hands Nitrile glovesInspect gloves for any signs of degradation before each use.[5] Double-gloving may be appropriate for extended handling periods or when working with larger quantities. Contaminated gloves must be disposed of as hazardous waste.
Body Laboratory coatA standard laboratory coat is required to protect against incidental contact.[5] For larger-scale operations, additional protective clothing may be necessary.
Respiratory NIOSH-approved respiratorA respirator with an appropriate cartridge for organic vapors and particulates should be used for operations that may generate significant dust or aerosols, or in the event of a ventilation failure.[5][8]

Operational Plan: A Step-by-Step Guide for Safe Handling

A strict operational protocol is crucial for minimizing risk.

Preparation:

  • Verify that all engineering controls (fume hood, safety shower, eyewash station) are operational.

  • Don the required PPE as outlined in the table above.

  • Clearly label all containers with the chemical name and appropriate hazard warnings.

Handling:

  • Conduct all manipulations within a chemical fume hood.[5][6]

  • Avoid all direct contact with the skin, eyes, and clothing.[5]

  • Minimize the generation of dust and aerosols.[5][8]

  • Keep containers tightly closed when not in use.[1][3][5]

Post-Handling:

  • Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by washing with soap and water.

  • Properly remove and dispose of contaminated PPE as hazardous waste.

  • Wash hands thoroughly before leaving the laboratory.[6][9]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and institutional safety officer.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Cleanup: Only trained personnel equipped with appropriate PPE should clean up spills.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[6][8][10]

    • Clean the spill area with a suitable decontaminating solution.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3][6] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3][6] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[1][3][6] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][6] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste poses a significant threat to the environment and public health. Adhere strictly to the following disposal protocol:

  • Waste Segregation: Collect all materials contaminated with this compound, including disposable gloves, weighing paper, and contaminated labware, in a dedicated, clearly labeled, and sealed hazardous waste container.[5][6]

  • Disposal Method: Dispose of the collected waste through a licensed hazardous waste disposal company.[5][10][11] Adhere to all local, state, and federal regulations for chemical waste disposal.

  • Prohibition: Do not dispose of this chemical down the drain or in regular trash.[5]

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, contributing to a culture of safety and scientific excellence within your laboratory.

References

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Retrosynthesis Analysis

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2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.